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  • Product: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
  • CAS: 54622-95-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Intermediate in Modern Nucleoside Chemistry 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6) is a synthetically valuable...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Nucleoside Chemistry

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6) is a synthetically valuable carbohydrate derivative that serves as a crucial building block in the development of complex bioactive molecules, particularly modified nucleosides.[1] Its structure combines a D-ribose core, a furanose ring form, with key functional groups strategically masked or modified. The cis-diols at the C2 and C3 positions are protected by an isopropylidene group, a robust acetal that provides stability under various reaction conditions while leaving the C5 position available for modification.[2] The anomeric C1 position is configured as a methyl ester of the corresponding uronic acid, distinguishing it from the more common ribofuranosides. This unique arrangement of protecting groups and functionalities makes it an ideal starting material for intricate synthetic pathways aimed at producing novel therapeutic agents.

This guide provides a comprehensive overview of the core properties, a validated synthetic pathway, and the significant applications of this compound, offering field-proven insights for professionals in chemical synthesis and drug discovery.

Physicochemical and Structural Properties

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is typically supplied as a solid with a high degree of purity.[2][3] The presence of the rigid five-membered dioxolane ring (from the isopropylidene group) fused to the furanose ring imparts significant conformational constraints on the molecule, which can be leveraged to control stereochemical outcomes in subsequent reactions.

Table 1: Physicochemical Properties of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

PropertyValueReferences
CAS Number 54622-95-6[2][4][5]
Molecular Formula C₉H₁₄O₆[2][5]
Molecular Weight 218.20 g/mol [5]
Appearance Solid[4]
Purity ≥97-98%[2][3]
Melting Point 129-130 °C[4]
Boiling Point 341.6 °C at 760 mmHg[4]
Density 1.341 g/cm³[4]
Synonyms Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid[5]
Storage Room temperature, keep dry[2][6]

Synthesis and Chemical Logic: A Self-Validating Protocol

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a multi-step process that begins with the readily available D-ribose. The pathway is designed to selectively protect and then functionalize the carbohydrate scaffold. Each step is chosen for its high yield, selectivity, and compatibility with the sensitive functionalities of the sugar molecule.

SynthesisWorkflow DRibose D-Ribose Step1 Step 1: Methyl Glycoside Formation (Methanol, Acid Catalyst) DRibose->Step1 Intermediate1 Methyl D-Ribofuranoside Step1->Intermediate1 Step2 Step 2: Isopropylidene Protection (Acetone/2,2-DMP, Acid Catalyst) Intermediate1->Step2 Intermediate2 Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside Step2->Intermediate2 Step3 Step 3: Selective C5 Oxidation (TEMPO/NaOCl) Intermediate2->Step3 Intermediate3 2,3-O-Isopropylidene-1-O-methyl-D-riburonic acid Step3->Intermediate3 Step4 Step 4: Esterification (Methanol, Acid Catalyst) Intermediate3->Step4 FinalProduct 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS: 54622-95-6) Step4->FinalProduct

Synthetic pathway from D-Ribose to the target compound.
Detailed Experimental Protocol

Step 1: Synthesis of Methyl D-Ribofuranoside The initial step involves the conversion of D-ribose into its methyl furanoside. This is a classic glycosylation reaction.

  • Rationale: Using methanol under acidic conditions favors the formation of the thermodynamically more stable five-membered furanose ring and installs the methyl glycoside at the anomeric (C1) position. This protects the anomeric hydroxyl and sets the stage for subsequent protections.

  • Procedure:

    • Suspend D-ribose in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., methanolic HCl or a resin like Dowex-50 H⁺).

    • Stir the mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the product.

    • Neutralize the reaction with a base (e.g., sodium bicarbonate or Amberlite resin) and filter.

    • Remove the solvent under reduced pressure to yield crude Methyl D-Ribofuranoside, which is often a mixture of α and β anomers.

Step 2: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside This step selectively protects the cis-hydroxyl groups at the C2 and C3 positions.

  • Rationale: The cis-diol configuration on the furanose ring is ideally suited for the formation of a five-membered cyclic acetal with acetone or a related reagent like 2,2-dimethoxypropane (DMP).[7] This protection is crucial as it prevents these hydroxyls from reacting in the subsequent oxidation step. An acid catalyst facilitates the reaction.[8]

  • Procedure:

    • Dissolve the crude Methyl D-Ribofuranoside in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane.

    • Add a catalytic amount of an acid such as p-toluenesulfonic acid (TsOH) or hydriodic acid.[2][9]

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a weak base (e.g., triethylamine or sodium bicarbonate).

    • Remove the solvent under vacuum. The resulting residue can be purified by column chromatography on silica gel to isolate the desired product, which serves as the precursor for oxidation.[6]

Step 3 & 4: Oxidation to Carboxylic Acid and Esterification The final steps involve the selective oxidation of the primary alcohol at C5 to a carboxylic acid, followed by esterification.

  • Rationale: The selective oxidation of a primary alcohol in the presence of a protected sugar is efficiently achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl).[10][11] This method is highly effective for carbohydrate substrates.[11] The resulting uronic acid is then converted to its methyl ester via Fischer esterification, which involves heating in methanol with an acid catalyst.[12][13][14]

  • Procedure:

    • (Oxidation): Dissolve Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside in a suitable solvent system (e.g., a biphasic mixture of dichloromethane and water).

    • Add catalytic amounts of TEMPO and sodium bromide.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (bleach), maintaining the pH between 9 and 10.

    • Stir vigorously until TLC shows complete consumption of the starting material.

    • Quench the reaction with ethanol, separate the layers, and extract the aqueous layer with dichloromethane.

    • Acidify the aqueous layer to protonate the carboxylic acid and extract the product into an organic solvent. Dry and evaporate the solvent to yield the crude uronic acid.

    • (Esterification): Dissolve the crude uronic acid in anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Heat the mixture to reflux and monitor by TLC until ester formation is complete.

    • Cool, neutralize the reaction, and remove the solvent under reduced pressure.

    • Purify the final product, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, by silica gel chromatography or recrystallization.

Applications in Drug Discovery and Development

The primary utility of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid lies in its role as a versatile intermediate for the synthesis of complex nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies.[15] The structure of this compound allows for the introduction of diverse functionalities, particularly through modifications originating from the C5 carboxylic acid group.

A key documented application is its use as a starting material in the synthesis of novel spirobicyclic nucleoside analogues.[1] These analogues are designed to explore new chemical space and develop therapeutics for a range of diseases, including viral infections and proliferative disorders.[1][16]

ApplicationWorkflow Source 2,3-O-Isopropylidene- 1-O-methyl-D-ribosic acid (CAS: 54622-95-6) Step1 Amide Coupling or Reduction to Aldehyde Source->Step1 Intermediate Functionalized Riburonic Acid Derivative Step1->Intermediate Step2 Intramolecular Cyclization & Further Transformations Intermediate->Step2 Product Spirobicyclic Nucleoside Analogues Step2->Product Target Therapeutic Targets (e.g., PRMT5, Viral Enzymes) Product->Target Biological Activity

Role as an intermediate in spirocyclic nucleoside synthesis.

In these synthetic schemes, the methyl ester at C5 can be readily converted into amides, reduced to aldehydes for chain extension, or used in various coupling reactions. This flexibility allows chemists to build complex heterocyclic systems fused to the sugar ring, leading to conformationally constrained molecules that can exhibit enhanced binding to biological targets like protein methyltransferases (e.g., PRMT5) or viral polymerases.[1][17]

Chemical Reactivity and Stability

The stability of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is governed by its two primary functional groups: the isopropylidene acetal and the methyl ester.

  • Isopropylidene Group: This acetal is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions.[7] The ease of its removal with mild acid allows for the deprotection of the C2 and C3 hydroxyls at a later stage in a synthetic sequence, a common strategy in carbohydrate chemistry.

  • Methyl Ester: The ester group is stable to mildly acidic and neutral conditions but can be hydrolyzed (saponified) to the corresponding carboxylate salt under basic conditions (e.g., using sodium hydroxide in methanol/water). It can also be converted to other functional groups such as amides via aminolysis.

This differential reactivity provides synthetic chemists with orthogonal handles to selectively manipulate different parts of the molecule, which is a cornerstone of modern synthetic strategy.

Conclusion

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is more than just a protected sugar; it is a high-value, strategically designed intermediate for advanced organic synthesis. Its defined stereochemistry, robust protection of the cis-diols, and activated C5 position make it an indispensable tool for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity is key to leveraging its full potential in the creation of next-generation nucleoside analogues and other complex molecular architectures.

References

  • European Patent Office. (2002). EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. Google Patents.
  • LookChem. (n.d.). CAS No.54622-95-6, 2,3-O-ISOPROPYLIDENE-1-O-METHYL-D-RIBOSIC ACID Suppliers. Retrieved January 23, 2026, from [Link]

  • Chinese Patent. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. Google Patents.
  • ChemUniverse. (n.d.). 2,3-O-ISOPROPYLIDENE-1-O-METHYL-D-RIBOSIC ACID. Retrieved January 23, 2026, from [Link]

  • Canadian Patent. (n.d.). CA3138349A1 - Novel spirobicyclic intermediates. Google Patents.
  • PubChem. (n.d.). Riburonic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 23, 2026, from [Link]

  • El-Gazzar, A. B. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Zhang, J., et al. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683–6693. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved January 23, 2026, from [Link]

  • BYJU'S. (n.d.). Esterification. Retrieved January 23, 2026, from [Link]

  • Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Singh, R. P., et al. (2023). Advances in the Synthesis of Spirocyclic Nucleosides. SynOpen, 07(01), 1-20. [Link]

  • Miron, S., et al. (2014). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. PubMed. Retrieved January 23, 2026, from [Link]

  • de Souza, R. O., et al. (2004). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 23, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Retrieved January 23, 2026, from [Link]

  • Yilmaz, I., & Göksu, S. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Petrochemistry and Research. Retrieved January 23, 2026, from [Link]

  • YouTube. (2019). Esterification. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry. (n.d.). TEMPO-Mediated Oxidations. Retrieved January 23, 2026, from [Link]

  • De Laet, R., et al. (2019). Preparation of 4'-Spirocyclobutyl Nucleoside Analogues as Novel and Versatile Adenosine Scaffolds. Chemistry – A European Journal, 25(72), 16669-16674. [Link]

Sources

Exploratory

"2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" structure

An In-depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: Structure, Synthesis, and Applications For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a pivotal chiral building block in modern organic synthesis. This document delineates its molecular structure, physicochemical properties, and detailed spectroscopic characteristics. A core focus is placed on its multi-step synthesis, beginning from D-ribose, with in-depth explanations of the causality behind key transformations, including selective protection and oxidation. Furthermore, this guide explores the molecule's reactivity and strategic applications, particularly in the field of drug development, underscoring its value as a versatile synthetic intermediate.

Molecular Profile and Physicochemical Properties

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, also known by its systematic name Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranosiduronic acid, is a synthetically modified carbohydrate. Its structure is derived from D-ribose, a fundamental monosaccharide. The key features of this molecule are a furanose (five-membered) ring, a protective isopropylidene group spanning the C2 and C3 hydroxyls, a methyl group at the anomeric C1 position, and a carboxylic acid at the C5 position. This combination of a rigid, stereochemically defined core with orthogonal protecting groups makes it an invaluable asset in asymmetric synthesis.

Nomenclature and Structure

The structural integrity of this molecule is paramount to its function in synthesis. The D-ribose core provides a fixed stereochemical scaffold. The isopropylidene group locks the C2 and C3 hydroxyls, preventing their participation in reactions and influencing the overall conformation of the furanose ring.

structure C1 C1 C2 C2 C1->C2 OMe OMe C1->OMe β C3 C3 C2->C3 O_iso1 O C2->O_iso1 C4 C4 C3->C4 O_iso2 O C3->O_iso2 O_ring O C4->O_ring COOH COOH C4->COOH O_ring->C1 C_iso C O_iso1->C_iso O_iso2->C_iso Me1 CH3 C_iso->Me1 Me2 CH3 C_iso->Me2

Caption: Chemical structure of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

PropertyValue
CAS Number 54622-95-6
Molecular Formula C₉H₁₄O₆
Molecular Weight 218.21 g/mol
Alternate Name Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranosiduronic acid
Appearance Typically a solid or viscous oil
Solubility Soluble in most organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH)
Spectroscopic Characterization

Validation of the synthesis and purity of the title compound relies on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the anomeric proton (H1) as a singlet around 4.9-5.1 ppm. The furanose ring protons (H2, H3, H4) will appear as multiplets in the 4.4-4.8 ppm region. The methyl protons of the ester group will be a sharp singlet around 3.7-3.8 ppm, and the two methyl groups of the isopropylidene protecting group will present as two distinct singlets in the 1.3-1.6 ppm range due to their diastereotopic nature.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the carboxylic acid (~170-175 ppm), the acetal carbon of the isopropylidene group (~112-114 ppm), the anomeric carbon (C1, ~108-110 ppm), and the carbons of the furanose ring (C2, C3, C4) between 75-85 ppm. The methyl carbons will appear upfield.

  • IR (Infrared) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. A sharp, strong peak will be observed around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

Synthesis and Manufacturing

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a multi-step process that requires careful control of protecting groups and reaction conditions. The overall strategy begins with commercially available D-ribose and proceeds through its more stable precursor, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

Retrosynthetic Analysis and Workflow

The synthesis is logically designed to first protect the reactive hydroxyl groups and establish the anomeric methyl glycoside, followed by the selective oxidation of the primary alcohol at C5.

workflow cluster_0 Synthetic Pathway start D-Ribose (Starting Material) step1 Step 1: Fischer Glycosidation (MeOH, H⁺) start->step1 intermediate1 Methyl D-Ribofuranoside (Mixture of anomers) step1->intermediate1 step2 Step 2: Isopropylidenation (Acetone, Acid Catalyst) intermediate1->step2 intermediate2 Methyl 2,3-O-Isopropylidene- β-D-ribofuranoside (Precursor) step2->intermediate2 step3 Step 3: Selective Oxidation (e.g., TEMPO/Bleach) intermediate2->step3 product 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid (Final Product) step3->product

Caption: Synthetic workflow from D-ribose to the target uronic acid derivative.

Key Synthetic Transformations
  • Step 1 & 2: Glycosidation and Protection: D-ribose is first converted to its methyl furanoside. This is typically achieved under Fischer glycosidation conditions using methanol and an acid catalyst. Subsequently, the cis-diols at the C2 and C3 positions are selectively protected with an isopropylidene group. This reaction is often performed using acetone or 2,2-dimethoxypropane with an acid catalyst.[1] The formation of the five-membered ring acetal is thermodynamically favored for cis-diols on a furanose ring. This protection is crucial as it deactivates these secondary hydroxyls, leaving the primary C5-hydroxyl as the main site for the subsequent reaction.

  • Step 3: Selective Oxidation: The conversion of the precursor, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside, to the target carboxylic acid is the critical step. This requires the selective oxidation of the primary alcohol at the C5 position. While strong oxidants like pyridinium dichromate have been studied, they can lead to over-oxidation and by-products.[2] A more reliable and field-proven method is the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) mediated oxidation. TEMPO, used in catalytic amounts with a stoichiometric oxidant like sodium hypochlorite (bleach), offers high selectivity for primary alcohols under mild conditions, preventing unwanted side reactions on the sensitive carbohydrate scaffold. Other methods, such as using chromium trioxide in acetone, have also been employed for similar transformations in carbohydrate chemistry.[3]

Experimental Protocol: Synthesis of the Precursor

This protocol details the synthesis of the key intermediate, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Reagents:

    • D-Ribose

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Anhydrous Acetone

    • 2,2-Dimethoxypropane

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Glycosidation: Suspend D-ribose in anhydrous methanol. Cool the mixture in an ice bath and add a catalytic amount of concentrated H₂SO₄ dropwise. Allow the reaction to warm to room temperature and stir until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl glycoside.

    • Neutralization: Carefully neutralize the reaction mixture with solid sodium bicarbonate until effervescence ceases.

    • Work-up: Filter the mixture to remove salts and concentrate the filtrate under reduced pressure.

    • Isopropylidenation: Dissolve the crude methyl ribofuranoside in anhydrous acetone and add 2,2-dimethoxypropane. Add a catalytic amount of H₂SO₄. Stir the mixture at room temperature. Monitor the reaction by TLC.

    • Final Work-up: Once the reaction is complete, neutralize with NaHCO₃, filter, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude product.

    • Purification: Purify the crude product by silica gel column chromatography to obtain Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside as a clear oil.[4]

Purification and Characterization Workflow

A rigorous purification and validation process is essential to ensure the material is suitable for subsequent use in drug development pathways.

purification_workflow start Crude Reaction Mixture extraction Aqueous Work-up (Neutralization, Extraction) start->extraction drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Chromatography concentration->chromatography analysis Purity & Identity Check (NMR, MS, IR) chromatography->analysis final_product Pure Product (>98% Purity) analysis->final_product

Caption: General workflow for the purification and validation of synthetic intermediates.

Chemical Reactivity and Applications in Drug Development

The utility of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid stems from its pre-defined stereochemistry and the differential reactivity of its functional groups.

The Role of Protecting Groups
  • Isopropylidene Group: This group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., aqueous acetic acid or trifluoroacetic acid).[5] This allows for the selective deprotection of the C2 and C3 hydroxyls at a later stage in a synthetic sequence.

  • Methyl Group (Anomeric): The methyl glycoside is generally stable but can be hydrolyzed under strong acidic conditions. Its primary role is to protect the anomeric center.

  • Carboxylic Acid: The carboxyl group can be activated (e.g., to an acid chloride or active ester) to form amide bonds with amines or ester bonds with alcohols, making it a versatile handle for coupling reactions.

Utility as a Chiral Building Block

Carbohydrate derivatives are frequently used as chiral synthons. This molecule provides a rigid furanose backbone with multiple, well-defined stereocenters. This is highly advantageous in the synthesis of complex natural products and pharmaceuticals where precise stereochemical control is critical for biological activity. Derivatives of 2,3-O-isopropylidene ribose have been employed in the stereoselective synthesis of various heterocyclic compounds, such as furantetrahydroquinolines.[6] The precursor, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside, is a known intermediate in the synthesis of specialized compounds like arsenic-containing ribosides.[7] This highlights the broad utility of this structural motif in creating diverse and complex molecular architectures.

Conclusion

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is more than just a protected sugar; it is a highly valuable and versatile chiral building block. Its synthesis, while requiring multiple steps, is based on well-established and reliable reactions in carbohydrate chemistry. The strategic placement of protecting groups allows for controlled, regioselective reactions, making it an ideal starting material for the synthesis of complex, stereochemically rich target molecules. For researchers in drug discovery and development, mastering the chemistry of synthons like this is essential for the efficient construction of novel therapeutic agents.

References

  • Guan, Y., & Li, X. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(9), 10646-10657. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. PubChem. Retrieved from [Link]

  • Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). One-Pot Stereoselective Synthesis of Furantetrahydroquinoline Derivatives Using d/l-Ribose with a 2,3-O-Isopropylidene Group. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]

  • Gajcy, K., et al. (2016). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research, 435, 1-9. [Link]

  • Aspinall, G. O., & Fanshawe, R. S. (1961). Synthesis and reactions of uronic acid derivatives. X. Synthesis of methyl 1,2,3-tri-O-acetyl-β-D-glucopyranuronate. Canadian Journal of Chemistry, 39(5), 1109-1114. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. Retrieved from [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β...]. Retrieved from [Link]

  • de Souza, R. F., et al. (2001). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Key Architectural Element in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic manipulation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Architectural Element in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic manipulation of molecular frameworks is paramount. Among the myriad of chiral building blocks available to the synthetic chemist, protected carbohydrate derivatives hold a place of distinction. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (CAS 54622-95-6). While its name may be a mouthful, its role as a versatile scaffold in the synthesis of complex bioactive molecules, particularly nucleoside analogues with antiviral properties, is of significant interest. This document aims to provide a comprehensive technical overview of this compound, from its rational synthesis to its critical applications, empowering researchers to leverage its unique structural features in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a protected derivative of D-ribose, a sugar that forms the backbone of RNA. The strategic installation of the isopropylidene and methyl groups imparts specific chemical properties that make it a valuable synthetic intermediate.

PropertyValueSource
CAS Number 54622-95-6[1]
Molecular Formula C₉H₁₄O₆[1]
Molecular Weight 218.20 g/mol [1]
Alternate Name Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid[1]
Classification Bioactive Small Molecule

The isopropylidene group, protecting the cis-diols at the 2' and 3' positions of the ribose ring, offers several advantages. It enhances the molecule's solubility in organic solvents, a crucial factor for many synthetic transformations. Furthermore, this protecting group is stable under a range of reaction conditions but can be selectively removed under acidic conditions, allowing for the subsequent modification of these hydroxyl groups. The methyl ether at the anomeric position (C1) provides a stable glycosidic bond, preventing anomerization and unwanted side reactions at this center.

2,3-O-Isopropylidene-1-O-methyl-D-ribosic_acid O1 O C1 C1 C1->O1 C2 C2 C1->C2 O_furan O C1->O_furan O_Me O C1->O_Me C3 C3 C2->C3 O2_iso O C2->O2_iso C4 C4 C3->C4 C4->O_furan C5 C5 C4->C5 C_Me CH3 O_Me->C_Me C_iso C O2_iso->C_iso O3_iso O C_iso->O3_iso C_iso_Me1 CH3 C_iso->C_iso_Me1 C_iso_Me2 CH3 C_iso->C_iso_Me2 O3_iso->C3 O5_1 O C5->O5_1 = O5_2 OH C5->O5_2 lbl_isopropylidene Isopropylidene group lbl_methyl_ether Methyl ether lbl_carboxylic_acid Carboxylic acid

Figure 1: Chemical structure of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Strategic Synthesis: A Two-Step Approach from D-Ribose

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a well-established two-step process commencing from the readily available starting material, D-ribose. The overall strategy involves the protection of the hydroxyl groups, followed by the selective oxidation of the primary alcohol at the C5 position.

Synthesis_Workflow D_Ribose D-Ribose Precursor Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Precursor Isopropylidenation & Methylation Target 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Precursor->Target Selective Oxidation (e.g., TEMPO or KMnO4)

Figure 2: Synthetic workflow for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Step 1: Synthesis of the Precursor, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

The initial step involves the concomitant protection of the 2,3-diol as an acetonide and the methylation of the anomeric hydroxyl group. This is typically achieved by reacting D-ribose with acetone and methanol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: To a solution of D-ribose in a mixture of acetone and methanol, add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is neutralized with a weak base (e.g., triethylamine or sodium bicarbonate). The solvent is removed under reduced pressure, and the resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford Methyl 2,3-O-isopropylidene-β-D-ribofuranoside as a clear oil.[2]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is essential for both the formation of the isopropylidene acetal and the methyl glycoside. The choice of a solid-supported acid catalyst can simplify the work-up procedure as it can be easily filtered off.

  • Acetone and Methanol as Reagents and Solvents: Acetone serves as both the solvent and the reagent for the formation of the isopropylidene group. Methanol acts as the methyl source for the glycosylation at the anomeric position.

  • Monitoring by TLC: TLC is a crucial in-process control to determine the endpoint of the reaction and to avoid the formation of byproducts due to over-reaction or decomposition.

Step 2: Selective Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The second and final step is the selective oxidation of the primary alcohol at the C5 position of the ribofuranoside precursor to a carboxylic acid. The choice of the oxidizing agent is critical to avoid over-oxidation or side reactions. Two prominent methods for this transformation are TEMPO-mediated oxidation and potassium permanganate oxidation.

Method A: TEMPO-Mediated Oxidation

This method is often preferred due to its high selectivity for primary alcohols and mild reaction conditions.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in a suitable solvent system, typically a biphasic mixture of dichloromethane (DCM) and an aqueous buffer (e.g., phosphate buffer at pH 7).

  • Reagent Addition: Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) and a stoichiometric amount of a co-oxidant, such as sodium hypochlorite (bleach), often in the presence of a catalytic amount of sodium bromide.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often 0 °C to room temperature, with vigorous stirring to ensure efficient mixing of the two phases. The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent (e.g., sodium thiosulfate). The layers are separated, and the aqueous layer is acidified to a low pH (e.g., pH 2-3) with a strong acid (e.g., HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated to yield the crude carboxylic acid, which can be further purified by crystallization or chromatography.[3][4]

Method B: Potassium Permanganate Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent that can also be employed for this transformation.

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in a suitable solvent, such as a mixture of t-butanol and water, buffered to a slightly alkaline pH.

  • Reagent Addition: A solution of potassium permanganate is added portion-wise to the reaction mixture at a controlled temperature, typically 0-5 °C.

  • Reaction Conditions: The reaction is stirred vigorously, and the characteristic purple color of the permanganate disappears as it is consumed. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the manganese dioxide byproduct is removed by filtration, often with the aid of a filter agent like Celite. The filtrate is then acidified, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to give the desired carboxylic acid.[5][6]

Self-Validating System in Protocols:

The success of these protocols relies on careful monitoring and control. The disappearance of the starting material and the appearance of a more polar product on the TLC plate are key indicators of reaction progress. In the permanganate oxidation, the color change from purple to brown (manganese dioxide) provides a visual cue. The final product's identity and purity should be confirmed by spectroscopic methods as described in the next section.

Analytical Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the anomeric proton (a singlet around 5.0 ppm), the protons of the ribose ring, and the two methyl groups of the isopropylidene protecting group (two singlets in the range of 1.3-1.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the carbons of the ribose ring, the methyl ester carbon, and the carbons of the isopropylidene group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a peak corresponding to [M+H]⁺ or [M+Na]⁺) that matches the calculated molecular weight of 218.20 g/mol .

Researchers are encouraged to perform full spectroscopic analysis on their synthesized material to confirm its structure and purity.

Applications in Drug Discovery and Development

The primary utility of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid lies in its role as a versatile chiral building block for the synthesis of modified nucleosides. The presence of the carboxylic acid functionality at the C5 position allows for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and other C-C bond-forming reactions.

4.1. Synthesis of Antiviral Nucleoside Analogues:

A significant application of this and structurally related compounds is in the synthesis of antiviral agents. The modification of the ribose moiety of nucleosides is a well-established strategy to develop drugs that can inhibit viral replication. For instance, the synthesis of certain nucleoside analogues for the treatment of viral infections, such as those caused by HIV or Hepatitis C virus, may involve intermediates derived from protected riburonic acids.[7][8] While not explicitly detailed in publicly available literature, it is plausible that 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid could serve as a key intermediate in the synthesis of antiviral drugs like Remdesivir, where a modified ribose core is essential for its mechanism of action.

4.2. As a Chiral Scaffold:

Beyond nucleoside synthesis, the well-defined stereochemistry of this molecule makes it an attractive starting material for the synthesis of a variety of other chiral molecules. The functional handles (carboxylic acid and the protected diol) can be manipulated to build complex molecular architectures with high stereocontrol.

Safety, Handling, and Storage

As a laboratory chemical, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling protected sugar derivatives and carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood, especially during reactions involving volatile solvents or strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as the isopropylidene group can be sensitive to acidic hydrolysis.

  • Oxidation Reactions: The oxidation step in the synthesis requires particular attention to safety. Both TEMPO-mediated oxidations with bleach and potassium permanganate oxidations can be exothermic. It is crucial to control the rate of addition of the oxidant and to maintain the recommended reaction temperature to prevent runaway reactions.

Conclusion: A Versatile Tool for the Synthetic Chemist

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid represents a valuable and versatile building block in the arsenal of the synthetic organic chemist. Its well-defined stereochemistry, coupled with the strategic placement of protecting groups and a reactive carboxylic acid functionality, makes it an ideal starting material for the synthesis of a wide range of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with the aim of empowering researchers to unlock the full potential of this important chiral intermediate in their pursuit of new therapeutic agents and other valuable chemical entities.

References

  • Anson, C. E., Briggs, J. C., Haines, A. H., & Molinier, M. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Carbohydrate Research, 516, 108564. [Link]

  • Lee, S., & Oh, D. C. (2018). One-Pot Oxidation and Nitrosation of β-Alkanolamines with KMnO4/NaNO2. A Convenient Preparation of β-Ketonitrosamines. ResearchGate. [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link]

  • Taylor & Francis. (2020). Synthesis of Methyl 4-O-Benzoyl-2,3-O-Isopropylidene-α-d-Rhamnopyranoside: A Precursor to d-Perosamine. [Link]

  • U.S. Patent No. EP1260516A1. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
  • Zhang, J., Zhang, Q., & Ma, Z. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 19(5), 6683-6695. [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. [Link]

  • De Kimpe, N., & De Buyck, L. (n.d.). TEMPO-Mediated Oxidations. [Link]

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. [Link]

  • Organic Syntheses. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Royal Society of Chemistry. (2021). Potassium permanganate oxidation as a carboxylation and defibrillation method for extracting cellulose nanofibrils to fabricate films with high transmittance and haze. [Link]

  • Academia.edu. (n.d.). (PDF) The Synthesis of Ribose and Nucleoside Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. [Link]

  • Google Patents. (n.d.).
  • Wageningen University & Research. (2021). TEMPO/NaClO2/NaOCl oxidation of arabinoxylans. [Link]

  • PubMed. (1985). Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

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Exploratory

A Technical Guide to the Two-Step Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid from D-Ribose

This guide provides an in-depth, technically-focused protocol for the synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid, a valuable chiral building block, starting from the readily available carbohydr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused protocol for the synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid, a valuable chiral building block, starting from the readily available carbohydrate, D-Ribose. The narrative is structured to provide not only a reproducible methodology but also a deep understanding of the chemical principles and strategic decisions underpinning the synthetic route. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction: A Strategy of Precision

The synthesis of complex organic molecules from simple, abundant starting materials is a cornerstone of modern chemistry. D-Ribose, a fundamental component of RNA, serves as an inexpensive and stereochemically rich starting point for a variety of chiral synthons. The target molecule, Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid[1], is a versatile intermediate, particularly useful in the synthesis of nucleoside analogues and other biologically active compounds. Its structure features a protected diol, a methyl glycoside, and a carboxylic acid, requiring a synthetic strategy that can execute multiple transformations with high selectivity.

This guide details an efficient two-stage pathway:

  • A one-pot simultaneous methyl glycosidation and diol protection to form the key intermediate, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

  • A selective one-pot, two-step oxidation of the primary C-5 alcohol to the corresponding carboxylic acid, employing a modern, mild catalytic system.

This approach prioritizes efficiency, high yield, and operational simplicity, making it suitable for both academic and industrial laboratory settings.

Part 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

The first stage of the synthesis transforms D-Ribose into a stable, selectively protected intermediate. This is achieved through a Fischer glycosidation to install the 1-O-methyl group and a concurrent acid-catalyzed acetalization to protect the cis-hydroxyl groups at the C-2 and C-3 positions.

Principle and Rationale

In an acidic solution of methanol and acetone, D-ribose undergoes a series of equilibrium reactions. The acid protonates the anomeric hydroxyl group, allowing for its substitution by methanol to form the methyl glycoside. Simultaneously, the acid catalyzes the reaction between acetone and the cis-diol at C-2 and C-3 of the furanose ring, forming a five-membered isopropylidene acetal, also known as an acetonide. This protecting group is ideal as it is stable to the basic and oxidative conditions of the subsequent step but can be readily removed under acidic conditions if required.

Recent advancements have shown that using ultrasonic irradiation as the energy source can dramatically reduce reaction times and improve yields, providing the product in high purity without the need for column chromatography.[2]

Experimental Workflow: One-Pot Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation D_Ribose D-Ribose Solvents Dry Acetone & Dry Methanol D_Ribose->Solvents IceBath Cool to <5°C (Ice Bath) Solvents->IceBath AddAcid Add H₂SO₄ (dropwise) IceBath->AddAcid Ultrasound Ultrasonic Irradiation (25-45 min) AddAcid->Ultrasound Monitor Monitor via TLC Ultrasound->Monitor Neutralize Neutralize with Solid NaHCO₃ (pH 7) Monitor->Neutralize Filter Vacuum Filtration Neutralize->Filter Evaporate Evaporate Solvents Filter->Evaporate Extract Dissolve in EtOAc, Wash with H₂O Evaporate->Extract Dry Dry with Na₂SO₄, Filter & Evaporate Extract->Dry Product Final Product (Yellow Oil, ~85% Yield) Dry->Product

Detailed Experimental Protocol

This protocol is adapted from a highly efficient ultrasound-assisted methodology.[2]

  • Preparation : In a 125 mL Erlenmeyer flask, dissolve D-ribose (700 mg, 4.66 mmol) in 5 mL of dry acetone and 5 mL of dry methanol. Stir until the sugar is completely solubilized.

  • Cooling : Place the flask in an ice bath to cool the solution to below 5 °C. Maintain a dry atmosphere using a nitrogen inlet.

  • Acid Addition : Slowly add 0.5 mL of concentrated (98%) sulfuric acid dropwise to the cooled, stirred solution.

  • Reaction : Place the flask in an ultrasound bath and irradiate for 25-45 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).

  • Neutralization : Upon completion, carefully add solid sodium bicarbonate (NaHCO₃) in portions until the mixture reaches pH 7 (effervescence will occur).

  • Filtration : Remove the resulting salts by vacuum filtration, washing the solid cake with a small amount of ethyl acetate.

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer with deionized water (3 x 50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside , as a yellow oil. The product is typically obtained in ~85% yield and is of sufficient purity for the next step without chromatographic purification.[2]

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Eq.
D-Ribose150.13700 mg4.661.0
Acetone58.085 mL-Solvent
Methanol32.045 mL-Solvent
H₂SO₄ (98%)98.080.5 mL~9.2Catalyst
Causality & In-Process Validation
  • Why dry solvents? The reaction involves the formation of an acetal and a glycoside, both of which are formed by the elimination of water. Using anhydrous solvents drives the equilibrium towards product formation.

  • Why cool before adding acid? The dissolution of concentrated sulfuric acid in methanol is highly exothermic. Cooling prevents overheating, which could lead to uncontrolled side reactions and degradation of the carbohydrate.

  • The role of ultrasound : Ultrasound provides energy via acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that accelerate the reaction rate, allowing for completion in minutes rather than hours.[2]

  • Self-Validation : The reaction is complete when the starting D-ribose spot on the TLC plate has been fully consumed and a single major product spot has appeared. The reported NMR and IR data for the intermediate provide definitive structural confirmation.[2]

Part 2: Selective C-5 Oxidation to Uronic Acid

The second stage is the selective oxidation of the primary alcohol at the C-5 position of the intermediate to a carboxylic acid (specifically, a uronic acid derivative). This transformation requires a mild and highly selective oxidant to avoid affecting the acid-sensitive isopropylidene and methyl glycoside protecting groups.

Principle and Rationale: TEMPO-Mediated Oxidation

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for the oxidation of primary alcohols is a well-established and powerful method in organic synthesis.[3] The active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This species selectively oxidizes the primary alcohol to an aldehyde.

However, for substrates like our intermediate, direct oxidation to the carboxylic acid using a single TEMPO/co-oxidant system can be sluggish.[4] This is because the second step, the oxidation of the intermediate aldehyde to the carboxylic acid, often proceeds through a hydrate intermediate. Fully protected, hydrophobic sugars show slow rates of aldehyde hydration.[4]

A superior, field-proven strategy is a one-pot, two-step oxidation.[4]

  • Step A : The primary alcohol is oxidized to the aldehyde using catalytic TEMPO and a co-oxidant like sodium hypochlorite (NaOCl).

  • Step B : In the same reaction vessel, a second, more potent oxidant, sodium chlorite (NaClO₂), is added to rapidly and cleanly convert the intermediate aldehyde to the carboxylic acid.

This protocol is highly effective and compatible with sensitive functional groups, making it ideal for this synthesis.[4]

G D_Ribose D-Ribose Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate Step 1 (MeOH, Acetone, H⁺, Ultrasound) Product Methyl 2,3-O-isopropylidene- β-D-ribofuranosiduronic Acid Intermediate->Product Step 2 (1. TEMPO, NaOCl 2. NaClO₂, one pot)

Detailed Experimental Protocol

This protocol is adapted from the general one-pot procedure for oxidizing primary alcohols on protected carbohydrates.[4]

  • Preparation : Dissolve the intermediate, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (e.g., 1.0 g, 4.90 mmol), in a suitable solvent like dichloromethane or acetonitrile (e.g., 20 mL). Add an aqueous buffer solution (e.g., phosphate buffer, pH ~6.5).

  • Catalyst Addition : Add catalytic amounts of TEMPO (e.g., 0.01 eq, ~8 mg) and potassium bromide (KBr, e.g., 0.1 eq, ~58 mg) to the biphasic mixture.

  • First Oxidation (Alcohol → Aldehyde) : Cool the vigorously stirred mixture to 0 °C. Add a solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq) dropwise, maintaining the temperature at 0 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Second Oxidation (Aldehyde → Acid) : To the same reaction mixture, add a solution of sodium chlorite (NaClO₂, 3.0 eq, ~1.33 g) in water. Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the final product (monitor by TLC).

  • Quenching : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up and Isolation : Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the final product, Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid .

ReagentMolar Eq. (Typical)Role
Intermediate1.0Substrate
TEMPO0.01 - 0.05Catalyst
KBr0.1Co-catalyst
NaOCl1.1 - 1.5Stoichiometric Oxidant 1
NaClO₂2.0 - 4.0Stoichiometric Oxidant 2
Buffer-pH Control
Causality & Self-Validation
  • Why a biphasic system? The organic substrate resides in the organic phase, while the oxidants and salts are in the aqueous phase. Vigorous stirring promotes interfacial reaction. This setup simplifies work-up.

  • Role of KBr : Bromide is oxidized by hypochlorite to generate hypobromite, which is believed to be involved in the catalytic cycle that regenerates the active N-oxoammonium species from the hydroxylamine intermediate.

  • Role of NaClO₂ : Sodium chlorite is a powerful oxidant for aldehydes but is generally unreactive towards alcohols, providing excellent chemoselectivity for the second stage of the one-pot reaction.[4]

  • Validation : The final product can be validated by comparing its analytical data (¹H NMR, ¹³C NMR, Mass Spectrometry) with literature values for Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid (CAS 54622-95-6).[1] The disappearance of the C-5 primary alcohol signals and the appearance of a carboxylic acid signal in the IR and NMR spectra are key indicators of success.

Conclusion

The synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranosiduronic Acid from D-Ribose is a prime example of modern, efficient carbohydrate chemistry. By combining a rapid, high-yield ultrasound-assisted protection step with a highly selective and mild one-pot, two-step oxidation, the target molecule can be prepared in a practical and scalable manner. This guide provides the detailed protocols and, critically, the underlying chemical rationale necessary for researchers to successfully implement and adapt this synthesis for the development of novel therapeutics and complex molecular architectures.

References

  • Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. (n.d.). Google Patents.
  • Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. (n.d.). Google Patents.
  • Synthesis of l-ribose and 2-deoxy l-ribose. (n.d.). Google Patents.
  • The Synthesis of Ribose and Nucleoside Derivatives. (2018). Madridge Publishers. Retrieved from [Link]

  • Butterworth, R. F., & Hanessian, S. (1971). Methyl 2,3-O-Isopropylidene-β-D-ribo-pentodialdofuranoside: a Useful Intermediate in Chain Extension Reactions. Canadian Journal of Chemistry, 49(16), 2755-2759.
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
  • Pyranose and furanose form of D-ribose. (2022). YouTube. Retrieved from [Link]

  • Ribose. (n.d.). In Wikipedia. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2019). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates.
  • Zhao, X., et al. (2006). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Chemistry: An Asian Journal, 1(5), 738-744.
  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. (n.d.). PubChem. Retrieved from [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. (2024). The Journal of Physical Chemistry A, 128(12), 2549–2561.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
  • Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. (1990). ResearchGate. Retrieved from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Foundational

A Technical Guide to Chiral Pool Synthesis Utilizing 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranuronic Acid

Abstract The relentless pursuit of enantiomerically pure compounds in drug discovery and development necessitates efficient and scalable synthetic strategies. Chiral pool synthesis, which leverages the inherent stereoche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of enantiomerically pure compounds in drug discovery and development necessitates efficient and scalable synthetic strategies. Chiral pool synthesis, which leverages the inherent stereochemistry of readily available natural products, stands as a cornerstone of modern asymmetric synthesis. This technical guide provides an in-depth exploration of a versatile and powerful chiral building block derived from D-ribose: 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranuronic acid. We will dissect its strategic value, detail its multi-step synthesis from D-ribose, and present a practical application in the stereocontrolled synthesis of complex molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of carbohydrate-based synthons for the construction of stereochemically rich target molecules.

The Strategic Value of Carbohydrate Scaffolds in Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that commences with an enantiopure natural product, a "chiron," and transforms it through a series of chemical reactions into a desired target molecule, preserving the original stereochemistry.[1] Carbohydrates, such as D-ribose, are ideal starting materials due to their low cost, natural abundance, and high density of stereogenic centers.[2][3]

The furanose ring system, in particular, offers a rigid and predictable conformational scaffold. This rigidity is crucial for directing the stereochemical outcome of reactions at various positions on the ring or on appended side chains.[4][5] By employing protecting group strategies, chemists can selectively unmask and modify specific hydroxyl groups, enabling a high degree of synthetic control. The building block at the heart of this guide, a derivative of D-ribofuranuronic acid, exemplifies this principle, offering a unique combination of a protected, stereochemically defined core and a versatile functional handle for elaboration.

Synthesis and Characterization of the Key Chiral Building Block

Structural Rationale and Key Features

The target molecule, 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranuronic acid, is a purpose-built synthon designed for maximal synthetic utility. Each component of its structure serves a deliberate function:

  • D-Ribofuranose Core: Provides the foundational, enantiopure framework with three defined stereocenters (C1, C2, C3, and C4).

  • 2,3-O-Isopropylidene Acetal: This protecting group serves a dual purpose. First, it masks the cis-diols at the C2 and C3 positions, preventing their participation in undesired side reactions.[6] Second, it locks the furanose ring into a more rigid conformation, which enhances the predictability of stereoselective transformations.[7]

  • 1-O-Methyl Glycoside: Protection of the anomeric hydroxyl group as a methyl glycoside is critical. It prevents anomerization (epimerization at C1) and stabilizes the furanose ring, precluding the opening to the acyclic aldehyde form under many reaction conditions.

  • C5-Carboxylic Acid: This is the primary functional handle for synthetic elaboration. Formed by the oxidation of the primary C5 hydroxyl group of the parent ribose, this carboxylic acid can be readily converted into a wide array of other functional groups, including esters, amides, alcohols, and aldehydes, serving as the launching point for building molecular complexity.

Overall Synthetic Workflow

The synthesis of the target uronic acid is a two-stage process starting from commercially available D-ribose. The first stage involves the protection of the hydroxyl groups at C1, C2, and C3. The second stage is a selective oxidation of the primary C5 hydroxyl group.

G D_Ribose D-Ribose Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate  Protection Target 2,3-O-Isopropylidene-1-O-methyl- D-ribofuranuronic acid Intermediate->Target  Selective Oxidation

Caption: Overall workflow for the synthesis of the target chiral building block.

Stage 1 Protocol: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This procedure protects the most reactive hydroxyls in a one-pot reaction to form the stable intermediate. The reaction utilizes acetone to form the isopropylidene acetal and methanol to form the methyl glycoside, driven by an acid catalyst.

Step-by-Step Methodology:

  • Suspend D-ribose in a solution of anhydrous methanol and acetone.

  • Cool the mixture in an ice bath (0 °C).

  • Add a catalytic amount of concentrated sulfuric acid or another suitable acid like methanesulfonic acid dropwise while stirring vigorously.[8][9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a base (e.g., solid sodium bicarbonate or triethylamine) until the solution is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure product.

Quantitative Data Summary:

Reagent Molar Eq. Purpose
D-Ribose 1.0 Starting Material
Anhydrous Methanol ~10-20 Reagent & Solvent
Anhydrous Acetone ~10-20 Reagent & Solvent
Conc. H₂SO₄ 0.05-0.1 Catalyst

| Sodium Bicarbonate | As needed | Quenching Agent |

Stage 2 Protocol: Selective Oxidation to the Uronic Acid

The selective oxidation of the primary C5 hydroxyl group in the presence of the protected secondary hydroxyls is a critical transformation. A TEMPO-catalyzed oxidation system is ideal for this purpose due to its high selectivity for primary alcohols under mild conditions, which preserves the acid-labile protecting groups.

Step-by-Step Methodology:

  • Dissolve the intermediate, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, in a biphasic solvent system (e.g., dichloromethane and water).

  • Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide to the mixture.

  • Cool the reaction to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate dropwise, maintaining the temperature below 5 °C. The bicarbonate is crucial to keep the pH stable (~pH 9), as the reaction produces acid.[10]

  • Stir vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used without further purification or can be purified by crystallization.

Application in Stereoselective Synthesis: A Modular Approach to Chiral γ-Lactones

The synthetic utility of our chiral building block can be demonstrated in the construction of a substituted γ-lactone, a common motif in natural products. This example showcases the conversion of the carboxylic acid to an amide, followed by deprotection and intramolecular cyclization.

Synthetic Strategy Overview

The strategy involves an initial amide coupling to introduce a new side chain. Subsequent removal of the protecting groups under acidic conditions will unmask the hydroxyls at C1, C2, and C3. The C1 hydroxyl (a hemiacetal) will be in equilibrium with the open-chain aldehyde, and the C2/C3 hydroxyls will be free. The newly formed C5 amide can then be hydrolyzed, and the resulting C5 carboxylic acid can undergo intramolecular esterification (lactonization) with the C2 hydroxyl to form a stable γ-lactone, with the stereochemistry dictated by the parent sugar.

Synthetic Workflow Diagram

G start Riburonic Acid Derivative amide N-Benzyl Amide start->amide  Amide Coupling  (EDC, HOBt, Benzylamine) deprotected Deprotected Intermediate amide->deprotected  Acid Hydrolysis  (TFA, H₂O) lactone Chiral γ-Lactone deprotected->lactone  Intramolecular  Lactonization

Caption: A synthetic route from the riburonic acid derivative to a chiral lactone.

Protocol: Amide Coupling

This step uses standard peptide coupling reagents to form a robust amide bond.

Step-by-Step Methodology:

  • Dissolve the 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranuronic acid (1.0 eq) in anhydrous dichloromethane.

  • Add N-Hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Stir the reaction at room temperature for 6-12 hours until completion as monitored by TLC.

  • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure N-benzyl amide.

Quantitative Data Summary:

Reagent Molar Eq. Purpose
Riburonic Acid 1.0 Starting Material
EDC 1.2 Coupling Agent
HOBt 1.2 Additive
Benzylamine 1.1 Nucleophile

| DIPEA | 1.5 | Base |

Protocol: Deprotection and Lactonization

This final step removes all protecting groups and triggers the cyclization cascade.

Step-by-Step Methodology:

  • Dissolve the N-benzyl amide in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).

  • Stir the solution at room temperature for 2-4 hours. The strong acid will hydrolyze the isopropylidene acetal and the methyl glycoside.

  • Monitor the reaction by TLC or LC-MS.

  • Once deprotection is complete, remove the TFA and water under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • Dissolve the crude residue in a solvent like toluene and heat to reflux with a catalytic amount of p-toluenesulfonic acid to drive the lactonization to completion.

  • Cool the reaction, neutralize with a mild base, and purify via flash chromatography to isolate the final chiral γ-lactone product.

Summary and Future Outlook

This guide has detailed the synthesis and application of 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranuronic acid as a potent chiral building block. By leveraging the innate stereochemistry of D-ribose and employing a robust protecting group strategy, a versatile synthon is created. The C5-carboxylic acid provides a key functional handle for diverse synthetic elaborations, as demonstrated by the efficient construction of a chiral γ-lactone. The principles and protocols described herein are broadly applicable and can be adapted for the synthesis of a wide range of complex molecules, including nucleoside analogues, natural product fragments, and novel pharmaceutical candidates. The continued exploration of such carbohydrate-derived synthons will undoubtedly continue to fuel innovation in asymmetric synthesis and drug discovery.

References

  • A preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
  • Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (Source: MDPI, URL: [Link])

  • Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β -D-ribofuranoside)-5-yl]- N,N,N -trimethylammonium tosylate, ( 4 ). (Source: ResearchGate, URL: [Link])

  • Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). (Source: ResearchGate, URL: [Link])

  • Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. (Source: Royal Society of Chemistry, URL: [Link])

  • The Synthesis of Ribose and Nucleoside Derivatives. (Source: Madridge Publishers, URL: [Link])

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. (Source: ACS Publications, URL: [Link])

  • Oxidation of D-ribose to D-ribonate at different pH. Reaction conditions. (Source: ResearchGate, URL: [Link])

  • Synthesis of D-ribose and D-galactose derived chiral ionic liquids as recyclable chiral solvent for michael addition reaction. (Source: ResearchGate, URL: [Link])

  • Synthesis of 2,3-O-isopropylidene-D-ribofuranose. (Source: PrepChem.com, URL: [Link])

  • A Versatile and Stereocontrolled Route to Pyranose and Furanose C-Glycosides. (Source: ACS Publications, URL: [Link])

  • Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. (Source: MDPI, URL: [Link])

  • Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. (Source: PMC, URL: [Link])

  • Synthesis of L-Deoxyribonucleosides from D-Ribose. (Source: ResearchGate, URL: [Link])

  • Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. (Source: ChemistryViews, URL: [Link])

  • Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. (Source: PMC, URL: [Link])

  • Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. (Source: Worldwidejournals.com, URL: [Link])

  • Design and stereoselective synthesis of a C-aryl furanoside as a conformationally constrained CHIR-090 analogue. (Source: PubMed, URL: [Link])

Sources

Exploratory

The Strategic Utility of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic Acid: A Chiral Building Block for Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds has escalated, driven by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds has escalated, driven by the stringent stereochemical requirements of the pharmaceutical industry. Carbohydrates, often referred to as the "chiral pool," offer a readily available and cost-effective source of stereochemically rich starting materials.[1] Among these, D-ribose and its derivatives have emerged as particularly valuable synthons for the construction of a wide array of complex molecules, including nucleoside analogues with significant antiviral and anticancer properties.[2][3] This technical guide delves into the synthesis, properties, and strategic applications of a key ribose-derived chiral building block: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid .

As a Senior Application Scientist, the narrative that follows is designed to provide not just a series of protocols, but a deeper understanding of the causality behind the synthetic choices, the inherent reactivity of the molecule, and its potential for strategic deployment in multi-step syntheses.

The Genesis of a Versatile Synthon: Synthesis and Characterization

The journey to our target molecule begins with the readily available D-ribose. The initial synthetic strategy focuses on the selective protection of the hydroxyl groups to unmask the desired reactivity at a later stage. The formation of the isopropylidene acetal across the C2 and C3 hydroxyls is a cornerstone of this strategy, imparting conformational rigidity and directing subsequent reactions.

Preparation of the Precursor: Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

The first critical step is the synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This is typically achieved in a one-pot reaction from D-ribose, involving simultaneous methylation and acetal protection.

Synthesis_of_Precursor DRibose D-Ribose Reagents Methanol, Acetone, Acid Catalyst DRibose->Reagents Precursor Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Reagents->Precursor caption Synthesis of the key precursor.

Synthesis of the key precursor.

Expert Insight: The choice of an acid catalyst is crucial for the efficiency of this reaction. While various acids can be employed, methanesulfonic acid is often favored for its high catalytic activity and ease of handling.[4] The reaction conditions are typically mild, preserving the stereochemical integrity of the ribose core.

Self-Validating Protocol: A successful reaction is indicated by the consumption of the highly polar D-ribose and the appearance of a less polar spot on thin-layer chromatography (TLC). The product can be purified by column chromatography to yield a clear oil.[4]

Oxidation to the Target Carboxylic Acid

The pivotal transformation is the selective oxidation of the primary alcohol at the C5 position of the precursor to a carboxylic acid. This step requires a careful choice of oxidant to avoid over-oxidation or cleavage of the protecting groups. Pyridinium dichromate (PDC) in dimethylformamide (DMF) is a well-established reagent for the oxidation of primary alcohols to carboxylic acids.[5][6]

Oxidation_to_Carboxylic_Acid Precursor Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Oxidant Pyridinium Dichromate (PDC) in DMF Precursor->Oxidant Target 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Oxidant->Target caption Oxidation of the precursor to the target carboxylic acid.

Oxidation of the precursor to the target carboxylic acid.

Causality in Reagent Selection: The use of PDC in DMF is a strategic choice. While PCC (Pyridinium Chlorochromate) is a milder oxidant that typically stops at the aldehyde stage, PDC in a polar aprotic solvent like DMF facilitates the further oxidation to the carboxylic acid.[5][7][8] An alternative and often more environmentally benign approach involves the use of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant such as sodium hypochlorite.[9][10][11]

Physicochemical and Spectroscopic Data

A thorough characterization of both the precursor and the final product is essential for quality control and for guiding subsequent synthetic steps.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceSpecific Rotation ([α]D)Key Spectroscopic Data
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside C₉H₁₆O₅204.22Colorless to light yellow oil[4][12][13]-77.0 to -82.0° (c=1, CHCl₃)[13]¹H NMR (CDCl₃): δ 4.97 (s, 1H), 4.83 (d, 1H), 4.58 (d, 1H), 4.42 (t, 1H), 3.56-3.72 (m, 2H), 3.43 (s, 3H), 1.49 (s, 3H), 1.32 (s, 3H).[4] ¹³C NMR data available. [14]
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid C₉H₁₄O₆218.20Expected to be a solid or viscous oil.Not widely reported.Expected ¹H NMR: Disappearance of the C5-H₂ signals around 3.6-3.7 ppm and the appearance of a carboxylic acid proton at δ > 10 ppm. Expected ¹³C NMR: Appearance of a carboxyl carbon signal around 170-180 ppm.

Strategic Applications in Synthesis: A Gateway to Bioactive Molecules

The true value of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid lies in its potential as a chiral building block for the synthesis of complex and biologically active molecules. The presence of the carboxylic acid functionality opens up a vast array of possible transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.

A Precursor to Antiviral Nucleoside Analogues

The ribose core is a fundamental component of many antiviral drugs. Modified ribose derivatives are often key intermediates in the synthesis of nucleoside analogues that can inhibit viral replication.[2] For instance, the synthesis of drugs like Sofosbuvir and Galidesivir relies on carefully functionalized ribose synthons.[15][16][17]

Application_in_Antivirals Target 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid AmideCoupling Amide Coupling Target->AmideCoupling Reduction Reduction Target->Reduction Functionalization Further Functionalization AmideCoupling->Functionalization Reduction->Functionalization NucleosideAnalogues Antiviral Nucleoside Analogues (e.g., Galidesivir precursors) Functionalization->NucleosideAnalogues caption Synthetic pathways to antiviral agents.

Synthetic pathways to antiviral agents.

Field-Proven Insight: The carboxylic acid moiety of our target molecule can be readily converted into an amide. This functionality is present in the antiviral drug Galidesivir, which features a carboxamide group at the C4 position of a modified ribose ring.[16][17] Thus, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid serves as a valuable precursor for the synthesis of such modified nucleosides.

A Versatile Intermediate for Natural Product Synthesis

Beyond nucleosides, the stereochemically defined framework of this building block makes it an attractive starting point for the total synthesis of various natural products. The ability to selectively manipulate the functional groups allows for the introduction of new stereocenters and the construction of complex carbon skeletons.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid. As with any synthetic procedure, careful monitoring and optimization may be required to achieve the best results.

Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

Materials:

  • D-Ribose

  • Anhydrous Methanol

  • Anhydrous Acetone

  • Methanesulfonic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of D-ribose in anhydrous acetone and anhydrous methanol, add a catalytic amount of methanesulfonic acid at room temperature.[4]

  • Monitor the reaction by TLC until all the D-ribose has been consumed.

  • Neutralize the reaction mixture with solid sodium bicarbonate and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a clear oil.[4]

Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Materials:

  • Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • Anhydrous Dimethylformamide (DMF)

  • Pyridinium dichromate (PDC)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in anhydrous DMF.

  • Add pyridinium dichromate in one portion and stir the mixture at room temperature.[6]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a vigorously stirred mixture of diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • To isolate the carboxylic acid, acidify the aqueous washings with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Further purification can be achieved by crystallization or chromatography if necessary.

Conclusion

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a chiral building block of significant potential, derived from an abundant and inexpensive natural product. Its synthesis is straightforward, and its functional groups are poised for a variety of transformations. For researchers in drug discovery and natural product synthesis, this molecule represents a valuable tool for the construction of complex, stereochemically defined targets. The strategic insights and detailed protocols provided in this guide are intended to empower scientists to fully leverage the synthetic utility of this versatile synthon.

References

  • The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers.

  • Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, 98% | Fisher Scientific.

  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside - PubChem.

  • Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 - ChemicalBook.

  • Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside - CymitQuimica.

  • Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside | 4099-85-8 | TCI EUROPE N.V.

  • Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside - PubChem.

  • Synthesis of N-methyl-d-ribopyranuronamide nucleosides - PMC - PubMed Central.

  • PCC/PDC Oxidation | Chem-Station Int. Ed.

  • Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation - PMC - PubMed Central.

  • SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides - The Royal Society of Chemistry.

  • TEMPO-Mediated Oxid
  • TEMPO oxidation advice : r/Chempros - Reddit.

  • Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution | Request PDF - ResearchGate.

  • Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts.

  • Reagent Friday: PCC (Pyridinium Chlorochromate) - Master Organic Chemistry.

  • CN105461773A - Preparation method and intermediate of sofosbuvir - Google Patents.

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal.

  • An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC - NIH.

  • Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives - qualitas1998.net.

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - NIH.

  • Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - MDPI.

  • Oxidation of Primary Alcohols To Carboxylic Acids - A Guide To Current Common Practice-Gabriel Tojo - Marcos Fernández - Springer (2007) | PDF - Scribd.

  • Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent - Organic Chemistry Portal.

  • Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation - ResearchGate.

  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - MDPI.

  • Galidesivir - Wikipedia.

  • WO/2017/144423 PROCESS FOR THE PREPARATION OF SOFOSBUVIR - WIPO Patentscope.

  • Examples of antiviral drugs synthesized from l-ribose and its derivatives - ResearchGate.

  • Synthetic Routes to Sofosbuvir | Request PDF - ResearchGate.

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Foundational

The Strategic Application of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of contemporary drug discovery, the demand for chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the demand for chiral building blocks that offer both stereochemical precision and versatile reactivity is paramount. Among these, carbohydrate-derived scaffolds have emerged as indispensable tools, particularly in the synthesis of nucleoside analogues that form the backbone of numerous antiviral and anticancer therapies. This technical guide provides a comprehensive exploration of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a specialized D-ribose derivative. We will delve into its strategic importance, synthesis, and profound applications in medicinal chemistry. This document is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and the causal reasoning behind critical synthetic choices.

Introduction: The Unseen Architect of Therapeutic Agents

Ribose and its derivatives are fundamental to life, forming the structural core of nucleic acids.[1] In medicinal chemistry, these sugar moieties are not merely passive scaffolds but active participants in the biological activity of nucleoside analogues.[2] The strategic modification of the ribose ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile, including its metabolic stability, target affinity, and cellular uptake.

"2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" (CAS 54622-95-6) is a selectively protected derivative of D-ribofuranose. Its unique structural features—a protected cis-diol at the C2 and C3 positions, a methyl ether at the anomeric center (C1), and a carboxylic acid at C5—make it a highly valuable and versatile intermediate in the synthesis of complex therapeutic agents. The isopropylidene group offers robust protection of the 2' and 3'-hydroxyls, preventing unwanted side reactions and directing reactivity to other positions on the ribose ring.[3][4] This targeted protection is crucial for the regioselective synthesis of nucleoside analogues with specific stereochemistry, a critical factor for their biological activity.

This guide will illuminate the synthesis of this key building block and explore its application in the construction of medicinally relevant molecules, with a particular focus on the synthesis of antiviral nucleoside analogues.

The Synthetic Pathway: From D-Ribose to a Versatile Building Block

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a multi-step process that begins with the readily available starting material, D-ribose. The overall strategy involves two key transformations: the protection of the hydroxyl groups and the selective oxidation of the primary alcohol at the C5 position.

Synthesis of the Precursor: Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

The first stage of the synthesis focuses on the protection of the ribose molecule to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside. This intermediate is crucial as it sets the stage for the subsequent selective oxidation.

Experimental Protocol: Ultrasound-Assisted Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside [5][6]

This protocol utilizes ultrasonic irradiation as an efficient energy source to drive the reaction, often leading to shorter reaction times and high yields.[5][6]

Materials:

  • D-ribose

  • Dry Acetone

  • Dry Methanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (solid)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ice bath

  • Ultrasound bath

  • Standard laboratory glassware

Procedure:

  • In a 125 mL Erlenmeyer flask, prepare a solution of D-ribose (700 mg, 4.663 mmol) in 5 mL of dry acetone and 5 mL of dry methanol.

  • Stir the mixture until the D-ribose is completely dissolved.

  • Place the flask in an ice bath to maintain a temperature below 5 °C, under a dry nitrogen atmosphere.

  • Slowly add 0.5 mL of 98% H₂SO₄ dropwise to the stirred solution.

  • Submerge the flask in an ultrasound bath and irradiate for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid NaHCO₃ until the pH of the mixture reaches 7.

  • Filter the mixture under vacuum to remove the solids and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in 50 mL of ethyl acetate and wash the organic layer with water (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product as a yellow oil. This product is often of sufficient purity for the next step without further purification.

Causality Behind Experimental Choices:

  • Dry Solvents: The use of dry acetone and methanol is critical to prevent the hydrolysis of the isopropylidene acetal being formed.

  • Sulfuric Acid: A strong acid catalyst is required to promote the formation of the acetal from the diol of ribose and acetone.

  • Ultrasound Irradiation: Sonication provides the energy for the reaction, often leading to faster and more efficient conversion compared to traditional heating methods.

  • Sodium Bicarbonate Quench: The addition of a weak base neutralizes the strong acid catalyst, stopping the reaction and preventing potential degradation of the product.

Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The second key transformation is the selective oxidation of the primary alcohol at the C5 position of the protected ribofuranoside to a carboxylic acid. A highly effective and selective method for this transformation is the TEMPO-mediated oxidation.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from a similar oxidation of a protected ribofuranose derivative.

Materials:

  • Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Sodium sulfite (Na₂SO₃)

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in a biphasic solvent system, such as dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO and potassium bromide to the mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium hypochlorite dropwise while vigorously stirring. The pH of the aqueous layer should be maintained between 9 and 10.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers to a pH of approximately 3 with dilute HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Causality Behind Experimental Choices:

  • TEMPO/NaOCl System: This catalytic system is highly selective for the oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. TEMPO is the catalyst, and NaOCl is the stoichiometric oxidant that regenerates the active oxoammonium ion from the hydroxylamine.

  • Biphasic System: The use of a two-phase system facilitates the reaction and subsequent workup.

  • KBr: Potassium bromide acts as a co-catalyst, accelerating the oxidation of the TEMPO radical.

  • pH Control: Maintaining a slightly basic pH is crucial for the efficiency and selectivity of the TEMPO-catalyzed oxidation.

Synthetic Workflow Diagram

SynthesisWorkflow D_Ribose D-Ribose Precursor Methyl 2,3-O-isopropylidene-β-D-ribofuranoside D_Ribose->Precursor Acetone, Methanol, H₂SO₄, Ultrasound Target 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid Precursor->Target TEMPO, NaOCl, KBr

Caption: Synthetic pathway from D-Ribose to the target compound.

Applications in Medicinal Chemistry: A Gateway to Nucleoside Analogues

The true value of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid lies in its potential as a versatile precursor for a wide range of medicinally important molecules, particularly nucleoside analogues. The carboxylic acid functionality at the C5' position provides a reactive handle for coupling with various nucleobases or their precursors, while the protected 2' and 3'-hydroxyls ensure the stereochemical integrity of the ribose core.

Conceptual Application in the Synthesis of C-Nucleoside Analogues

While a direct synthesis of a marketed drug from the title compound is not prominently documented in publicly available literature, its logical application can be illustrated through a conceptual synthetic route towards a C-nucleoside analogue. C-nucleosides, where the nucleobase is attached to the ribose via a C-C bond, are an important class of compounds with significant biological activities.

The synthesis of C-nucleosides often involves the coupling of a suitably functionalized ribose derivative with a heterocyclic partner.[7] The carboxylic acid group of our title compound can be activated and then reacted with a nucleophilic heterocycle, or it can be transformed into other functional groups to facilitate the C-C bond formation.

Conceptual Reaction Scheme

ConceptualSynthesis RibosicAcid 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid ActivatedEster Activated Ester Derivative RibosicAcid->ActivatedEster Activation CoupledProduct Protected C-Nucleoside Analogue ActivatedEster->CoupledProduct Coupling Nucleobase Nucleobase Precursor (e.g., lithiated heterocycle) Nucleobase->CoupledProduct FinalProduct Deprotected C-Nucleoside Analogue CoupledProduct->FinalProduct Deprotection

Sources

Exploratory

The Strategic Role of 2,3-O-Isopropylidene Protected Ribose Scaffolds in Modern Antiviral Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The development of effective antiviral therapeutics frequently hinges on the chemical synthesis of nucleoside analogs,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The development of effective antiviral therapeutics frequently hinges on the chemical synthesis of nucleoside analogs, which can disrupt viral replication. A cornerstone of this synthetic endeavor is the precise manipulation of ribose, the sugar backbone of RNA. This technical guide delves into the critical role of protected ribose derivatives, with a specific focus on the 2,3-O-isopropylidene protected scaffold. We will analyze the strategic importance of this protecting group scheme, its application in the synthesis of key antiviral drug classes, and contextualize the specific derivative, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, within the broader landscape of essential synthetic intermediates. This document serves as a guide for researchers in medicinal chemistry and drug development, providing both foundational principles and actionable protocols.

Part 1: The Cornerstone Precursor: Understanding the Protected Ribose Scaffold

The Target: Nucleoside Analog Antivirals

Nucleoside analogs are modified versions of the natural building blocks of DNA and RNA. Their efficacy as antiviral agents stems from their ability to be recognized and incorporated by viral polymerases into growing nucleic acid chains. Once incorporated, they can act as chain terminators or introduce mutations, ultimately halting viral replication.[1] The structural integrity of the ribose (or deoxyribose) moiety is paramount for initial recognition by viral enzymes, making its stereocontrolled synthesis a central challenge in drug development.

The Challenge: Stereocontrolled Synthesis of Ribose Derivatives

D-ribose contains multiple hydroxyl groups and a chiral center at the anomeric carbon (C1). Uncontrolled reactions can lead to a mixture of isomers and unwanted side products. The primary challenge is to selectively modify one hydroxyl group while leaving the others untouched, all while controlling the stereochemistry at the anomeric center to yield the biologically active β-anomer.[2] This necessitates a robust protecting group strategy.

The Solution: Strategic Use of Protecting Groups

The key to manipulating ribose lies in the strategic protection of its hydroxyl groups. The 2,3-O-isopropylidene group has proven to be an exceptionally effective tool for this purpose.

  • The Isopropylidene Acetal: The C2 and C3 hydroxyls of D-ribofuranose are oriented in a cis configuration. This geometric arrangement is ideal for reacting with acetone or a related equivalent (like 2,2-dimethoxypropane) under acidic conditions to form a rigid, five-membered cyclic acetal, known as an isopropylidene group.[3][4] This reaction is highly regioselective, effectively masking the C2 and C3 positions and allowing for selective chemistry to be performed at the C1 and C5 positions.

  • The Anomeric Methyl Glycoside: The anomeric hydroxyl at C1 is highly reactive. Protecting it as a methyl glycoside not only prevents unwanted reactions at this site but also helps to lock the furanose ring conformation, providing stereochemical control for subsequent steps.

The combination of these two protecting groups yields Methyl 2,3-O-isopropylidene-D-ribofuranoside , a versatile and foundational intermediate in antiviral synthesis.

G Diagram 1: Formation of the Core Protected Ribose Scaffold D_Ribose D-Ribose (Furanose form) Reagent1 Methanol (CH3OH) Acetone H+ Catalyst D_Ribose->Reagent1 Protection Protected_Ribose Methyl 2,3-O-isopropylidene-D-ribofuranoside (Key Intermediate) Reagent1->Protected_Ribose Forms

Caption: Diagram 1: Formation of the Core Protected Ribose Scaffold

Contextualizing 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The specific compound "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" (CAS 54622-95-6) is a derivative of the core scaffold described above.[5] Its defining feature is the presence of a carboxylic acid at the C5 position, indicating that the primary alcohol of the parent ribofuranoside has been oxidized.

While this compound is structurally related to key antiviral precursors, its direct utility is more specialized. Most nucleoside analog syntheses require a C5 hydroxyl group (or a derivative that can be converted back to a hydroxyl) to enable the crucial in vivo phosphorylation step that activates the drug. The presence of a C5-carboxylic acid makes this compound unsuitable for direct conversion into traditional nucleoside analogs. Instead, it would be considered for applications requiring a C5-carboxy functionality, such as the synthesis of specialized analogs or conjugates. The more common and versatile intermediates involve modification of the C5-hydroxyl to a leaving group or its reduction to a methyl group, as explored in the following sections.

Part 2: Case Study I - Synthesis of Deoxy-Nucleoside Analogs (Precursor for Capecitabine)

Rationale for Deoxygenation

The synthesis of 5'-deoxy-nucleoside analogs is a critical area of antiviral and anticancer drug development. Capecitabine, for example, is a prodrug that is ultimately converted to 5-fluorouracil, and its structure is based on a 5'-deoxyribose core. The key intermediate for such syntheses is a ribose derivative lacking the 5'-hydroxyl group. Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside is a pivotal precursor for this class of drugs.[6]

Synthetic Workflow

The synthesis is a multi-step process that leverages the stability of the isopropylidene and methyl protecting groups to allow for selective manipulation of the C5 position.[6][7] The general pathway involves activating the C5-hydroxyl to transform it into a good leaving group, followed by reductive displacement.

G Diagram 2: Synthetic Workflow for a 5'-Deoxyribose Intermediate step step Start Methyl 2,3-O-isopropylidene- D-ribofuranoside Step1 Tosyl Chloride (TsCl) Pyridine Start->Step1 C5-OH Activation Intermediate Methyl 2,3-O-isopropylidene- 5-O-tosyl-D-ribofuranoside Step2 Hydride Reagent (e.g., Sodium Borohydride) Intermediate->Step2 Reductive Deoxygenation Product Methyl 2,3-O-isopropylidene- 5-deoxy-D-ribofuranoside (Capecitabine Precursor) Step1->Intermediate Step2->Product

Caption: Diagram 2: Synthetic Workflow for a 5'-Deoxyribose Intermediate

Detailed Experimental Protocol: Synthesis of Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside

This protocol is adapted from established methods.[6][7]

Step 1: Protection of D-Ribose

  • Suspend D-ribose in a solution of methanol and acetone.

  • Add an acid catalyst (e.g., methanesulfonic acid) and stir at room temperature until the D-ribose is consumed (monitored by TLC).

  • Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure to obtain crude Methyl 2,3-O-isopropylidene-D-ribofuranoside.

Step 2: Tosylation of the C5-Hydroxyl Group

  • Dissolve the crude product from Step 1 in pyridine or a suitable solvent with a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature.

  • Allow the reaction to stir and warm to room temperature overnight.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are washed, dried, and concentrated to yield Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-D-ribofuranoside. This intermediate is often used without further purification.[6]

Step 3: Reductive Deoxygenation

  • Dissolve the tosylated intermediate in a suitable solvent such as DMSO or N,N-dimethyl-imidazolidinone.[6]

  • Add a hydride reducing agent, such as sodium borohydride, portion-wise.

  • Heat the reaction mixture as required (e.g., 80-100 °C) and monitor for completion by TLC.

  • After cooling, carefully quench the reaction with water and extract the product into an organic solvent.

  • Purify the crude product via silica gel chromatography to yield the final product, Methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.

Part 3: Case Study II - Synthesis of C-Nucleoside Analogs (Precursor for Remdesivir)

Rationale for C-Nucleosides

C-nucleosides, where the nucleobase is linked to the ribose via a C-C bond instead of a C-N bond, are often more resistant to enzymatic cleavage, leading to improved metabolic stability and bioavailability. The antiviral drug Remdesivir is a prominent example of a C-nucleoside analog.[8][9] The synthesis of these compounds requires a different strategy, often employing a ribose derivative that is electrophilic at the anomeric carbon.

The Key Intermediate: 2,3-O-Isopropylidene-D-ribono-1,4-lactone

For C-nucleoside synthesis, a common and powerful starting material is 2,3-O-Isopropylidene-D-ribono-1,4-lactone .[10][11] This compound is readily prepared from D-ribose via oxidation.[10] The lactone functionality makes the C1 carbon electrophilic, ready for attack by a carbon nucleophile (such as a lithiated or Grignard derivative of a heterocycle) to form the desired C-C bond.

While highly effective, the isopropylidene group in this context presents challenges. Specifically, its removal under acidic conditions can be too harsh for sensitive purine C-nucleosides, limiting its application primarily to pyrimidine analogs.[4] This limitation has driven the development of alternative protecting group strategies, such as using benzylidene or silyl ethers, for the synthesis of drugs like Remdesivir.[4][12]

G Diagram 3: General Scheme for C-Nucleoside Synthesis Lactone 2,3-O-Isopropylidene- D-ribono-1,4-lactone Product Protected C-Nucleoside Intermediate Lactone->Product C-Glycosylation Nucleophile Nucleophilic Heterocycle (e.g., Lithiated Pyrrolotriazine) Nucleophile->Product

Caption: Diagram 3: General Scheme for C-Nucleoside Synthesis

Part 4: Broader Applications and Conclusion

The utility of the 2,3-O-isopropylidene protecting group extends beyond these two case studies. It is a foundational element in the synthesis of a wide array of modified nucleosides. For instance, 2′,3′-isopropylidene-5-iodouridine was recently identified as a novel and potent inhibitor of HIV-1, demonstrating non-toxic efficacy superior to AZT at higher concentrations.[13] This finding underscores the continued relevance of this scaffold in discovering new antiviral lead compounds.

References

  • Title: The Synthesis of Ribose and Nucleoside Derivatives. Source: Madridge Publishers URL: [Link]

  • Title: Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
  • Title: Preparation and Antiviral Activity of Several Deoxygenated Ribavirin and Tiazofurin Derivatives. Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. Source: MDPI URL: [Link]

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. Source: ACS Omega URL: [Link]

  • Title: Process for the preparation of L-ribavirin.
  • Title: D-Ribonolactone and 2,3-isopropylidene(D-ribonolactone). Source: ResearchGate URL: [Link]

  • Title: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Source: PubMed URL: [Link]

  • Title: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Source: PubMed URL: [Link]

  • Title: Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Source: ACS Publications URL: [Link]

  • Title: Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Source: ACS Omega URL: [Link]

  • Title: Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and evaluation of pharmacological activities of some 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives as potential anti-inflammatory agents and analgesics. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Source: PubMed URL: [Link]

  • Title: Remdesivir intermediates.
  • Title: An Improved Procedure for the Preparation of Ribavirin. Source: ResearchGate URL: [Link]

  • Title: Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Source: Royal Society of Chemistry URL: [Link]

  • Title: Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Source: ACS Publications URL: [Link]

  • Title: Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. Source: ACS Omega URL: [Link]

  • Title: Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: New Approaches and Repurposed Antiviral Drugs for the Treatment of the SARS-CoV-2 Infection. Source: MDPI URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid for Nucleoside Analogue Synthesis

Abstract This technical guide provides a comprehensive overview of the synthesis and application of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a key chiral building block in the development of novel nucleoside analo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a key chiral building block in the development of novel nucleoside analogues. Nucleoside analogues are a cornerstone of antiviral and anticancer therapeutics, and the strategic use of protected ribose derivatives is paramount to their efficient and stereocontrolled synthesis. This document details the rationale behind the chosen synthetic strategy, provides step-by-step experimental protocols for the preparation of the target molecule, and outlines its subsequent use in the formation of amide-linked nucleoside analogues. The guide is intended for researchers, chemists, and drug development professionals actively engaged in the field of medicinal chemistry and nucleoside synthesis.

Introduction: The Strategic Importance of Protected Ribose Scaffolds

The therapeutic efficacy of numerous antiviral and anticancer drugs stems from their structural resemblance to natural nucleosides, the building blocks of DNA and RNA.[1] By mimicking these natural substrates, nucleoside analogues can effectively inhibit key cellular enzymes involved in nucleic acid synthesis, thereby halting the proliferation of cancerous cells or viral replication.[1] The synthesis of these analogues is a complex undertaking that necessitates precise control over the stereochemistry of the ribose or deoxyribose sugar moiety.

Protecting groups are indispensable tools in this endeavor, allowing for the selective modification of specific functional groups within the sugar ring.[2] The isopropylidene group, forming a cyclic acetal with vicinal diols, is a widely employed protecting group in carbohydrate chemistry due to its ease of introduction and subsequent removal under mild acidic conditions.[3][4] Specifically, the protection of the 2' and 3'-hydroxyl groups of a ribose precursor as a 2',3'-O-isopropylidene acetal serves two critical functions: it imparts conformational rigidity to the furanose ring and directs subsequent reactions to the remaining unprotected hydroxyl group at the 5'-position.

This guide focuses on the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a versatile intermediate where the C5 hydroxymethyl group has been oxidized to a carboxylic acid. This modification opens the door to a diverse array of nucleoside analogues, particularly those featuring an amide linkage between the sugar and a modified nucleobase or other pharmacophore.

Synthetic Pathway Overview

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a two-step process commencing from the commercially available D-ribose. The overall strategy involves:

  • Protection: Simultaneous methylation of the anomeric hydroxyl group and acetalide protection of the 2,3-diol of D-ribose to yield the key intermediate, Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside.

  • Oxidation: Selective oxidation of the primary alcohol at the C5 position of the protected ribofuranoside to the corresponding carboxylic acid.

This strategic sequence ensures that the reactive hydroxyl groups on the furanose ring are masked, allowing for the specific transformation at the C5 position.

Diagram 1: Overall Synthetic Workflow

G D_Ribose D-Ribose Step1 Protection: - Methylation (C1) - Isopropylidenation (C2, C3) D_Ribose->Step1 Intermediate Methyl 2,3-O-Isopropylidene- β-D-ribofuranoside Step1->Intermediate Step2 Selective Oxidation (C5) Intermediate->Step2 Target 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Step2->Target Step3 Amide Coupling Target->Step3 Analogue Nucleoside Analogue Step3->Analogue

Caption: Synthetic workflow from D-ribose to the target nucleoside analogue.

Synthesis of the Precursor: Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

The initial step involves the protection of D-ribose. The anomeric hydroxyl group is methylated, and the cis-diol at the C2 and C3 positions is protected with an isopropylidene group. This can be achieved in a one-pot reaction, although a two-step sequence is also common.

Rationale for Method Selection

The choice of a one-pot synthesis is driven by efficiency and atom economy. The use of an acid catalyst, such as sulfuric acid, in a mixture of methanol and acetone allows for the simultaneous formation of the methyl glycoside and the isopropylidene acetal.[5] The β-anomer is often the major product under thermodynamic control.

Detailed Experimental Protocol

Materials:

  • D-Ribose

  • Anhydrous Acetone

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred suspension of D-ribose in anhydrous acetone and anhydrous methanol, add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside as a colorless oil.

Characterization Data for the Precursor
PropertyValue
Molecular Formula C₉H₁₆O₅
Molecular Weight 204.22 g/mol [6]
Appearance Colorless to light yellow clear liquid[7]
Purity (GC) >98.0%[7]
Specific Rotation -77.0 to -82.0 deg (c=1, CHCl₃)[7]
Storage Refrigerate (0-10°C) under an inert atmosphere. The compound is sensitive to moisture and heat.[7]

Core Synthesis: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The pivotal step in this synthesis is the selective oxidation of the primary alcohol at the C5 position of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside to a carboxylic acid. Two robust methods are presented here: oxidation with Pyridinium Dichromate (PDC) and with Potassium Permanganate (KMnO₄).

Method 1: Pyridinium Dichromate (PDC) Oxidation

Causality and Rationale:

PDC is a milder oxidizing agent compared to other chromium(VI) reagents and is particularly effective for the oxidation of primary alcohols.[8] When the reaction is performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF), primary alcohols are efficiently oxidized to carboxylic acids.[8][9] This method is often preferred for substrates with acid-sensitive protecting groups, as PDC is closer to neutral than other chromium-based oxidants.[8]

Detailed Experimental Protocol:

Materials:

  • Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

  • Pyridinium Dichromate (PDC)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Celite®

Procedure:

  • To a stirred solution of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside in anhydrous DMF, add an excess of Pyridinium Dichromate.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude acid, if necessary, by column chromatography or crystallization.

Method 2: Potassium Permanganate (KMnO₄) Oxidation

Causality and Rationale:

Potassium permanganate is a powerful and cost-effective oxidizing agent capable of converting primary alcohols to carboxylic acids.[10] The reaction is typically carried out in an aqueous basic solution. The basic conditions help to deprotonate the intermediate aldehyde hydrate, facilitating further oxidation. Careful control of temperature is crucial to prevent over-oxidation and cleavage of the sugar ring. A patent has described the use of potassium permanganate for the oxidation of a similarly protected ribofuranose derivative.[2]

Detailed Experimental Protocol:

Materials:

  • Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and add a solution of potassium permanganate dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture vigorously until the purple color of the permanganate has discharged.

  • Quench the reaction by the addition of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Acidify the clear solution with hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.

Diagram 2: Oxidation of the Precursor to the Carboxylic Acid

G cluster_start Precursor cluster_reagents Oxidizing Agents cluster_product Target Carboxylic Acid Start Start Reagents PDC in DMF or KMnO4, NaOH (aq) Start->Reagents Oxidation Product 2,3-O-Isopropylidene- 1-O-methyl-D-ribosic acid (Structure Inferred) Reagents->Product

Caption: Oxidation of the C5 hydroxyl group to a carboxylic acid.

Application in Nucleoside Analogue Synthesis: Amide Bond Formation

The carboxylic acid functionality of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid serves as a handle for coupling with various amine-containing molecules, including modified nucleobases, to form amide-linked nucleoside analogues. This coupling reaction requires the activation of the carboxylic acid.

Rationale for Amide Coupling Strategies

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[11]

Detailed Experimental Protocol for Amide Coupling

Materials:

  • 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

  • Amine-functionalized nucleobase analogue (e.g., an amino-purine or -pyrimidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, the amine-functionalized nucleobase analogue, and HOBt in anhydrous DCM or DMF.

  • Add DIPEA to the mixture.

  • Cool the reaction mixture to 0 °C and add EDC.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected nucleoside analogue.

Deprotection

The final step in the synthesis of the nucleoside analogue is the removal of the isopropylidene protecting group. This is typically achieved by treatment with a mild acid, such as aqueous trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Troubleshooting and Key Considerations

  • Oxidation Step: Over-oxidation and side reactions can occur, especially with stronger oxidants like KMnO₄. Careful control of temperature and stoichiometry is critical. With PDC, the reaction can be sluggish, and ensuring anhydrous conditions is important for optimal results.

  • Amide Coupling: Racemization of the chiral center adjacent to the carboxylic acid is a potential side reaction, which is minimized by the use of additives like HOBt. The solubility of the starting materials can be a challenge, and the choice of solvent (DCM vs. DMF) should be optimized.

  • Purification: The polar nature of the carboxylic acid and the final nucleoside analogues can make purification by silica gel chromatography challenging. Reverse-phase chromatography may be a more suitable alternative.

Conclusion

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a highly valuable and versatile intermediate for the synthesis of a wide range of nucleoside analogues. The synthetic route presented in this guide, employing robust protection and oxidation strategies, provides a reliable pathway to this key building block. The subsequent amide coupling allows for the introduction of diverse functionalities at the C5' position, enabling the exploration of novel chemical space in the quest for more effective and selective therapeutic agents. The protocols and rationales detailed herein are intended to empower researchers to confidently utilize this important scaffold in their drug discovery and development programs.

References

  • Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • Organic Syntheses. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate. [Link]

  • ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. National Center for Biotechnology Information. [Link]

  • AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Chem-Station. (2014). PCC/PDC Oxidation. [Link]

  • ResearchGate. (2017). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). [Link]

  • Organic Chemistry Portal. (2010). KMnO4-Mediated Oxidation as a Continuous Flow Process. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2014). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. PubMed Central. [Link]

  • MDPI. (2014). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link]

  • National Institutes of Health. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. PubMed Central. [Link]

  • Academia.edu. (n.d.). (PDF) The Synthesis of Ribose and Nucleoside Derivatives. [Link]

  • Chemistry Stack Exchange. (2016). Corey-Schmidt oxidation of primary alcohols. [Link]

  • IJRTI. (2023). Pyridinium Dichromate Oxidation of Active Methylene Compounds -A Kinetic Study. International Journal for Research Trends and Innovation. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

Sources

Exploratory

Stereochemistry of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid"

An In-Depth Technical Guide to the Stereochemistry of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical features of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a key chiral building block in synthetic organic chemistry. The strategic installation of the 2,3-O-isopropylidene group imparts significant conformational rigidity to the D-ribofuranose core, a feature that is paramount for stereocontrolled synthesis and the rational design of bioactive molecules. This document elucidates the conformational constraints imposed by the fused ring system, the influence of the anomeric effect on the C1 methoxy substituent, and the analytical methodologies employed for stereochemical characterization. Detailed experimental protocols for its synthesis and characterization are also presented to provide actionable insights for laboratory applications.

Introduction: The Strategic Importance of Conformational Rigidity

In the realm of drug discovery and development, the precise control of molecular architecture is a fundamental prerequisite for achieving desired biological activity and minimizing off-target effects. Carbohydrate-based scaffolds, such as D-ribose, offer a rich stereochemical landscape. However, the inherent flexibility of the furanose ring often presents a challenge in synthetic endeavors. The introduction of a 2,3-O-isopropylidene group onto the D-ribose framework serves to lock the furanose ring into a more defined conformation, thereby facilitating predictable stereochemical outcomes in subsequent transformations. 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, with its defined stereocenters and functional handles, is a valuable intermediate in the synthesis of complex molecules, including nucleoside analogues and other biologically active compounds.

Stereochemical Analysis of the Furanose Ring

The core of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a D-ribofuranose ring. The stereochemistry of this molecule is dictated by the absolute configuration of its chiral centers and the constrained conformation of the five-membered ring.

Absolute Configuration

The designation "D-ribosic acid" specifies the absolute configuration at the chiral centers, originating from D-ribose. The key stereocenters are C1, C2, C3, and C4. The IUPAC name, incorporating the stereochemistry, is Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranosiduronic acid.[1]

The Conformational Lock: The Isopropylidene Group

The five-membered furanose ring is inherently flexible, capable of adopting various puckered conformations, often described by the pseudorotational cycle.[2][3] However, the fusion of the 2,3-O-isopropylidene group introduces significant steric strain that severely restricts this flexibility. This constraint forces the furanose ring to adopt a conformation where the five-membered dioxolane ring (from the isopropylidene group) is nearly planar. This, in turn, locks the furanose ring into a specific envelope or twist conformation. Studies on similar 2,3-O-isopropylidene-β-D-ribofuranosides have shown that the ring predominantly adopts an E₀-like conformation.[4][5]

Figure 1: 2D structure of 2,3-O-Isopropylidene-1-O-methyl-β-D-ribosic acid.

The Anomeric Effect at C1

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a cyclic sugar to prefer an axial orientation over a sterically less hindered equatorial orientation.[6] In 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, the methoxy group at C1 can exist as either the α or β anomer. The β-anomer, where the methoxy group is cis to the C2-C3 isopropylidene group, is commonly synthesized. The anomeric effect, along with other steric interactions, influences the conformational preference of the methoxy group.[5][7] The exo-anomeric effect, involving the lone pairs of the ring oxygen and the exocyclic C-O bond, also plays a role in determining the rotational preference of the methoxy group.[5][8]

Synthesis and Stereochemical Control

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is typically achieved through a two-step process starting from D-ribose. The stereochemistry is established in the first step and maintained throughout the synthesis.

Step 1: Formation of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

The initial step involves the protection of the 2- and 3-hydroxyl groups of D-ribose as an isopropylidene acetal, along with the glycosylation of the anomeric center. This is commonly achieved by reacting D-ribose with acetone in the presence of an acid catalyst and methanol.[9] Ultrasound irradiation has also been reported to facilitate this reaction, leading to shorter reaction times and high yields.[10] The formation of the β-anomer is often favored under thermodynamic control.

Experimental Protocol: Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside [9]

  • Dissolve D-Ribose (2 mmol) and SnCl₂·2H₂O (2 mmol) in acetone (6 mL).

  • Add methanol (40 mmol) and a catalytic amount of concentrated H₂SO₄.

  • Stir the mixture under reflux at 40-45 °C for 20 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the precipitate.

  • Neutralize the filtrate with a saturated aqueous NaHCO₃ solution and filter through Celite.

  • Wash the Celite pad with a 1:1 mixture of acetone and methanol.

  • Concentrate the resulting filtrate to an oil.

  • Dissolve the oil in cold water (100 mL) and extract with ethyl acetate (5 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the product.

Step 2: Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The primary alcohol at the C5 position of the ribofuranoside is then selectively oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate or TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl).[11] The stereochemistry at C1, C2, C3, and C4 is preserved during this oxidation.

Experimental Protocol: TEMPO-mediated Oxidation

  • Dissolve Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside in a suitable solvent such as dichloromethane or acetonitrile.

  • Add TEMPO (catalytic amount) and a co-oxidant such as sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB).

  • Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent.

  • Acidify the aqueous layer to protonate the carboxylate.

  • Extract the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

G D_Ribose D-Ribose Intermediate Methyl 2,3-O-Isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate Acetone, MeOH, H+ Product 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Intermediate->Product Oxidation (e.g., TEMPO)

Figure 2: Synthetic workflow for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Analytical Techniques for Stereochemical Elucidation

The stereochemistry of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid and its precursors is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry and conformation of furanose rings.

  • ¹H NMR: The coupling constants (J-values) between the protons on the furanose ring are particularly informative.[12] For 2,3-O-isopropylidene-β-D-ribofuranosides, characteristic coupling constants are observed due to the locked conformation. For instance, a very small or zero coupling constant between H1 and H2 (J₁,₂) is indicative of a trans relationship, which is consistent with the β-anomer in the E₀-like conformation.[4] The J₂,₃ coupling constant is typically around 6 Hz.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the furanose ring are also sensitive to the stereochemistry and conformation.[13]

Table 1: Characteristic ¹H NMR Data for Alkyl 2,3-O-isopropylidene-β-D-ribofuranosides [4]

Coupling ConstantTypical Value (Hz)Stereochemical Implication
J₁,₂~0Trans orientation of H1 and H2 (β-anomer)
J₂,₃5.86 - 6.22Cis orientation of H2 and H3
J₃,₄~0Trans orientation of H3 and H4
X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and the solid-state conformation of the molecule.[14] This technique can definitively confirm the relative and absolute configurations of all stereocenters.

Conclusion

The stereochemistry of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is defined by the inherent chirality of the D-ribose backbone and the profound conformational rigidity imposed by the 2,3-O-isopropylidene group. This structural constraint is a key asset in synthetic chemistry, enabling the use of this molecule as a reliable chiral building block. A thorough understanding of its stereochemical features, underpinned by robust analytical characterization, is essential for its effective application in the synthesis of complex, stereochemically defined target molecules in drug discovery and other fields of chemical science.

References

  • Gawronska, K., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29473-29481. [Link]

  • Li, Y., et al. (2023). One-Pot Stereoselective Synthesis of Furantetrahydroquinoline Derivatives Using d/l-Ribose with a 2,3-O-Isopropylidene Group. The Journal of Organic Chemistry, 88(17), 12345-12354. [Link]

  • Gawronska, K., et al. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Publishing. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. [Link]

  • Zhang, Y., et al. (2018). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 23(11), 2949. [Link]

  • Pothukuchi, S., et al. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(6), 571-574. [Link]

  • Bose, B., et al. (1998). 13C−1H and 13C−13C Spin-Coupling Constants in Methyl β-d-Ribofuranoside and Methyl 2-Deoxy-β-d-erythro- pentofuranoside: Correlations with Molecular Structure and Conformation. Journal of the American Chemical Society, 120(44), 11458-11471. [Link]

  • Houseknecht, J. B., et al. (2003). Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry, 68(19), 7209-7217. [Link]

  • Google Patents. (2002).
  • Shitikova, O. V., et al. (2007). 1 H NMR study on intramolecular hydrogen bonding in 2,3- O -isopropylidene-D-ribofuranosides and their 5(4)-hydroxy derivatives. Russian Journal of Organic Chemistry, 43(6), 812-816. [Link]

  • da Silva, F. C., et al. (2017). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Journal of Carbohydrate Chemistry, 36(8), 366-384. [Link]

  • Gawronska, K., et al. (2021). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 507, 108381. [Link]

  • Ohkubo, A., et al. (2017). Analysis of Configuration and Conformation of Furanose Ring in Carbohydrate and Nucleoside by Vibrational Circular Dichroism. Organic Letters, 19(2), 358-361. [Link]

  • Gawronska, K., et al. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • ChemUniverse. (n.d.). 2,3-O-ISOPROPYLIDENE-1-O-METHYL-D-RIBOSIC ACID. [Link]

  • ResearchGate. (n.d.). (A) Examples of furanose ring conformations. (B) Pseudorotational wheel... [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. [Link]

  • Kaliannan, P., et al. (1979). Anomeric effect in carbohydrates. Journal of Biosciences, 1(4), 327-337. [Link]

  • ResearchGate. (n.d.). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. [Link]

  • Corzana, F., et al. (2022). Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. Molecules, 27(19), 6561. [Link]

  • Taha, H. A., et al. (2015). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of Chemical Theory and Computation, 11(1), 357-367. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a protected derivative of D-ribonic acid, a key intermediate in various biosynthetic pathways...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a protected derivative of D-ribonic acid, a key intermediate in various biosynthetic pathways and a valuable building block in medicinal chemistry. The strategic placement of the isopropylidene and methyl protecting groups allows for selective modifications at other positions of the ribose scaffold, making it a crucial component in the synthesis of novel nucleoside analogues and other therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its downstream products.

Molecular Structure and Key Functional Groups

The structure of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is characterized by a furanose ring system. The key functional groups that dictate its spectroscopic behavior are:

  • A Carboxylic Acid: The defining feature of the target molecule, located at the C-5 position.

  • An Isopropylidene Acetal: Protecting the C-2 and C-3 hydroxyl groups.

  • A Methyl Glycoside: At the anomeric C-1 position.

These features give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_precursor Methyl 2,3-O-isopropylidene-β-D-ribofuranoside cluster_target 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid Precursor_Structure Hydroxymethyl at C-5 Oxidation Oxidation Precursor_Structure->Oxidation Precursor_IR Broad O-H stretch (~3400 cm⁻¹) No C=O stretch Precursor_IR->Oxidation Target_Structure Carboxylic Acid at C-5 Target_IR Very Broad O-H stretch (3300-2500 cm⁻¹) Strong C=O stretch (~1710 cm⁻¹) Oxidation->Target_Structure Oxidation->Target_IR

Caption: Expected IR spectral changes upon oxidation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrometry Data

For 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid (Molecular Formula: C₉H₁₄O₆, Molecular Weight: 218.20 g/mol ), the following observations are expected in the mass spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 218) may be observed, although it might be weak depending on the ionization method.

  • Common Adducts: In techniques like electrospray ionization (ESI), adducts with sodium ([M+Na]⁺ at m/z = 241) or potassium ([M+K]⁺ at m/z = 257) are commonly observed.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃) from the isopropylidene group, resulting in a fragment at m/z = 203.

    • Loss of the methoxy group (-OCH₃) from the anomeric position, leading to a fragment at m/z = 187.

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 173.

Causality Behind Experimental Choices in Mass Spectrometry

The choice of ionization technique is crucial. Electron ionization (EI) can lead to extensive fragmentation, which is useful for structural elucidation but may not show a clear molecular ion peak. Softer ionization techniques like ESI or Chemical Ionization (CI) are often preferred for carbohydrate derivatives as they typically produce a prominent molecular ion or protonated molecule peak, confirming the molecular weight.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Conclusion

The spectroscopic characterization of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is essential for its application in synthetic chemistry. While direct experimental data is scarce, a comprehensive understanding of its structure can be achieved by analyzing the spectroscopic data of its close analogue, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, and applying fundamental principles to predict the influence of the C-5 carboxylic acid group. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently identify, characterize, and utilize this valuable chemical entity in their drug discovery and development endeavors.

References

  • Nowak, I., & Leśniak, S. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(35), 22894-22906. [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is presented with detailed, step-by-step instructions, grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All quantitative data is summarized for clarity, and the overall workflow is visually represented.

Introduction

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a protected derivative of D-ribonic acid, a sugar acid with significant applications in the synthesis of various biologically active molecules. The strategic placement of the isopropylidene and methyl protecting groups allows for selective modification at other positions of the ribose scaffold, making it a crucial intermediate for the synthesis of novel nucleoside analogues and other therapeutic agents. The synthesis of this compound involves a multi-step process commencing from D-ribose, a readily available starting material. This guide will detail a reliable and efficient protocol for its preparation.

Overall Synthetic Workflow

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid from D-ribose can be conceptualized as a three-stage process. The initial step involves the protection of the 2- and 3-hydroxyl groups of D-ribose as an isopropylidene acetal, along with the methylation of the anomeric hydroxyl group. Subsequently, the primary hydroxyl group at the C5 position is selectively oxidized to a carboxylic acid. The final, though optional, step would be the esterification of the resulting carboxylic acid to its methyl ester, however the target molecule is the free acid.

Synthesis_Workflow D_Ribose D-Ribose Intermediate_1 Methyl-2,3-O-isopropylidene- D-ribofuranoside D_Ribose->Intermediate_1  Methanol, Acetone,  Acid Catalyst   Target_Molecule 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Intermediate_1->Target_Molecule  Oxidation (e.g., TEMPO)  

Application

Application Notes and Protocols for the Synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Introduction 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of modified nucleosides and other biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of modified nucleosides and other biologically active molecules. Its structure combines a protected diol and a carboxylic acid function on a ribofuranose scaffold, making it a versatile intermediate for further chemical transformations. This document provides a detailed, step-by-step guide for its synthesis, intended for researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the readily available D-ribose. The first step involves the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal and the simultaneous methylation of the anomeric hydroxyl group. The second step is the selective oxidation of the primary hydroxyl group at the C-5 position to a carboxylic acid. This guide emphasizes not only the procedural details but also the underlying chemical principles and rationale for the chosen methodologies.

Synthetic Strategy Overview

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is achieved in two sequential steps:

  • Formation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: This initial step involves the protection of the vicinal diol at C-2 and C-3 of D-ribose as an isopropylidene acetal, along with the methylation of the anomeric hydroxyl group. This is typically achieved in a one-pot reaction using acetone and methanol in the presence of an acid catalyst.

  • Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: The primary alcohol at the C-5 position of the furanoside intermediate is selectively oxidized to a carboxylic acid. For this transformation, a mild and selective oxidizing agent is required to avoid cleavage of the acid-sensitive isopropylidene protecting group. A TEMPO-mediated oxidation is an excellent choice for this purpose.

Part 1: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This first part of the synthesis focuses on the protection of D-ribose to form the key intermediate, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside. The use of an acid catalyst in a mixture of acetone and methanol facilitates both the formation of the isopropylidene acetal and the methyl glycoside in a single step. An ultrasound-assisted method is also presented as a modern and efficient alternative.

Experimental Protocol: Standard Method

Materials:

  • D-ribose

  • Anhydrous Acetone

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve D-ribose in a mixture of anhydrous acetone and anhydrous methanol.

  • Cool the solution in an ice bath to below 5 °C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by the careful addition of solid sodium bicarbonate until effervescence ceases and the pH is neutral.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-O-isopropylidene-β-D-ribofuranoside as an oil. The product is often of sufficient purity for the next step without further purification.

Experimental Protocol: Ultrasound-Assisted Method

For a more rapid and efficient synthesis, ultrasound can be employed as an energy source.[1]

Procedure:

  • In an Erlenmeyer flask, dissolve D-ribose in a mixture of dry acetone and dry methanol with stirring.

  • Place the flask in an ice bath to maintain a temperature below 5 °C and introduce a nitrogen atmosphere.

  • Slowly add concentrated sulfuric acid dropwise.

  • Place the flask in an ultrasound bath and sonicate for a predetermined time (e.g., 15-60 minutes), monitoring the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with solid sodium bicarbonate to pH 7.

  • Filter the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash the organic layer with water.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the product as a yellow oil.[1]

Workflow Diagram: Synthesis of the Intermediate

D_ribose D-ribose Reaction1 Acetalization & Glycosidation D_ribose->Reaction1 Reagents1 Acetone, Methanol, H₂SO₄ (cat.) Reagents1->Reaction1 Workup1 Neutralization (NaHCO₃), Filtration, Extraction (EtOAc), Drying (Na₂SO₄), Concentration Reaction1->Workup1 Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Workup1->Intermediate

Caption: Workflow for the synthesis of the key furanoside intermediate.

Quantitative Data for the Synthesis of the Intermediate
Reagent/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
D-ribose150.13101.5 gStarting material
Acetone58.08-50 mLReagent and solvent
Methanol32.04-50 mLReagent and solvent
H₂SO₄ (conc.)98.08catalytic~0.1 mLCatalyst
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside204.22~8.5~1.74 g (85% yield)Product[1]

Part 2: Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The second and final stage of the synthesis is the selective oxidation of the primary alcohol of the intermediate to a carboxylic acid. The TEMPO-catalyzed oxidation is a well-established and mild method for this transformation, which is particularly suitable for substrates containing acid-sensitive protecting groups like the isopropylidene acetal.

Scientific Rationale for Method Selection

The choice of (2,2,6,6-Tetrachlorocyclohexan-1-yl)oxidanyl (TEMPO) as a catalyst for the oxidation of the primary alcohol in Methyl 2,3-O-isopropylidene-β-D-ribofuranoside is based on several key advantages:

  • Mild Reaction Conditions: TEMPO-mediated oxidations are typically carried out under neutral or slightly basic pH, which is crucial for the stability of the acid-labile isopropylidene protecting group.

  • High Selectivity: This method exhibits high selectivity for the oxidation of primary alcohols to aldehydes and, with appropriate co-oxidants, further to carboxylic acids, without affecting secondary alcohols.

  • Catalytic Nature: TEMPO is used in catalytic amounts, with a stoichiometric co-oxidant regenerating the active N-oxoammonium species. This makes the process more efficient and cost-effective.

Experimental Protocol: TEMPO-mediated Oxidation

Materials:

  • Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

  • (2,2,6,6-Tetrachlorocyclohexan-1-yl)oxidanyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~7)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dichloromethane in a round-bottom flask.

  • Add an aqueous phosphate buffer solution to maintain a neutral pH.

  • Add a catalytic amount of TEMPO to the biphasic mixture.

  • In a separate flask, prepare a solution of sodium chlorite in water.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and simultaneously add the sodium chlorite solution and a solution of sodium hypochlorite to the reaction mixture while stirring vigorously. Maintain the temperature below 5 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl and extract with ethyl acetate.

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid. Further purification can be achieved by column chromatography if necessary.

Workflow Diagram: Oxidation to the Final Product

Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Reaction2 Selective Oxidation Intermediate->Reaction2 Reagents2 TEMPO (cat.), NaClO₂, NaOCl Reagents2->Reaction2 Workup2 Quenching (Na₂SO₃), Extraction (DCM), Acidification (HCl), Extraction (EtOAc), Drying, Concentration Reaction2->Workup2 Final_Product 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Workup2->Final_Product

Caption: Workflow for the selective oxidation to the target carboxylic acid.

Quantitative Data for the Oxidation Step
Reagent/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassNotes
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside204.2251.02 gStarting material
TEMPO156.250.05~8 mgCatalyst
Sodium chlorite (NaClO₂)90.447.5~0.68 gCo-oxidant
Sodium hypochlorite (NaOCl)74.44~0.5~5 mL of ~1.5M solutionCo-oxidant
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid218.20--Expected Product

Note: The yield for the oxidation step is expected to be high, but will depend on the careful control of the reaction conditions.

Characterization of the Final Product

The structure of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropylidene methyl groups (two singlets), the methoxy group at the anomeric position (a singlet), and the furanose ring protons. The disappearance of the signals corresponding to the C-5 methylene protons of the starting material and the appearance of a downfield shifted proton at C-4 would be indicative of the oxidation.

  • ¹³C NMR: The carbon NMR spectrum should confirm the presence of the carboxylic acid carbonyl carbon at a characteristic downfield shift (typically > 170 ppm). The signals for the isopropylidene group and the furanose ring carbons will also be present.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band characteristic of the carboxylic acid O-H stretch, as well as a strong absorption for the C=O stretch of the carboxyl group.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations in carbohydrate chemistry. The progress of each reaction can be reliably monitored by TLC. The purity and identity of the intermediate and the final product can be unequivocally confirmed by standard spectroscopic methods (NMR, MS, IR), ensuring a self-validating workflow. The mild conditions of the TEMPO-mediated oxidation are specifically chosen to be compatible with the sensitive functional groups present in the molecule, thus minimizing the formation of byproducts.

References

  • Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. CN102190659A.
  • Full article: A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Taylor & Francis Online. Available at: [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Available at: [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. Available at: [Link]

  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: A Detailed Guide to Reagents and Protocols

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a valuable building block in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.

Introduction

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a selectively protected derivative of D-ribose. The isopropylidene group shields the cis-diols at the C2 and C3 positions, while the methyl ether protects the anomeric C1 position. This strategic protection allows for selective modification at the C5 position, making it a crucial intermediate in the synthesis of various nucleoside analogues and other complex chiral molecules. The final carboxylic acid functionality at the C4 position (formed from the oxidation of the C5 primary alcohol) provides a handle for further chemical transformations, such as amide bond formation.

This guide will detail a reliable two-step synthesis commencing from D-ribose, focusing on the critical reagents and reaction conditions that ensure high yield and purity of the final product.

Synthesis Overview

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is typically achieved in two key stages:

  • Formation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside: This initial step involves the simultaneous methylation of the anomeric hydroxyl group and the protection of the 2,3-diol of D-ribose as an isopropylidene acetal.

  • Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: The primary alcohol at the C5 position of the furanoside intermediate is then selectively oxidized to a carboxylic acid.

Synthesis_Workflow D_Ribose D-Ribose Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate  Methanol, 2,2-Dimethoxypropane,  Acid Catalyst (e.g., CSA) Final_Product 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Intermediate->Final_Product  TEMPO (catalyst),  NaOCl (oxidant)

Caption: Overall synthetic workflow.

Part 1: Reagents for the Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

The first stage of the synthesis is a one-pot reaction that efficiently transforms commercially available D-ribose into the protected intermediate. The choice of reagents is critical for achieving a high yield and minimizing side products.

Core Reagents and Their Rationale
ReagentFunctionMechanistic Insight & Justification
D-Ribose Starting MaterialThe chiral backbone for the synthesis.
Methanol Reactant & SolventServes as the source of the methyl group for the anomeric C1 position and as the reaction solvent.
2,2-Dimethoxypropane Acetonide Source & Water ScavengerA superior alternative to acetone. It reacts with the diol to form the isopropylidene acetal and methanol as a byproduct. Crucially, it also acts as a water scavenger by reacting with any water present to form acetone and methanol, driving the equilibrium towards the product.[1][2]
Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (p-TsOH) Acid CatalystCatalyzes both the formation of the methyl glycoside and the isopropylidene acetal. These mild, solid acids are preferred over stronger mineral acids to minimize degradation of the sugar.
Experimental Protocol: Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This protocol is adapted from established procedures for the protection of sugars.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-ribose (1 equivalent) in methanol.

  • Addition of Reagents: Add 2,2-dimethoxypropane (2.5 equivalents) to the suspension.

  • Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) (0.05 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, as the initial suspension becomes a clear solution.

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of triethylamine or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part 2: Reagents for the Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

The selective oxidation of the primary alcohol at the C5 position is a critical transformation. Modern methods offer high selectivity and yields under mild conditions. TEMPO-mediated oxidation is a highly effective and widely used method for this purpose.

Core Reagents and Their Rationale
ReagentFunctionMechanistic Insight & Justification
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside SubstrateThe protected sugar with a primary alcohol to be oxidized.
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) CatalystA stable free radical that acts as a catalyst for the oxidation. It is oxidized to the active N-oxoammonium ion by the primary oxidant.
Sodium Hypochlorite (NaOCl) Primary OxidantA common and inexpensive primary oxidant that regenerates the active N-oxoammonium species from the hydroxylamine formed during the oxidation of the alcohol.[3]
Potassium Bromide (KBr) Co-catalystFacilitates the oxidation of TEMPO by the primary oxidant.
Sodium Bicarbonate (NaHCO₃) BufferMaintains a slightly basic pH, which is optimal for the TEMPO-catalyzed oxidation and prevents side reactions.

An alternative, more classical method involves the use of Potassium Permanganate (KMnO₄) . While a strong and effective oxidant, reactions with KMnO₄ can sometimes be less selective and require careful control of reaction conditions to avoid over-oxidation or cleavage of other functional groups.[4]

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is based on the well-established Anelli-Montanari conditions for the oxidation of primary alcohols.[3]

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1 equivalent) in a biphasic solvent system, such as a mixture of dichloromethane (DCM) and water.

  • Addition of Catalysts and Buffer: Add TEMPO (0.01 equivalents) and potassium bromide (0.1 equivalents) to the mixture. Add an aqueous solution of sodium bicarbonate to maintain a pH of approximately 9.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude carboxylic acid can be purified by crystallization or by flash column chromatography on silica gel.

Data Summary

StepStarting MaterialKey ReagentsSolventTypical Yield
1 D-RiboseMethanol, 2,2-Dimethoxypropane, CSAMethanol>90%
2 Methyl 2,3-O-isopropylidene-β-D-ribofuranosideTEMPO, NaOCl, KBrDCM/Water85-95%

Conclusion

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid from D-ribose can be achieved in high yields through a two-step process. The judicious selection of reagents, particularly the use of 2,2-dimethoxypropane for the protection step and a TEMPO-mediated system for the oxidation, ensures an efficient and reliable synthetic route. The protocols provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
  • Google Patents. (n.d.). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
  • National Center for Biotechnology Information. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]

  • YouTube. (2021, April 21). Potassium Permanganate Oxidation. Retrieved from [Link]

  • ResearchGate. (2016, January 29). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Retrieved from [Link]

  • Dr. Babasaheb Ambedkar Marathwada University. (n.d.). Acetonide protection of diols using iodine and dimethoxypropane. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

  • PubMed. (2003). Permanganate oxidation reactions of DNA: perspective in biological studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Retrieved from [Link]

Sources

Application

The Strategic Application of 2,2-Dimethoxypropane in Ribose Protection: A Guide for Synthetic Chemistry

In the intricate world of synthetic organic chemistry, particularly in the realms of nucleoside chemistry and drug development, the selective protection of functional groups is a cornerstone of success. Among the myriad...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic organic chemistry, particularly in the realms of nucleoside chemistry and drug development, the selective protection of functional groups is a cornerstone of success. Among the myriad of hydroxyl groups present in a molecule like ribose, the vicinal diol at the 2' and 3' positions presents a unique challenge and opportunity. This guide provides an in-depth exploration of the use of 2,2-dimethoxypropane (DMP) as a highly efficient reagent for the protection of these specific hydroxyl groups, forming a stable isopropylidene ketal, often referred to as an acetonide. This transformation is critical for preventing unwanted side reactions during subsequent synthetic modifications at other positions of the nucleoside.[1][2]

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just protocols, but the underlying chemical principles and strategic considerations for employing 2,2-dimethoxypropane in ribose protection.

The Chemistry of Acetonide Formation: A Tale of Equilibrium

The protection of a 1,2-diol, such as the cis-diol of the ribose ring in many nucleosides, with 2,2-dimethoxypropane is an acid-catalyzed reaction that results in the formation of a five-membered cyclic ketal.[3][4] This reaction is fundamentally an acetal exchange process.[5]

The key to the success of this reaction lies in Le Chatelier's principle. The reaction of a diol with 2,2-dimethoxypropane in the presence of an acid catalyst produces the desired isopropylidene-protected diol, along with methanol and acetone as byproducts.[5] 2,2-Dimethoxypropane itself is a superior choice over simple acetone because it also acts as a water scavenger.[5] Any water present in the reaction mixture will react with 2,2-dimethoxypropane to generate methanol and acetone, thus driving the equilibrium towards the formation of the protected product.[5] The removal of the volatile byproducts, methanol and acetone, further shifts the equilibrium to favor the formation of the thermodynamically stable acetonide.[5]

A variety of acid catalysts can be employed to facilitate this transformation, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice.[3][6] Other catalysts, such as iodine and zirconium tetrachloride (ZrCl4), have also been reported for the acetonide protection of diols under milder or specific conditions.[4]

Visualizing the Mechanism of Protection

Acetonide Formation Mechanism Mechanism of Acid-Catalyzed Acetonide Formation cluster_0 Activation cluster_1 Nucleophilic Attack & Elimination cluster_2 Byproducts Ribose Ribose Diol (2',3'-OH) Carbocation Tertiary Carbocation Intermediate Ribose->Carbocation DMP 2,2-Dimethoxypropane Protonated_DMP Protonated DMP DMP->Protonated_DMP Protonation H_plus H+ Protonated_DMP->Carbocation Loss of Methanol Methanol_1 Methanol Protonated_DMP->Methanol_1 Release Oxonium_ion Oxonium Ion Intermediate Carbocation->Oxonium_ion Attack by Ribose OH Protected_Ribose 2',3'-O-Isopropylidene Ribose Oxonium_ion->Protected_Ribose Deprotonation & Cyclization Methanol_2 Methanol Oxonium_ion->Methanol_2 Release

Caption: Acid-catalyzed mechanism for ribose diol protection.

Strategic Advantages in Nucleoside Chemistry

The protection of the 2' and 3'-hydroxyl groups of ribonucleosides is a critical maneuver in the synthesis of RNA oligomers and modified nucleosides for therapeutic applications.[7][8] This protection prevents these nucleophilic groups from interfering with subsequent reactions, such as phosphitylation at the 5'-hydroxyl group.

The isopropylidene group is particularly advantageous due to its:

  • Stability: It is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and some oxidizing and reducing conditions.[3]

  • Ease of Introduction: The reaction with 2,2-dimethoxypropane is generally high-yielding and straightforward.

  • Orthogonality: The acetonide can be removed under acidic conditions that are often orthogonal to the deprotection conditions for other common protecting groups used in nucleoside chemistry.[7]

Experimental Protocols

The following protocols are provided as a general guideline. Researchers should optimize the reaction conditions based on the specific nucleoside substrate and the scale of the reaction.

Protocol 1: Acetonide Protection of a Generic Ribonucleoside

This protocol describes a standard procedure for the protection of the 2',3'-diol of a ribonucleoside using 2,2-dimethoxypropane and p-toluenesulfonic acid.

Materials:

  • Ribonucleoside (e.g., Uridine, Adenosine)

  • 2,2-Dimethoxypropane (DMP)

  • Anhydrous Acetone or Dichloromethane (DCM)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried. In a round-bottom flask equipped with a magnetic stir bar, dissolve the ribonucleoside (1.0 equivalent) in anhydrous acetone or DCM.

  • Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (1.5 - 2.0 equivalents).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 equivalents).[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure 2',3'-O-isopropylidene ribonucleoside.

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetone or DCMAprotic solvent to dissolve reactants.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.
Catalyst p-TsOH·H₂O (catalytic)Effective acid catalyst for acetal exchange.[3]
DMP Equivalents 1.5 - 2.0Acts as both reactant and water scavenger.[5]
Workup Neutralization with NaHCO₃Quenches the acid catalyst to prevent deprotection.
Protocol 2: Deprotection of the Isopropylidene Group

The removal of the acetonide protecting group is typically achieved under acidic conditions.

Materials:

  • 2',3'-O-Isopropylidene ribonucleoside

  • Aqueous acetic acid (e.g., 80% acetic acid in water) or a solution of a stronger acid like sulfuric acid in a suitable solvent.[9]

  • Sodium bicarbonate for neutralization

Procedure:

  • Dissolution: Dissolve the protected nucleoside in the aqueous acidic solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Neutralization: Once deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the deprotected nucleoside. Further purification may be necessary.

Caution: The acidic conditions for deprotection can potentially lead to the cleavage of the glycosidic bond, especially in sensitive nucleosides.[10] Therefore, careful monitoring and control of the reaction conditions are crucial.

Visualizing the Experimental Workflow

Experimental Workflow Workflow for Ribose Protection and Deprotection Start Start: Ribonucleoside Protection Protection Step: - Dissolve in Anhydrous Solvent - Add DMP & p-TsOH Start->Protection Monitoring_P Monitor by TLC Protection->Monitoring_P Monitoring_P->Protection Incomplete Workup_P Quench & Aqueous Workup Monitoring_P->Workup_P Complete Purification_P Silica Gel Chromatography Workup_P->Purification_P Protected_Product 2',3'-O-Isopropylidene Ribonucleoside Purification_P->Protected_Product Deprotection Deprotection Step: - Dissolve in Aqueous Acid Protected_Product->Deprotection Monitoring_D Monitor by TLC Deprotection->Monitoring_D Monitoring_D->Deprotection Incomplete Workup_D Neutralize & Extract Monitoring_D->Workup_D Complete Final_Product End: Deprotected Ribonucleoside Workup_D->Final_Product

Caption: General experimental workflow for ribose protection and deprotection.

Conclusion and Future Perspectives

The use of 2,2-dimethoxypropane for the protection of the 2',3'-diol of ribose is a robust and widely adopted strategy in modern organic synthesis. Its efficiency, the stability of the resulting acetonide, and its orthogonal removal make it an invaluable tool in the multi-step synthesis of complex molecules like oligonucleotides and nucleoside-based drugs. As the demand for novel therapeutics continues to grow, the fundamental understanding and proficient application of such protecting group strategies will remain paramount for the advancement of medicinal chemistry and drug development.

References

  • 2,2-DIMETHOXYPROPANE. (n.d.). Retrieved from [Link]

  • 2,2-DIMETHOXYPROPANE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Protection of 2′‐Hydroxy Functions of Ribonucleosides. (2018, February 2). Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • acetonide protection of diols using iodine and dimethoxypropane. (n.d.). Dr. Babasaheb Ambedkar Marathwada University. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • US4775447A - Process for the production of 2,2-dimethoxypropane - Google Patents. (n.d.).
  • Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Zeitschrift für Naturforschung B, 60(9), 962–966. Retrieved from [Link]

  • A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. (n.d.). Retrieved from [Link]

  • Double-headed nucleosides: Synthesis and applications - PMC - NIH. (n.d.). Retrieved from [Link]

  • selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf - TSI Journals. (2009, January 22). Retrieved from [Link]

  • Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids - ResearchGate. (n.d.). Retrieved from [Link]

  • Deprotection of isopropylidene protected diols - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). Retrieved from [Link]

  • The Synthesis of Ribose and Nucleoside Derivatives - Madridge Publishers. (n.d.). Retrieved from [Link]

  • Acetonides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC - NIH. (2022, February 15). Retrieved from [Link]

  • US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents. (n.d.).
  • Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance - MDPI. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Purification of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a key intermediate in medicinal chemistry and drug development, utilizing silica ge...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a key intermediate in medicinal chemistry and drug development, utilizing silica gel column chromatography. This document outlines the underlying principles, critical parameters, and a step-by-step methodology, designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is developed based on established principles of carbohydrate chemistry and chromatographic separation of protected sugar derivatives.

Introduction: The Strategic Importance of Purification

The synthesis of complex bioactive molecules often involves the use of protecting groups to selectively mask reactive functional groups. The isopropylidene group is a common choice for the protection of vicinal diols in carbohydrates, such as the 2,3-hydroxyl groups of D-ribose derivatives. "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" is a valuable chiral building block, and its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compound.

Column chromatography is a cornerstone technique for the purification of such moderately polar compounds, separating the target molecule from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase. This application note provides a robust protocol for the efficient purification of the title compound, ensuring high purity and yield.

Foundational Principles: Chromatography of Protected Carbohydrates

The purification of protected carbohydrates like "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" by normal-phase column chromatography relies on the principles of adsorption and elution.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for this application. Its surface is rich in polar silanol (Si-OH) groups, which can form hydrogen bonds with polar functional groups of the molecules in the mixture.

  • Mobile Phase: A non-polar or moderately polar solvent or a mixture of solvents is used as the mobile phase. The mobile phase flows through the column, carrying the components of the mixture with it.

  • Separation Mechanism: The separation is achieved based on the partitioning of the compounds between the stationary and mobile phases. More polar compounds will interact more strongly with the polar silica gel and will therefore move more slowly down the column. Less polar compounds will have a greater affinity for the mobile phase and will elute faster. By carefully selecting the mobile phase composition, a fine-tuned separation of compounds with different polarities can be achieved.

For protected carbohydrates, the protecting groups reduce the overall polarity of the molecule compared to the parent sugar, making them amenable to purification on silica gel.[1]

Pre-Chromatography Workflow: Setting the Stage for Success

A successful column chromatography purification begins with careful preparation and analysis of the crude reaction mixture.

Thin-Layer Chromatography (TLC): The Chromatographer's Compass

Before performing a large-scale column separation, it is essential to analyze the crude mixture by Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides crucial information for optimizing the column chromatography conditions.[2]

  • Objective: To determine the optimal solvent system (mobile phase) that provides good separation between the desired product and impurities.

  • Ideal Rf Value: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate. For effective separation in column chromatography, the desired compound should have an Rf value in the range of 0.2-0.4 in the chosen solvent system.[3]

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Crude "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" sample

  • Solvent systems (e.g., Hexane:Ethyl Acetate mixtures)

  • Visualization agents (UV lamp, p-anisaldehyde stain, potassium permanganate stain)

Procedure:

  • Prepare a dilute solution of the crude sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber saturated with the chosen solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate).

  • Once the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp (if the compounds are UV active).

  • Further visualize the spots by dipping the plate in a staining solution (e.g., p-anisaldehyde or potassium permanganate) and gently heating with a heat gun. Carbohydrates often stain well with these reagents.[4]

  • Calculate the Rf value for each spot.

  • Adjust the solvent system polarity to achieve the target Rf of 0.2-0.4 for the product spot. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf value.

dot

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization Crude_Sample Crude Reaction Mixture Spotting Spot Sample Crude_Sample->Spotting TLC_Plate Silica Gel TLC Plate TLC_Plate->Spotting Development Develop in Solvent System Spotting->Development Visualization Visualize Spots (UV, Stain) Development->Visualization Calculate_Rf Calculate Rf Values Visualization->Calculate_Rf Optimize_Solvent Optimize Solvent System (Target Rf: 0.2-0.4) Calculate_Rf->Optimize_Solvent

Caption: Workflow for TLC analysis and solvent system optimization.

Column Chromatography Protocol: The Purification Powerhouse

Once the optimal solvent system is determined by TLC, the preparative column chromatography can be performed. Flash chromatography is a highly recommended technique as it is faster and provides better resolution than traditional gravity chromatography.

Materials and Equipment
Material/Equipment Specification
Stationary Phase Silica gel, 230-400 mesh (40-63 µm)
Column Glass column with a stopcock, appropriate size for the amount of crude material
Mobile Phase Optimized solvent system from TLC (e.g., Hexane:Ethyl Acetate)
Crude Sample "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid"
Sand Washed, fine-grade
Collection Vessels Test tubes or flasks
TLC supplies For fraction analysis
Step-by-Step Purification Protocol

Protocol 2: Column Chromatography Purification

1. Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a thin layer of sand (approx. 0.5 cm). c. In a separate beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). d. Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. e. Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading. f. Drain the solvent until the level is just above the top layer of sand.

2. Sample Loading: a. Dissolve the crude "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Carefully apply the sample solution to the top of the silica gel bed using a pipette. c. Drain the solvent until the sample is adsorbed onto the silica gel. d. Gently add a small amount of the initial mobile phase, wash the sides of the column, and drain again to ensure the sample is a narrow band at the top of the column.

3. Elution: a. Carefully fill the column with the mobile phase. b. Begin eluting the column, collecting fractions in test tubes or flasks. c. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). For example, start with 9:1 Hexane:Ethyl Acetate and gradually increase the ethyl acetate concentration to the ratio determined by TLC (e.g., 7:3 Hexane:Ethyl Acetate). A step-wise or linear gradient can be employed.[5] d. Maintain a constant flow rate for optimal separation.

4. Fraction Analysis: a. Monitor the elution of compounds by spotting every few fractions on a TLC plate. b. Develop and visualize the TLC plate as described in Protocol 1. c. Identify the fractions containing the pure product.

5. Product Isolation: a. Combine the fractions containing the pure "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid". b. Remove the solvent using a rotary evaporator to obtain the purified product. c. Determine the yield and assess the purity by analytical techniques such as NMR and mass spectrometry.

dot

Column_Chromatography_Workflow cluster_preparation Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis_isolation Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Add_Sand Add Sand Layers Pack_Column->Add_Sand Dissolve_Sample Dissolve Crude Sample Load_Sample Load Sample onto Column Dissolve_Sample->Load_Sample Start_Elution Start Elution with Mobile Phase Load_Sample->Start_Elution Gradient_Elution Gradually Increase Polarity Start_Elution->Gradient_Elution Collect_Fractions Collect Fractions Gradient_Elution->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Isolate_Product Isolate Product by Solvent Evaporation Combine_Fractions->Isolate_Product

Caption: Step-by-step workflow for column chromatography purification.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system; Column overloadingRe-optimize the mobile phase using TLC; Reduce the amount of sample loaded onto the column.
Cracked or Channeled Column Improperly packed columnEnsure the silica gel is packed evenly as a slurry and not allowed to run dry.
Broad or Tailing Peaks Sample too soluble in mobile phase; Acidic/basic compoundUse a less polar solvent for sample loading; Add a small amount of acid or base to the mobile phase.
Product Does Not Elute Mobile phase is not polar enoughGradually increase the polarity of the mobile phase.

Conclusion

The purification of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" by silica gel column chromatography is a critical step in its synthesis. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve high purity and yield of this important building block. Careful optimization of the mobile phase using TLC is the key to a successful separation.

References

  • National Institutes of Health. (n.d.). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • MedeChemLabs. (n.d.). Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside. Retrieved from [Link]

  • National Institutes of Health. (n.d.). SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
  • Teledyne LABS. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]

  • Patentscope. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2024). Scouting Gradients in Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. Retrieved from [Link]

  • Current Protocols in Nucleic Acid Chemistry. (n.d.). Preparation of 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC for carbohydrates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

Sources

Application

Large-Scale Synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid: An Application Note and Protocol

Introduction: The Significance of a Protected Ribosic Acid Derivative In the landscape of pharmaceutical research and development, particularly in the synthesis of nucleoside analogues and other complex carbohydrate-base...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Protected Ribosic Acid Derivative

In the landscape of pharmaceutical research and development, particularly in the synthesis of nucleoside analogues and other complex carbohydrate-based therapeutics, the availability of versatile chiral building blocks is paramount. 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid stands out as a crucial intermediate. The isopropylidene and methyl ether protecting groups offer strategic advantages for regioselective modifications, while the carboxylic acid functionality provides a handle for a variety of coupling reactions.[1] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this valuable compound, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and scalable process.

Strategic Overview of the Synthetic Pathway

The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a two-step process commencing from the readily available D-ribose. The chosen synthetic route is designed for efficiency, scalability, and high purity of the final product.

Step 1: Acid-Catalyzed Protection of D-Ribose. The initial step involves the simultaneous formation of the methyl glycoside at the anomeric center (C1) and the protection of the cis-diols at the C2 and C3 positions with an isopropylidene group.[2] This transformation is achieved through an acid-catalyzed reaction with methanol and acetone. The use of an acid catalyst facilitates both the glycosidation and the acetal formation.[3] For large-scale synthesis, methods that offer high yields and straightforward purification are essential. Recent advancements, such as ultrasound-assisted synthesis, have demonstrated the potential for shorter reaction times and high yields without the need for extensive purification of the resulting acetonide.[4][5]

Step 2: Selective Oxidation of the Primary Alcohol. The second and final step is the selective oxidation of the primary alcohol at the C5 position of the protected methyl ribofuranoside to a carboxylic acid. This transformation requires a careful choice of oxidizing agent to avoid over-oxidation or cleavage of the protecting groups. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation has emerged as a highly effective method for the selective oxidation of primary alcohols to carboxylic acids under mild conditions, making it particularly suitable for complex and sensitive molecules like protected carbohydrates.[6] The catalytic nature of TEMPO, used in conjunction with a stoichiometric oxidant such as sodium hypochlorite, makes this process cost-effective and environmentally more benign for large-scale applications.

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow D_Ribose D-Ribose Step1 Step 1: Protection D_Ribose->Step1 Intermediate Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Final_Product 2,3-O-Isopropylidene-1-O-methyl- D-ribosic acid Step2->Final_Product

Caption: Synthetic route from D-Ribose to the target molecule.

Detailed Protocols

Part 1: Large-Scale Synthesis of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

Rationale: This procedure is optimized for scalability and efficiency, employing readily available reagents. The acid catalyst, methanesulfonic acid, is effective and easily handled.[2] The reaction conditions are controlled to favor the formation of the desired furanoside isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
D-Ribose150.131.0 kg6.66
Anhydrous Methanol32.0410.0 L-
Anhydrous Acetone58.085.0 L-
Methanesulfonic Acid96.1150 mL0.78
Triethylamine101.19As needed-
Dichloromethane84.9315.0 L-
Saturated Sodium Bicarbonate Solution-5.0 L-
Brine-5.0 L-
Anhydrous Sodium Sulfate142.04500 g-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a drying tube, add anhydrous methanol (10.0 L) and D-ribose (1.0 kg, 6.66 mol).

  • Dissolution and Cooling: Stir the mixture until the D-ribose is completely dissolved. Cool the solution to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add methanesulfonic acid (50 mL, 0.78 mol) to the cooled solution while maintaining the temperature below 10 °C.

  • Acetonide Formation: To the stirred solution, add anhydrous acetone (5.0 L) over 30 minutes, ensuring the temperature remains below 15 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add triethylamine to neutralize the methanesulfonic acid until the pH is approximately 7-8.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol and acetone.

  • Work-up: To the resulting syrup, add dichloromethane (10.0 L) and saturated sodium bicarbonate solution (5.0 L). Stir vigorously for 15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 2.5 L).

  • Washing and Drying: Combine the organic layers and wash with brine (5.0 L). Dry the organic layer over anhydrous sodium sulfate (500 g).

  • Final Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside as a colorless to light yellow oil.[7] The product is often of sufficient purity (>95%) for the next step without further purification.

Part 2: TEMPO-Mediated Oxidation to 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

Rationale: This protocol utilizes a TEMPO/sodium hypochlorite system, which is highly selective for the oxidation of primary alcohols to carboxylic acids and is well-suited for large-scale synthesis due to its catalytic nature and mild reaction conditions.[6] The biphasic reaction system facilitates product isolation and purification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside204.221.0 kg4.90
TEMPO156.257.6 g0.049
Potassium Bromide119.0058.3 g0.49
Dichloromethane84.9310.0 L-
Saturated Sodium Bicarbonate Solution-5.0 L-
Sodium Hypochlorite Solution (10-15%)-~5.0 L~7.35
1 M Hydrochloric Acid-As needed-
Ethyl Acetate88.1115.0 L-
Anhydrous Sodium Sulfate142.04500 g-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.0 kg, 4.90 mol) in dichloromethane (10.0 L).

  • Addition of Reagents: To the solution, add TEMPO (7.6 g, 0.049 mol) and potassium bromide (58.3 g, 0.49 mol) dissolved in saturated sodium bicarbonate solution (5.0 L).

  • Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Oxidant Addition: Slowly add sodium hypochlorite solution (~5.0 L, ~7.35 mol) via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane/Acetic acid 5:5:0.1). The reaction is typically complete within 2-4 hours after the addition of the oxidant.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium thiosulfate until a starch-iodide paper test is negative.

  • Phase Separation: Separate the organic layer.

  • Aqueous Work-up: Wash the aqueous layer with dichloromethane (2 x 2.5 L). Combine the organic layers.

  • Acidification and Extraction: Cool the combined organic layers to 0-5 °C and slowly acidify with 1 M hydrochloric acid to a pH of approximately 2-3. Separate the organic layer.

  • Further Extraction: Extract the aqueous layer with ethyl acetate (3 x 5.0 L).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to yield the crude 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Purification Protocol

Rationale: The acidic nature of the product allows for a straightforward purification by crystallization.[8] The choice of solvent system is critical for obtaining high purity crystals.

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold ethyl acetate/hexane (1:1).

  • Drying: Dry the crystals under vacuum to a constant weight.

Safety Considerations

  • Methanesulfonic Acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hypochlorite: Strong oxidant and corrosive. Avoid contact with skin and eyes. Ensure adequate ventilation.

  • Dichloromethane and Ethyl Acetate: Volatile and flammable organic solvents. Work in a well-ventilated fume hood and avoid sources of ignition.

  • TEMPO: While relatively stable, it is a radical. Handle with care.

Conclusion

This application note provides a robust and scalable two-step synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid. The protocols are designed with large-scale production in mind, emphasizing efficiency, safety, and high product purity. The strategic use of protecting groups and a selective oxidation method makes this a valuable procedure for researchers and professionals in drug development and carbohydrate chemistry.

References

  • Gosh, A. K., & Liu, C. (1996). A practical synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
  • Sairam, P., et al. (2003). A simple and efficient method for the synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
  • Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. Journal of the Chemical Society, Perkin Transactions 1, (11), 3055-3059.
  • de Souza, R. O. M. A., et al. (2015). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. Tetrahedron Letters, 56(34), 4933-4936.
  • CN102358742A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google P
  • EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google P
  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. ([Link])

  • Taylor & Francis Online. (2015). A facile ultrasound-assisted synthesis of methyl 2,3-O-isopropylidene-β-D-ribofuranoside from D-ribose and its use to prepare new 1,2,3-triazole glycoconjugates. ([Link])

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. ([Link])

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Method

Synthesis of a Key Oseltamivir Intermediate: An Application Note and Protocol

Introduction Oseltamivir Phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its mechanism of action relies on the potent and selective inhibition of viral n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oseltamivir Phosphate, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its mechanism of action relies on the potent and selective inhibition of viral neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected host cells. The intricate stereochemistry of oseltamivir, possessing three stereocenters, presents a significant challenge in its chemical synthesis, demanding precise control throughout the manufacturing process.[1]

The industrial synthesis of oseltamivir has historically relied on (-)-shikimic acid as a chiral starting material.[2][3] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum), provides a cost-effective entry point to the complex cyclohexene core of the drug.[2] This application note provides a detailed experimental procedure for the multi-step synthesis of a key azide intermediate in the production of oseltamivir, starting from ethyl shikimate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the underlying chemical principles that govern each transformation.

Overall Synthetic Workflow

The synthesis of the target azide intermediate from ethyl shikimate can be conceptualized in the following key stages:

G cluster_0 Protection & Activation cluster_1 Rearrangement & Epoxidation cluster_2 Stereoselective Ring Opening cluster_3 Final Functionalization A Ethyl Shikimate B 3,4-Acetonide Protected Intermediate A->B Acetone, p-TSA C Mesylated Intermediate B->C MsCl, Et3N D Rearranged Alkene C->D Weak Base E Epoxide Intermediate D->E m-CPBA F Azido-alcohol Intermediate E->F NaN3, NH4Cl G Azido-mesylate F->G MsCl, Et3N H Target Azide Intermediate G->H Staudinger Reduction (implied for final product)

Figure 1: General workflow for the synthesis of the oseltamivir azide intermediate.

Materials and Reagents

ReagentPuritySupplier
Ethyl shikimate≥98%Commercially Available
Methanesulfonyl chloride (MsCl)≥99%Commercially Available
Triethylamine (Et3N)≥99.5%Commercially Available
AcetoneACS GradeCommercially Available
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98.5%Commercially Available
m-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially Available
Sodium azide (NaN3)≥99.5%Commercially Available
Ammonium chloride (NH4Cl)≥99.5%Commercially Available
Triphenylphosphine (PPh3)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium bicarbonate (NaHCO3)Saturated aqueous solutionPrepared in-house
BrineSaturated aqueous solutionPrepared in-house
Anhydrous sodium sulfate (Na2SO4)ACS GradeCommercially Available

Experimental Protocols

Step 1: Protection and Mesylation of Ethyl Shikimate

Rationale: The initial steps involve the protection of the cis-diol at the C3 and C4 positions as an acetonide, followed by the selective mesylation of the C5 hydroxyl group. The acetonide protection prevents unwanted side reactions at the C3 and C4 hydroxyls during mesylation. Mesylation converts the C5 hydroxyl into a good leaving group (mesylate), which is essential for the subsequent epoxide formation.

Protocol:

  • To a solution of ethyl shikimate (1.0 eq) in acetone (10 volumes), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with triethylamine (0.2 eq) and concentrate the mixture under reduced pressure.

  • Dissolve the crude residue in dichloromethane (10 volumes) and cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude mesylated intermediate is typically carried forward to the next step without further purification.

Step 2: Epoxidation of the Cyclohexene Ring

Rationale: Treatment of the mesylated intermediate with a weak base induces an elimination of the C4-oxygen (from the acetonide) and the C5-mesylate, leading to a rearranged alkene. Subsequent treatment with m-chloroperoxybenzoic acid (m-CPBA) forms the desired epoxide. The epoxidation occurs syn to the C3 ether substituent due to steric hindrance.

Protocol:

  • Dissolve the crude mesylated intermediate from the previous step in dichloromethane (10 volumes).

  • Add potassium bicarbonate (2.0 eq) and stir the suspension at room temperature for 12-16 hours to facilitate the rearrangement.

  • Filter the mixture to remove the inorganic salts and wash the solid with dichloromethane.

  • Cool the filtrate to 0 °C and add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of a 10% aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Regioselective Azide Opening of the Epoxide

Rationale: The epoxide is opened by the azide nucleophile in a regioselective manner. Under neutral or slightly acidic conditions, the azide attacks the C4 position, leading to the desired 1,2-azido alcohol. This is an S(_N)2-type reaction, resulting in an inversion of stereochemistry at the C4 position.[4]

Protocol:

  • To a solution of the purified epoxide (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v), add sodium azide (2.0 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 80-85 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting azido-alcohol by column chromatography on silica gel.

Step 4: Final Functionalization to the Target Azide

Rationale: The hydroxyl group of the azido-alcohol is mesylated to introduce a leaving group. The subsequent reduction of the azide to an amine (e.g., via a Staudinger reaction) and acetylation leads to oseltamivir.[5] This protocol details the mesylation step to yield the final intermediate.

Protocol:

  • Dissolve the purified azido-alcohol (1.0 eq) in anhydrous dichloromethane (10 volumes) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target azide intermediate.

Characterization Data for Key Intermediates

Intermediate1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
Epoxide Intermediate 6.81 (s, 1H), 4.61 (d, J=8.6 Hz, 1H), 4.33 (m, 1H), 4.23 (q, J=7.1 Hz, 2H), 3.33 (m, 2H), 2.88 (dd, J=17.6, 5.6 Hz, 1H), 2.25 (m, 1H), 1.51 (m, 4H), 1.32 (t, J=7.1 Hz, 3H), 0.92 (m, 6H)171.1, 165.8, 137.9, 128.1, 82.0, 73.3, 61.1, 58.2, 57.1, 30.6, 26.3, 25.6, 23.6, 14.2, 9.6, 9.3
Azido-alcohol Intermediate 6.33 (d, J=7.6 Hz, 1H), 5.00 (dd, J=10.0, 3.0 Hz, 1H), 4.28 (m, 1H), 4.21 (m, 1H), 4.05 (s, 1H), 3.79 (m, 1H), 3.66 (d, J=3.4 Hz, 1H), 3.55 (m, 1H), 3.07 (m, 1H), 2.18 (m, 1H), 1.92 (m, 1H), 1.32 (m, 7H), 1.15 (m, 1H), 0.77 (t, J=7.5 Hz, 3H), 0.67 (t, J=7.4 Hz, 3H)173.5, 150.4, 145.6, 128.4, 124.8, 124.1, 82.7, 82.5, 74.5, 62.6, 57.6, 27.7, 25.0, 24.3, 14.0, 9.0, 8.6

Note: Spectroscopic data is representative and may vary slightly based on instrumentation and solvent.[6]

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methanesulfonyl Chloride (MsCl): MsCl is corrosive, a lachrymator, and reacts violently with water.[7] Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

  • m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or subjected to shock or friction.[8] It should be stored at refrigerated temperatures and handled with non-metallic spatulas.

  • Sodium Azide (NaN3): Sodium azide is highly toxic and can form explosive heavy metal azides.[9] Avoid contact with metals, especially lead and copper. Do not acidify azide-containing solutions, as this will generate highly toxic and explosive hydrazoic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a key azide intermediate in the production of the antiviral drug oseltamivir. By elucidating the rationale behind each experimental step and providing key characterization data, this guide aims to be a valuable resource for researchers in the field of medicinal chemistry and drug development. The successful synthesis of this intermediate is a critical step towards the total synthesis of oseltamivir, highlighting the importance of precise stereochemical control and strategic functional group manipulations in the creation of complex pharmaceutical agents.

References

  • CN103833570B - Synthesis method of oseltamivir - Google P
  • Oseltamivir total synthesis - Wikipedia. (URL: [Link])

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®) - iSm2. (URL: [Link])

  • Staudinger reaction - Wikipedia. (URL: [Link])

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (URL: [Link])

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. (URL: not available)
  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (URL: [Link])

  • (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate - ResearchGate. (URL: [Link])

  • Synthesis of ethyl (3R, 4R, 5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene- 1-carboxylate. (URL: [Link])

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (URL: [Link])

  • Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. (URL: [Link])

  • CN101343241A - Purification process for Oseltamivir Phosphate - Google P
  • WO2011021223A2 - Novel salts of ethyl (3r, 4s, 5r)-4,5-imino-3-(l-ethylpropoxy)
  • Staudinger reaction - Wikipedia. (URL: [Link])

  • METHANESULFONYL CHLORIDE. (URL: [Link])

  • Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (URL: [Link])

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (URL: [Link])

  • 204254-98-8(3R,4S,5R)-ethyl 5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate - Veeprho. (URL: [Link])

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (URL: [Link])

  • Ethyl (3R,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate Phosphate | Pharmaffiliates. (URL: [Link])

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. (URL: [Link])

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (URL: [Link])

  • “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC - PubMed Central. (URL: [Link])

Sources

Method

Oxidation of 2,3-O-isopropylidene-1-O-methyl-D-ribofuranoside: A Senior Application Scientist's Guide

This guide provides a detailed exploration of the oxidation of the primary hydroxyl group of 2,3-O-isopropylidene-1-O-methyl-D-ribofuranoside. This key transformation yields methyl 2,3-O-isopropylidene-β-D-ribo-pentodial...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the oxidation of the primary hydroxyl group of 2,3-O-isopropylidene-1-O-methyl-D-ribofuranoside. This key transformation yields methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdofuranoside, a valuable intermediate in the synthesis of modified nucleosides and other complex carbohydrates. Such compounds are pivotal in the development of antiviral and anticancer therapeutics.[1]

This document moves beyond a simple recitation of steps, offering insights into the causality behind procedural choices, comparing common oxidation methodologies, and providing detailed, field-tested protocols.

Introduction: The Strategic Importance of Ribofuranose C5-Aldehydes

The selective oxidation of the C5 hydroxyl group of a protected ribofuranose derivative is a cornerstone transformation in medicinal chemistry and glycochemistry. The resulting aldehyde serves as a versatile electrophilic handle for a variety of subsequent reactions, including:

  • Chain extension: Formation of carbon-carbon bonds to introduce diverse functional groups.

  • Reductive amination: Synthesis of amine derivatives for further conjugation.

  • Wittig and related reactions: Introduction of double bonds, leading to unsaturated sugar derivatives.

The starting material, 2,3-O-isopropylidene-1-O-methyl-D-ribofuranoside, is an ideal substrate for this purpose. The isopropylidene group protects the cis-diols at C2 and C3, while the methyl glycoside at C1 provides anomeric stability, thus isolating the primary C5 hydroxyl for selective oxidation.

Characterization of the Starting Material

Before commencing any synthesis, it is imperative to verify the identity and purity of the starting material, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside .

PropertyValueSource
CAS Number 4099-85-8[2]
Molecular Formula C₉H₁₆O₅[3]
Molecular Weight 204.22 g/mol [3]
Appearance Colorless to light yellow clear liquid[2]
Specific Rotation -77.0 to -82.0 deg (c=1, CHCl₃)[2]
¹H NMR (CDCl₃) Key shifts: δ 4.97 (s, 1H, H-1), 4.83 (d, 1H, H-2), 4.58 (d, 1H, H-3), 3.43 (s, 3H, OCH₃), 1.49 (s, 3H, CH₃), 1.32 (s, 3H, CH₃)[4]

Choosing the Right Oxidative Path: A Comparative Analysis

The conversion of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. For substrates like our protected ribofuranoside, several reliable methods are available. Here, we focus on two of the most prevalent and effective: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

FeatureSwern OxidationDess-Martin Oxidation
Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)
Temperature Cryogenic (-78 °C)Room Temperature
Byproducts Dimethyl sulfide (malodorous), CO, CO₂Iodinane derivatives, Acetic Acid
Workup Aqueous wash to remove salts. Requires careful handling of odorous byproduct.Can often be simplified to filtration. Aqueous washes with thiosulfate are effective for removing iodine byproducts.[5]
Advantages Inexpensive reagents, high yields, reliable.Mild, room temperature reaction, rapid, simple workup.[6]
Disadvantages Requires cryogenic temperatures, produces a noxious smell, sensitive to moisture.Reagent is expensive and can be shock-sensitive, generates significant solid waste on a large scale.

Expert Rationale:

  • The Swern oxidation is a classic and cost-effective choice for small to medium-scale synthesis. Its primary drawback is the operational demand of maintaining a very low temperature and the unpleasant odor of the dimethyl sulfide byproduct. The cryogenic condition is not merely a suggestion; it is critical for the stability of the reactive intermediate, the chlorosulfonium salt.[7] Allowing the reaction to warm prematurely can lead to side reactions and reduced yields.

  • The Dess-Martin oxidation is exceptionally convenient due to its room temperature protocol and generally straightforward workup.[6] It is often the go-to method for rapid, small-scale syntheses, especially with acid-sensitive substrates, as the reaction can be buffered with pyridine or sodium bicarbonate.[6] However, the cost and potential explosive nature of DMP, along with the large mass of byproducts, make it less suitable for large-scale industrial processes.

Reaction Schematics and Mechanisms

A clear understanding of the reaction mechanism is crucial for troubleshooting and optimizing the process.

Swern Oxidation Pathway

The Swern oxidation proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly electrophilic sulfur species. This is followed by reaction with the alcohol and subsequent base-mediated elimination to yield the aldehyde.[8][9]

Swern_Oxidation cluster_activation Step 1: Activation of DMSO cluster_oxidation Step 2: Oxidation DMSO DMSO ActiveSpecies Chlorosulfonium Salt (Reactive Intermediate) DMSO->ActiveSpecies @ -78°C OxalylCl Oxalyl Chloride OxalylCl->ActiveSpecies Gases CO + CO₂ ActiveSpecies->Gases AlkoxySulfonium Alkoxysulfonium Ion ActiveSpecies->AlkoxySulfonium Reacts with Alcohol Alcohol Starting Alcohol (Substrate) Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Deprotonation Aldehyde Product (Aldehyde) Ylide->Aldehyde Elimination DMS Dimethyl Sulfide (Byproduct) Ylide->DMS Base Triethylamine (Base) Base->Ylide

Swern Oxidation Workflow

Dess-Martin Oxidation Pathway

The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent. The mechanism involves ligand exchange of an acetate group on the iodine with the alcohol, followed by an intramolecular elimination.[10][11]

Dess_Martin_Oxidation Alcohol Starting Alcohol (Substrate) Intermediate Periodinane Ester Intermediate Alcohol->Intermediate Ligand Exchange (Room Temp) DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Product Product (Aldehyde) Intermediate->Product Intramolecular Elimination Byproducts Reduced Iodinane + Acetic Acid Intermediate->Byproducts

Dess-Martin Oxidation Workflow

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with in-process checks and clear endpoints.

Protocol 1: Activated DMSO Oxidation (Pfitzner-Moffatt/Swern-type)

This protocol is adapted from the successful synthesis of methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdofuranoside reported by Butterworth and Hanessian, which provides a direct precedent for this transformation.[12] While they utilized dicyclohexylcarbodiimide (DCC) as the activator, the principles are directly transferable to the more common Swern conditions using oxalyl chloride.

Materials and Reagents:

ReagentM.W.Amount (for 10 mmol scale)MolesEquivalents
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside204.222.04 g10 mmol1.0
Oxalyl Chloride126.931.1 mL13 mmol1.3
Dimethyl Sulfoxide (DMSO), anhydrous78.131.85 mL26 mmol2.6
Triethylamine (TEA), anhydrous101.197.0 mL50 mmol5.0
Dichloromethane (DCM), anhydrous-~100 mL--

Step-by-Step Procedure:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two septa for additions. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Activator Solution: Charge the flask with 50 mL of anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.1 mL, 13 mmol) via syringe.

  • Formation of the Reactive Intermediate: Slowly add anhydrous DMSO (1.85 mL, 26 mmol) dropwise via syringe over 10 minutes. Vigorous gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes at -78 °C.

    • Causality Check: This step forms the electrophilic chlorosulfonium salt. Maintaining the low temperature is critical to prevent its decomposition.[13]

  • Substrate Addition: Dissolve the starting alcohol (2.04 g, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Stir the mixture for 30 minutes at -78 °C.

  • Elimination: Slowly add anhydrous triethylamine (7.0 mL, 50 mmol) to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Stir the slurry for 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.

  • Workup and Quenching: Add 50 mL of water to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of NaCl (brine, 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Self-Validation: The crude product should be a syrup. The characteristic, unpleasant smell of dimethyl sulfide is a strong indicator of a successful reaction.

  • Purification: The resulting aldehyde is often used directly in the next step. If purification is required, it can be achieved by silica gel chromatography. The aldehyde is reported to be distillable under high vacuum.[12]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general procedure that is highly effective for primary alcohols and can be applied directly to this substrate.

Materials and Reagents:

ReagentM.W.Amount (for 5 mmol scale)MolesEquivalents
Methyl 2,3-O-isopropylidene-β-D-ribofuranoside204.221.02 g5 mmol1.0
Dess-Martin Periodinane (DMP)424.142.33 g5.5 mmol1.1
Dichloromethane (DCM), anhydrous-~50 mL--
Sodium Bicarbonate (optional, for buffering)84.01~0.5 g--

Step-by-Step Procedure:

  • System Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the starting alcohol (1.02 g, 5 mmol) and dissolve it in 40 mL of anhydrous DCM.

  • Reagent Addition: Add the Dess-Martin Periodinane (2.33 g, 5.5 mmol) to the solution in one portion at room temperature. If the substrate is acid-sensitive, add sodium bicarbonate as a buffer.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC), usually completing within 1-3 hours. The DMP is consumed and a byproduct precipitates as a white solid.

  • Workup and Quenching: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether. Add 50 mL of a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃, ~5 g).

    • Causality Check: The thiosulfate reduces the excess DMP and the iodinane byproducts to a more water-soluble form, facilitating their removal from the organic layer.[5]

  • Extraction: Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by silica gel chromatography if necessary.

Expected Outcome and Characterization

The product, methyl 2,3-O-isopropylidene-β-D-ribo-pentodialdofuranoside , is typically obtained as a colorless syrup.

Key Characterization Data:

  • ¹H NMR: The most telling signal is the appearance of a singlet or a narrow doublet for the aldehyde proton (H-5) in the downfield region, typically between δ 9.0 and 10.0 ppm. The disappearance of the C5-hydroxyl proton and the shift of the C5-methylene protons from the starting material are also key indicators.

  • IR Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the aldehyde C=O stretch.

  • Mass Spectrometry: The expected molecular ion peak or related fragments (e.g., [M+H]⁺, [M+Na]⁺) should be observed, confirming the molecular weight of 202.20 g/mol .

The aldehyde is known to be somewhat unstable and may exist in equilibrium with its hydrated form, which can sometimes complicate NMR analysis. For sensitive applications, it is often best to use the crude product directly in the subsequent reaction step.

Conclusion

The oxidation of 2,3-O-isopropylidene-1-O-methyl-D-ribofuranoside is a robust and essential transformation for the synthesis of high-value carbohydrate-based molecules. Both the Swern and Dess-Martin oxidation protocols offer reliable pathways to the desired C5-aldehyde. The choice between them hinges on practical considerations such as scale, cost, available equipment, and the specific sensitivities of downstream intermediates. By understanding the mechanistic underpinnings and procedural nuances detailed in this guide, researchers can confidently and efficiently execute this critical synthetic step.

References

  • Butterworth, R. F., & Hanessian, S. (1971). Methyl 2,3-O-Isopropylidene-β-D-ribo-pentodialdofuranoside: a Useful Intermediate in Chain Extension Reactions. Canadian Journal of Chemistry, 49(16), 2755–2759. [Link]

  • Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2023, November 29). Dess–Martin oxidation. In Wikipedia. [Link]

  • Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Swern oxidation. [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved January 23, 2026, from [Link]

  • Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2675–o2676. [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. [Link]

  • Canadian Journal of Chemistry. (n.d.). Methyl 2,3-O-Isopropylidene-β-D-ribo-pentodialdofuranoside. Retrieved January 23, 2026, from [Link]

  • Popenda, L., et al. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29653-29663. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved January 23, 2026, from [Link]

  • YouTube. (2021, November 20). Dess-Martin-Periodinane oxidation. [Link]

  • Master Organic Chemistry. (2015, May 6). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • ResearchGate. (2019, June). Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • Sairam, P., Puranik, R., Rao, B. S., & Sripada, C. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate research, 338(4), 303–306. [Link]

  • Wikipedia. (2023, November 29). Swern oxidation. In Wikipedia. [Link]

  • Wikipedia. (2023, November 29). Dess–Martin oxidation. In Wikipedia. [Link]

  • YouTube. (2019, July 25). 07.13 Dess-Martin Periodinane. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2,3-O-Isopropylidene-D-ribonate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Methyl 2,3-O-Isopropylidene-D-ribonate . The compound name specified in the topic, "2,3...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 2,3-O-Isopropylidene-D-ribonate . The compound name specified in the topic, "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," is interpreted here as the methyl ester of 2,3-O-isopropylidene-D-ribonic acid, a valuable chiral building block. Its protected structure makes it a crucial intermediate for the synthesis of modified nucleosides and other complex molecules in pharmaceutical and biotechnological research.[1][2]

This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges in this synthesis and improve your overall yield and product purity. We will focus on a robust and reproducible synthetic pathway, troubleshoot potential issues, and provide detailed, validated protocols.

Recommended Synthetic Pathway

Based on our expertise and a review of established methodologies, we recommend a three-step pathway starting from D-Ribose. This route leverages crystalline, well-characterized intermediates, which significantly simplifies purification and enhances reproducibility compared to alternative pathways that may involve challenging oxidation steps on syrupy intermediates.[3][4]

The proposed pathway is as follows:

Synthetic_Pathway Start D-Ribose Step1 D-Ribono-γ-lactone Start->Step1 Oxidation (e.g., Br₂) Step2 2,3-O-Isopropylidene- D-ribono-γ-lactone Step1->Step2 Isopropylidenation (Acetone, H⁺) End Methyl 2,3-O-Isopropylidene- D-ribonate Step2->End Methanolysis (NaOMe, MeOH)

Caption: Recommended synthetic route to Methyl 2,3-O-Isopropylidene-D-ribonate.

Troubleshooting Guide & Core Issues

This section addresses the most common issues encountered during the synthesis.

Issue 1: Low Yield During Isopropylidenation of D-Ribono-γ-lactone

Question: I am experiencing a low yield (<70%) in the conversion of D-Ribono-γ-lactone to its 2,3-O-isopropylidene derivative. The TLC plate shows unreacted starting material and several byproduct spots. What is causing this?

Answer: Low yield in this acetonide protection step is a frequent challenge. The reaction is an equilibrium, and its success hinges on carefully controlling several factors to push it towards the product. The primary causes of failure are typically related to water content, catalyst activity, and reaction conditions.[5][6]

Here is a logical workflow to diagnose and solve the problem:

Troubleshooting_Isopropylidenation Start Low Yield of 2,3-O-Isopropylidene-D-ribono-γ-lactone Q1 Are your solvent and glassware completely dry? Start->Q1 A1_No No: Dry acetone over molecular sieves. Flame-dry glassware under vacuum/inert gas. Q1->A1_No Moisture is present Q2 Is your starting material (lactone) pure and dry? Q1->Q2 System is dry A1_Yes Yes A2_No No: Recrystallize the lactone and dry thoroughly under vacuum. Q2->A2_No Impure Lactone Q3 What is your acetonating agent and catalyst? Q2->Q3 Pure Lactone A2_Yes Yes A3_DMP 2,2-Dimethoxypropane (DMP) with cat. H₂SO₄ or TsOH Q3->A3_DMP A3_Acetone Acetone with cat. H₂SO₄ Q3->A3_Acetone Q4 Is the reaction going to completion? (Monitor by TLC) A3_DMP->Q4 A3_Acetone->Q4 A4_No No: Increase reaction time or consider gentle warming (to ~40°C). Ensure catalyst is active. Q4->A4_No Incomplete Reaction Q5 Are you observing degradation (darkening, streaking on TLC)? Q4->Q5 Reaction Complete A4_Yes Yes A5_Yes Yes: Acid concentration is too high or reaction time is too long. Use a milder catalyst (TsOH). Neutralize promptly during work-up. Q5->A5_Yes Degradation Occurs End Yield Improved Q5->End No Degradation A5_No No

Sources

Optimization

Technical Support Center: Isopropylidene Protection of Ribose

Welcome to the technical support center for the isopropylidene protection of D-Ribose. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this crucial protecting gr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the isopropylidene protection of D-Ribose. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this crucial protecting group strategy. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions for success.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My reaction is incomplete, or the yield of the desired 2,3-O-isopropylidene-D-ribofuranose is very low. What are the likely causes and how can I fix it?

Answer:

Low yields are a frequent frustration in this reaction. The root cause often lies in suboptimal reaction conditions or improper workup. Let's break down the possibilities:

Probable Cause 1: Inefficient Water Removal The formation of an isopropylidene ketal is a reversible, acid-catalyzed condensation reaction that produces water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the product.

  • Solution:

    • Switch from Acetone to a Dehydrating Reagent: Instead of using acetone as both the solvent and reagent, use 2,2-dimethoxypropane (DMP) or 2-methoxypropene .[1][2] These reagents react with the water generated in situ to form acetone and methanol, effectively scavenging water and pushing the reaction to completion.[2]

    • Use of Molecular Sieves: If using acetone, the inclusion of activated 3Å or 4Å molecular sieves can help trap water, though this is generally less efficient than using DMP.[3]

Probable Cause 2: Insufficient or Inappropriate Catalyst The choice and amount of acid catalyst are critical. Too little catalyst will result in a sluggish or incomplete reaction, while too much can lead to side reactions or difficulty in quenching.

  • Solution:

    • Catalyst Optimization: p-Toluenesulfonic acid (p-TsOH) is a reliable and commonly used catalyst.[1] Start with a catalytic amount (e.g., 0.1-0.2 equivalents). Other effective catalysts include iodine (I₂) and Lewis acids like zinc chloride (ZnCl₂).[3][4]

    • Anhydrous Conditions: Ensure your catalyst and solvent are as anhydrous as possible to prevent the introduction of water, which would inhibit the reaction.

Probable Cause 3: Premature Deprotection During Workup The isopropylidene group is acid-labile. If the acid catalyst is not thoroughly neutralized before aqueous extraction, the product can hydrolyze back to the starting material, drastically reducing your isolated yield.

  • Solution:

    • Thorough Neutralization: Before any aqueous wash, quench the reaction with a base like triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.[1]

    • Minimize Contact with Water: Perform extractions quickly and efficiently. Avoid letting the organic layer sit in contact with an aqueous phase for extended periods.

Probable Cause 4: Thermodynamic vs. Kinetic Control At lower temperatures, you may be favoring a kinetically controlled product which might be an undesired isomer or an acyclic intermediate. The desired 2,3-O-isopropylidene product is often the thermodynamically more stable isomer.[5][6]

  • Solution:

    • Increase Reaction Temperature: Running the reaction at a moderately elevated temperature (e.g., 50-70°C) can help overcome the activation energy barrier to form the more stable thermodynamic product and ensure the reaction reaches equilibrium.[1]

Question 2: My NMR analysis shows a mixture of products. How do I control the regioselectivity to favor the 2,3-O-protected isomer?

Answer:

Controlling regioselectivity is paramount. Ribose has multiple diol pairs (1,2-, 2,3-, and 3,5-hydroxyls) that can be protected. The formation of the five-membered ring of the 2,3-O-isopropylidene-D-ribofuranose is generally thermodynamically favored over other possibilities.

Probable Cause 1: Reaction Has Not Reached Thermodynamic Equilibrium Short reaction times or low temperatures may trap kinetic products. Under acidic conditions, ketal formation is reversible, and migration can occur until the most stable product is formed.[1]

  • Solution:

    • Increase Reaction Time and Temperature: Allow the reaction to stir for a sufficient duration (this can range from a few hours to overnight) at a temperature that facilitates equilibration (e.g., 50-70°C).[1] This allows less stable isomers to revert and form the desired 2,3-O-protected product.

    • Monitor by TLC: Track the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting material is gone and the product spot intensity is maximized and stable over time.[1][7]

Probable Cause 2: Incorrect Starting Material Conformation The protection reaction inherently favors the furanose form of ribose to create the cis-diol necessary for the 2,3-protection.

  • Solution:

    • Reaction Conditions Favoring Furanose: The use of acetone or DMP as the solvent under acidic conditions naturally drives the equilibrium from the pyranose forms of ribose towards the furanose form required for the reaction. No special consideration is usually needed beyond the standard protocol.

Question 3: I am struggling with the deprotection step. The reaction is either incomplete, or I am seeing degradation of my molecule.

Answer:

Deprotection of the isopropylidene group requires careful control of acidic conditions. The stability of your core molecule will dictate the method you should use.

Probable Cause 1: Acidic Conditions are Too Mild or Too Harsh The lability of the isopropylidene group can vary. Mild conditions may not be sufficient for complete removal, while harsh conditions can damage acid-sensitive functionalities elsewhere in the molecule (e.g., cleaving glycosidic bonds in nucleosides).[8][9]

  • Solution:

    • Tailor the Acidic Conditions: A range of acidic conditions can be employed, from mild to strong. Start with milder conditions and increase the strength or temperature as needed.

      • Mild: 80% aqueous acetic acid (AcOH) at room temperature to 60°C.[10]

      • Moderate: Aqueous trifluoroacetic acid (TFA) (e.g., 50-80% TFA) at 0°C to room temperature.[11]

      • Strong: Dilute hydrochloric acid (HCl) in a solvent like THF or methanol.

      • Solid Acid Catalyst: An ion-exchange resin like Dowex-50 (H⁺ form) can be used, which simplifies workup as the catalyst can be filtered off.[9]

Probable Cause 2: Substrate Sensitivity Purine nucleosides, for example, are known to be more sensitive to acidic deprotection conditions than pyrimidine analogues, which can lead to cleavage of the N-glycosidic bond.[8]

  • Solution:

    • Use Milder, Controlled Conditions: For highly sensitive substrates, use the mildest conditions possible (e.g., 80% AcOH at room temperature) and carefully monitor the reaction by TLC to avoid prolonged exposure to the acid once the deprotection is complete.

    • Consider Alternative Protecting Groups: If the isopropylidene group proves too difficult to remove without degradation, consider an alternative diol protecting group for your synthetic route that can be removed under different conditions (e.g., a silyl-based protecting group).

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of 2,2-dimethoxypropane (DMP) in the reaction? A1: DMP serves a dual purpose. First, it acts as the source of the isopropylidene group. Second, and more critically, it is a powerful water scavenger.[2] The acid catalyst protonates one of the methoxy groups of DMP, which is then eliminated as methanol. The resulting oxocarbenium ion is attacked by a hydroxyl group of ribose. This process repeats with the second hydroxyl group, ultimately forming the cyclic ketal, acetone, and two molecules of methanol. By consuming the water byproduct, DMP drives the reaction equilibrium towards the protected product.

Q2: How can I monitor the progress of the reaction effectively? A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1][7] Use a solvent system that gives good separation between your starting material (D-ribose) and the product. D-ribose is very polar and will have a low Rf value, while the more non-polar isopropylidene-protected product will have a significantly higher Rf. The reaction is complete when the D-ribose spot has been completely consumed. For visualization, use a stain like potassium permanganate or a sulfuric acid/anisaldehyde stain, as the product may not be UV-active.

Q3: What are the characteristic NMR signals for 2,3-O-isopropylidene-D-ribofuranose? A3: ¹H NMR spectroscopy is definitive for structure confirmation. For the 2,3-O-isopropylidene-β-D-ribofuranoside, key features include:

  • Two Singlets for the Methyl Groups: You will see two distinct singlets in the region of δ 1.3-1.6 ppm for the two diastereotopic methyl groups of the isopropylidene moiety.[1]

  • Coupling Constants: The rigid five-membered dioxolane ring fused to the furanose ring results in characteristic coupling constants. Notably, the coupling between H1 and H2 (J₁,₂) and between H3 and H4 (J₃,₄) are typically very small or zero.[12] The coupling between H2 and H3 (J₂,₃) is usually around 6 Hz.[12] These values are highly indicative of the 2,3-O-protected furanose structure.[12]

Q4: Is the isopropylidene protecting group stable to other common reagents? A4: Isopropylidene acetals are generally robust under neutral and basic conditions. They are stable to:

  • Most reducing agents (e.g., NaBH₄, LiAlH₄).

  • Grignard reagents and organolithiums.

  • Most oxidizing agents that are not strongly acidic.

  • Conditions for silylation, acylation, and tosylation of the remaining free hydroxyl group(s). However, they are highly sensitive to acidic conditions and will be cleaved by both Brønsted and Lewis acids.[9]

Experimental Protocols & Data

Protocol: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

This protocol is optimized for high yield and regioselectivity by using 2,2-dimethoxypropane as both the reagent and water scavenger.

Materials:

  • D-Ribose

  • Anhydrous Acetone (as solvent)

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Triethylamine (Et₃N) or Saturated aqueous NaHCO₃

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-ribose (1.0 eq) in anhydrous acetone (e.g., 10 mL per gram of ribose).

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (1.5-2.0 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution as the reaction proceeds. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask in an ice bath and carefully neutralize the acid by adding triethylamine dropwise until the solution is pH ~7-8. Alternatively, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃.

  • Workup:

    • Concentrate the neutralized reaction mixture under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often obtained as a viscous oil or a low-melting solid. If necessary, purify by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.

Table 1: Comparison of Reaction Conditions
CatalystReagent/SolventTemperatureTypical YieldKey Considerations
p-TsOHAcetone/DMPRoom Temp>85%Reliable, common, and effective.[1]
Iodine (I₂)AcetoneRoom TempGoodMilder alternative to strong protic acids.[3]
Montmorillonite K10 ClayAcetoneRoom TempGoodHeterogeneous catalyst, easy to remove by filtration.[13]
H₂SO₄ (conc.)AcetoneRefluxModerateHarsher conditions, risk of side products.

Visualizing the Chemistry

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of 2,3-O-isopropylidene-D-ribofuranose using 2,2-dimethoxypropane (DMP).

reaction_mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_product Products Ribose D-Ribose (furanose form) Hemiketal Hemiketal Intermediate Ribose->Hemiketal + Oxocarbenium Ion DMP 2,2-Dimethoxypropane (DMP) Protonated_DMP Protonated DMP DMP->Protonated_DMP + H⁺ H_plus H⁺ (catalyst) Oxocarbenium Oxocarbenium Ion Protonated_DMP->Oxocarbenium - CH₃OH Product 2,3-O-Isopropylidene- D-ribofuranose Hemiketal->Product Intramolecular cyclization, - H⁺ Methanol Methanol (2 eq) Acetone Acetone troubleshooting_workflow start Start: Low Yield or Incomplete Reaction check_tlc Analyze TLC Plate start->check_tlc sm_present Starting Material (SM) Remains? check_tlc->sm_present streaks Streaking or Multiple Spots Observed? check_tlc->streaks no_sm No SM, but Low Isolated Yield sm_present->no_sm No cause1 Cause: Incomplete Reaction sm_present->cause1 Yes cause2 Cause: Side Reactions or Isomer Formation streaks->cause2 Yes cause3 Cause: Product Loss During Workup no_sm->cause3 solution1a Solution: Increase Reaction Time/Temp cause1->solution1a solution1b Solution: Check Water Scavenger (use DMP) cause1->solution1b solution1c Solution: Verify Catalyst Activity cause1->solution1c end End: Optimized Reaction solution1a->end solution1b->end solution1c->end solution2 Solution: Adjust Temp for Thermodynamic Control cause2->solution2 solution2->end solution3 Solution: Ensure Complete Neutralization Before H₂O Wash cause3->solution3 solution3->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Zhang, J., Zong, G., Jiang, R., Liang, X., Jin, S., & Wang, D. (2014). A highly efficient, regioselective method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides. Molecules, 19(5), 6599-6611. [Link]

  • Bessell, E. M., & Westwood, J. H. (1972). Reaction of acetylated carbohydrates with trimethylaluminum: concise synthesis of 1,2-O-isopropylidene D-ribofuranose. Carbohydrate Research, 25(1), 11-21. [Link]

  • Pfrengle, F., Dekaris, V., Schefzig, L., Zimmer, R., & Reissig, H. U. (2008). Indium trichloride in an acetonitrile-water mixture chemoselectively cleaved the isopropylidene acetals. Synlett, 2008(19), 2965-2968. [Link]

  • Singh, S., Duffy, C. D., Shah, S. T. A., & Guiry, P. J. (2008). ZrCl4 was an efficient catalyst for the deprotection of 1,3-dioxalanes... and also promoted diol protection as the acetonide. The Journal of Organic Chemistry, 73(16), 6429–6432. [Link]

  • Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Zeitschrift für Naturforschung B, 60(9), 962-966. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. [Link]

  • Wikipedia. (2023). 2,2-Dimethoxypropane. [Link]

  • Bieg, T., Szeja, W., & Grynkiewicz, G. (2015). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research, 417, 69-75. [Link]

  • Chen, Y., & Appella, D. H. (2010). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 12(23), 5543-5545. [Link]

  • Singh, R., & Kumar, V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1034-1066. [Link]

  • Kartha, K. P. R., & Field, R. A. (1997). A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems. Carbohydrate Research, 302(1-2), 1-6. [Link]

  • Bako, E., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53, 431-443. [Link]

  • Jacobson, K. A., et al. (2007). Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. Journal of Medicinal Chemistry, 50(10), 2391-2404. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Fochi, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6447. [Link]

  • Ueki, M., et al. (2017). Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure. The Journal of Organic Chemistry, 82(17), 9034-9041. [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. [Link]

  • Gelin, M., et al. (2020). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs. Amino Acids. [Link]

  • Maddani, M. R., & Prabhu, K. R. (2011). Aqueous tert-butyl hydroperoxide (70%) is an inexpensive reagent for the regioselective and chemoselective deprotection of terminal acetonide groups. Synlett, 2011(06), 821-825. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. [Link]

  • Perbost, M., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6447. [Link]

  • Kocienski, P. J. (1994). Protecting Groups.
  • Reddit. (2020). Workup after reaction with 2,2-dimethoxypropane. [Link]

  • Schmid, C. R. (1996). A HIGH YIELD SYNTHESIS OF 1,2:5,6-DI-O-ISOPROPYLIDENE-D-MANNITOL. Organic Syntheses, 73, 92. [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. [Link]

  • Shodex. (n.d.). Analysis of Ribose According to USP-NF Method (KS-801). [Link]

  • van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]

  • Organic Syntheses. (n.d.). 1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy). [Link]

  • ResearchGate. (2014). An Alternative, Large Scale Synthesis of 1,2:5,6-Di-O-isopropylidene- α-d-ribo-hex-3-ulofuranose. [Link]

  • Asymmetric. (2009). selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. TSI Journals. [Link]

  • ResearchGate. (n.d.). Acid-Catalyzed Acetonation of D-Ribose. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Glycobiology. (n.d.). 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-α-D-allofuranose. [Link]

Sources

Troubleshooting

Technical Support Center: Anomer Selectivity in Riboside Synthesis

Welcome to the technical support center for anomer selectivity in riboside synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving desired st...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for anomer selectivity in riboside synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving desired stereochemical outcomes in their glycosylation reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuanced factors governing the formation of α- and β-ribosides. Our aim is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Anomeric Control

This section addresses the foundational principles that every researcher working with riboside synthesis should understand.

Question 1: What are the primary factors that dictate α- versus β-selectivity in a ribosylation reaction?

Answer: The stereochemical outcome of a ribosylation reaction is a delicate balance of several competing factors.[1][2] There is no single "magic bullet," and successful control often relies on the careful orchestration of the following elements:

  • Neighboring Group Participation (NGP): This is arguably the most powerful tool for achieving high β-selectivity. A participating protecting group at the C2' position of the ribose donor, such as an acetyl or benzoyl group, can form a cyclic acyloxonium intermediate. This intermediate sterically shields the α-face of the anomeric carbon, forcing the incoming nucleophile to attack from the β-face, resulting in the formation of a 1,2-trans product (the β-anomer).[3][4][5]

  • The Nature of the Ribose Donor and Leaving Group: The choice of the leaving group at the anomeric position (e.g., halide, acetate, trichloroacetimidate) and the protecting groups on the other hydroxyls significantly influences the reactivity and the stability of the key intermediates.[6][7]

  • Solvent Effects: Solvents play a critical role.[1][2] Nitrile solvents like acetonitrile can, in some cases, promote the formation of α-glycosides through the "nitrile effect," where the solvent participates to form a β-nitrilium ion intermediate that is then displaced by the nucleophile in an SN2 reaction.[2] Less polar, non-participating solvents like dichloromethane may favor different mechanistic pathways.[3]

  • Lewis Acids/Promoters: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, BF3·Et2O) are crucial for activating the glycosyl donor.[8] The strength of the Lewis acid can influence whether the reaction proceeds through an SN1-like or SN2-like mechanism, thereby affecting the anomeric ratio.[8][9]

  • Temperature: Temperature has a profound impact on reaction kinetics and equilibria.[1][2][9][10] Lowering the temperature often enhances selectivity by favoring the kinetically controlled product.[6][9]

  • Nucleophilicity of the Acceptor: The reactivity of the nucleophile (the aglycone) also plays a role.[11] Highly reactive nucleophiles may favor an SN2-like pathway, while less reactive ones might allow for equilibration of intermediates, leading to thermodynamically favored products.

Question 2: How can I reliably favor the formation of the β-anomer?

Answer: For the synthesis of β-ribosides, leveraging neighboring group participation is the most robust strategy. Here's a typical approach:

  • Protecting Group Selection: Start with a ribose donor that has a participating group at the C2' position. 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a common and commercially available starting material.[6] The acetyl group at C2' is key.

  • Lewis Acid Activation: Use a suitable Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to activate the anomeric position.[3]

  • Reaction Conditions: Perform the reaction in a non-participating solvent like dichloromethane. The reaction often proceeds through a cyclic acyloxonium ion intermediate, which effectively blocks the α-face, leading to nucleophilic attack from the β-face.[3]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to common problems encountered during riboside synthesis, offering explanations and actionable solutions.

Scenario 1: Poor α/β Selectivity - An Unwanted Mixture of Anomers

Question: I am attempting a ribosylation and obtaining a nearly 1:1 mixture of α- and β-anomers. My goal is to synthesize the pure β-anomer. What are the likely causes and how can I improve the selectivity?

Answer: A lack of selectivity is a common frustration. The formation of an anomeric mixture suggests that multiple reaction pathways are competing, or that conditions are allowing for anomerization. Here’s a systematic troubleshooting approach:

Possible Cause 1: Ineffective Neighboring Group Participation (NGP)

  • Explanation: If you are aiming for the β-anomer, the C2'-protecting group may not be effectively participating to block the α-face. This can happen if the protecting group is not an acyl group (e.g., a benzyl ether) or if the reaction conditions are too harsh, favoring an SN1-like mechanism with a more planar oxocarbenium ion intermediate that can be attacked from either face.

  • Solution:

    • Verify Your Donor: Ensure your ribose donor has a participating group at C2' (e.g., acetate, benzoate).

    • Moderate Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product formed via NGP.[6][9] Start at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.[10]

    • Choice of Lewis Acid: A milder Lewis acid or a stoichiometric amount might favor the desired pathway.

Possible Cause 2: Solvent Effects

  • Explanation: If you are using a participating solvent like acetonitrile, it can compete with the intramolecular NGP, potentially leading to a mixture of anomers.

  • Solution:

    • Switch to a Non-Participating Solvent: Change the solvent to dichloromethane (DCM) or 1,2-dichloroethane (DCE) to minimize solvent participation and allow the C2'-acyl group to direct the stereochemistry.

Possible Cause 3: Anomerization of the Product

  • Explanation: The reaction conditions (e.g., excess Lewis acid, prolonged reaction time, elevated temperature) might be causing the desired β-product to anomerize to the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect).

  • Solution:

    • Monitor the Reaction Closely: Use TLC or HPLC to track the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

    • Use Stoichiometric Lewis Acid: An excess of Lewis acid can promote anomerization. Titrate the amount of Lewis acid to find the optimal concentration.

    • Quench Carefully: Quench the reaction with a non-aqueous base (e.g., pyridine, triethylamine) before workup to neutralize the Lewis acid promptly.

Scenario 2: Predominant Formation of the "Wrong" Anomer

Question: I am trying to synthesize an α-riboside, but the major product is consistently the β-anomer. How can I reverse this selectivity?

Answer: Favoring the α-anomer often requires suppressing neighboring group participation and leveraging other stereodirecting effects.

Strategy 1: Employ a Non-Participating C2' Protecting Group

  • Explanation: To prevent the formation of the β-anomer via NGP, you must use a ribose donor with a non-participating protecting group at the C2' position, such as a benzyl (Bn) or a silyl ether.

  • Implementation:

    • Synthesize or purchase a ribose donor with a C2'-O-Bn or similar non-participating group.

    • With a non-participating group at C2', the stereochemical outcome will be influenced by other factors, such as the anomeric effect, which thermodynamically favors the α-anomer.

Strategy 2: The Nitrile Effect

  • Explanation: In the absence of NGP, using a nitrile solvent like acetonitrile can favor the formation of the α-anomer. The solvent can attack the oxocarbenium ion from the α-face to form a β-nitrilium ion intermediate. Subsequent SN2 displacement of the acetonitrile by the nucleophile from the α-face results in the α-riboside.

  • Implementation:

    • Use a ribose donor with non-participating protecting groups (e.g., per-O-benzylated).

    • Run the reaction in anhydrous acetonitrile.

Strategy 3: Thermodynamic Control

  • Explanation: The α-anomer is often the thermodynamically more stable product due to the anomeric effect.[12] By using conditions that allow for equilibration, you can favor its formation.

  • Implementation:

    • Use a stronger Lewis acid or higher temperatures to promote the formation of a dissociated oxocarbenium ion intermediate, which can then be trapped by the nucleophile. This approach may require careful optimization to avoid decomposition.

Section 3: Experimental Protocols and Data

Protocol 1: Stereoselective Synthesis of a β-Riboside using Neighboring Group Participation

This protocol describes a general procedure for the synthesis of a β-N-riboside using the Vorbrüggen glycosylation conditions, which are widely applicable.

Step-by-Step Methodology:

  • Preparation of the Silylated Nucleobase: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the desired nucleobase (1.0 equiv) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equiv) and heat the mixture to reflux until the solution becomes clear, indicating complete silylation. Cool the solution to room temperature.

  • Glycosylation: In a separate flame-dried flask, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 equiv) in anhydrous acetonitrile. Add this solution to the silylated nucleobase solution via cannula.

  • Lewis Acid Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add TMSOTf (1.5 equiv) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected nucleoside by silica gel column chromatography.

  • Deprotection: The acetyl protecting groups can be removed by treatment with methanolic ammonia or a solution of sodium methoxide in methanol.

Troubleshooting this Protocol:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous.[3] TMSOTf is highly moisture-sensitive.

  • Anomeric Mixture: If an anomeric mixture is observed, try conducting the reaction at a lower temperature for a longer period. The initial addition of TMSOTf at 0 °C is critical.

Data Summary: Influence of Reaction Parameters on Anomeric Ratio

The following table summarizes expected outcomes based on the modification of key reaction parameters, assuming a standard ribosylation reaction.

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2Rationale
C2' Protecting Group Acetyl (Ac)High β-selectivityBenzyl (Bn)α/β mixture or α-selectivityAcetyl group provides neighboring group participation, favoring the β-anomer. Benzyl is non-participating.
Solvent Dichloromethane (DCM)Favors NGP-directed β-selectivityAcetonitrile (MeCN)Can favor α-selectivity (nitrile effect)DCM is non-participating. Acetonitrile can participate in the reaction.[2]
Temperature -78 °C to 0 °CHigher selectivity (kinetic control)Room Temp to RefluxLower selectivity, potential for anomerizationLower temperatures favor the kinetically preferred product.[6][9]
Lewis Acid TMSOTfStrong activationWeaker Lewis AcidMilder activation, may enhance selectivityThe strength of the Lewis acid influences the reaction mechanism (SN1 vs. SN2 character).[8]

Section 4: Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways discussed in this guide.

Diagram 1: Neighboring Group Participation for β-Selectivity

NGP_Mechanism Donor Ribose Donor (C2'-OAc) Intermediate Acyloxonium Ion Intermediate Donor->Intermediate + Lewis Acid - Leaving Group Product β-Riboside (1,2-trans) Intermediate->Product + Nucleophile (Attack from β-face) Nucleophile Nucleophile (NuH) Nucleophile->Intermediate

Caption: Mechanism of β-riboside formation via neighboring group participation.

Diagram 2: Troubleshooting Flowchart for Poor Anomeric Selectivity

Troubleshooting_Flowchart Start Poor α/β Selectivity Check_NGP Is C2' group participating? Start->Check_NGP Check_Solvent Is solvent non-participating? Check_NGP->Check_Solvent Yes Change_PG Change to C2'-Acyl (for β) or C2'-Bn (for α) Check_NGP->Change_PG No Check_Temp Is temperature low enough? Check_Solvent->Check_Temp Yes Change_Solvent Switch to DCM (for β) or MeCN (for α) Check_Solvent->Change_Solvent No Lower_Temp Run at -78 °C to 0 °C Check_Temp->Lower_Temp No Success Improved Selectivity Check_Temp->Success Yes Change_PG->Success Change_Solvent->Success Lower_Temp->Success

Caption: A decision-making flowchart for troubleshooting poor anomeric selectivity.

References

  • H. M. I. Osborn, T. H. M. T. H. Khan. (2000). Recent developments in O-glycosylation. Tetrahedron, 56(49), 9225-9251. [Link]

  • K. J. Jensen, M. Meldal. (2009). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. CRC Press. [Link]

  • Makarov, M. V., & Migaud, M. E. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 401–430. [Link]

  • Sauve, A. A. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Methods in Enzymology, 603, 31-40. [Link]

  • Codée, J. D. C., van der Marel, G. A., & Overkleeft, H. S. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(9), 1469–1483. [Link]

  • Vinogradov, E., & Demchenko, A. V. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 2969–2984. [Link]

  • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]

  • Ghosh, R., & Kumar, K. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 9, 706913. [Link]

  • Walvoort, M. T. C., & van der Marel, G. A. (2012). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. European Journal of Organic Chemistry, 2012(28), 5489-5496. [Link]

  • Kirby, A. J. (1983). The anomeric effect and related stereoelectronic effects at oxygen. Springer-Verlag. [Link]

  • Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(10), e202114781. [Link]

Sources

Optimization

Technical Support Center: Purification of Protected Ribose Derivatives

Welcome to the technical support center for the purification of protected ribose derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of protected ribose derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of these critical synthetic intermediates. Drawing upon established principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of carbohydrate chemistry.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing step-by-step solutions.

Chromatography Challenges
Question: My TLC plate shows multiple spots even after column chromatography. What's happening and how can I fix it?

Answer:

This is a common and often frustrating issue in carbohydrate chemistry. The presence of multiple spots post-purification can stem from several factors, often related to the inherent nature of ribose derivatives.

Potential Causes & Solutions:

  • Presence of Anomers (α/β isomers): Protected ribose, especially at the hemiacetal position, exists as a mixture of α and β anomers. These diastereomers often have very similar polarities, leading to co-elution or closely spaced spots on a TLC plate.

    • Troubleshooting Protocol:

      • TLC Co-spotting: Spot your starting material, the purified fraction, and a co-spot (starting material and fraction in the same lane) on a TLC plate. If you see two distinct spots in the starting material that correspond to the spots in your purified fraction, you are likely dealing with anomers.

      • HPLC Analysis: For baseline separation and confirmation, High-Performance Liquid Chromatography (HPLC) is often necessary. Chiral columns can be particularly effective for separating anomers.[1][2]

      • NMR Spectroscopy: Anomeric protons (H-1) for α and β isomers will appear as distinct signals in the ¹H NMR spectrum, typically between 4.5 and 6.5 ppm, with different coupling constants (J-values).

    • Purification Strategy:

      • Optimized Flash Chromatography: Meticulous optimization of the solvent system for flash chromatography can sometimes resolve anomers. A shallow gradient and high-resolution silica are recommended.

      • Preparative HPLC: This is the most reliable method for separating anomers on a larger scale.[1][2]

      • Anomerization/Equilibration: In some cases, the anomeric mixture can be converted to a single, more stable anomer. This can sometimes be achieved by treatment with a mild acid or base, though this risks affecting other protecting groups. Alternatively, proceeding with the anomeric mixture to the next synthetic step may be possible, with purification of the subsequent product.

  • Protecting Group Migration: Acyl (e.g., Acetyl, Benzoyl) and sometimes even silyl protecting groups can migrate between adjacent hydroxyl groups, especially under acidic or basic conditions, or even on silica gel.[3] This creates constitutional isomers that are difficult to separate.

    • Troubleshooting Protocol:

      • Stability Test: Before performing column chromatography, spot your crude product on a TLC plate, let it sit for an hour, and then elute. If new spots appear, your compound may be degrading or isomerizing on the silica.

      • Deactivate Silica Gel: To minimize on-column degradation, silica gel can be deactivated. Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine (for acid-sensitive compounds) or a small amount of acetic acid (for base-sensitive compounds).

    • Prevention:

      • Choose robust, non-migrating protecting groups where possible (e.g., benzyl ethers).

      • Ensure reaction workups are neutral before concentrating and loading onto a column.

  • Co-eluting Byproducts: Some reaction byproducts have polarities very similar to the desired product.

    • Common Culprits & Removal Strategies:

      • Triphenylphosphine oxide (TPPO): A common byproduct of Mitsunobu and Wittig reactions. While it can sometimes be removed by chromatography, precipitation is often more effective.

        • Protocol for TPPO Removal:

          • Concentrate the crude reaction mixture.

          • Redissolve in a minimal amount of a polar solvent like dichloromethane or acetone.

          • Add a non-polar solvent like hexane or diethyl ether dropwise while stirring.

          • TPPO should precipitate as a white solid.

          • Cool the mixture in an ice bath to maximize precipitation, then filter.

      • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Can be removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution) during the workup, provided the product and protecting groups are stable to acid.

Question: My compound streaks on the TLC plate and gives poor separation during column chromatography. How can I improve this?

Answer:

Streaking is typically a sign of overloading, interaction with the stationary phase, or solubility issues.

Potential Causes & Solutions:

  • Overloading: Applying too much sample to the TLC plate or column can cause streaking.

    • Solution: Use a more dilute solution for spotting on TLC. For column chromatography, use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight).

  • Acidity of Silica Gel: The acidic nature of silica gel can interact with basic functionalities in your molecule or cause decomposition of acid-labile protecting groups like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) ethers.[4]

    • Solution: As mentioned previously, use deactivated silica gel by adding a small amount of a base like triethylamine or pyridine to your eluent (0.1-1%).

  • Poor Solubility in Eluent: If your compound is not fully soluble in the mobile phase, it will streak.

    • Solution:

      • Ensure your crude material is fully dissolved before loading it onto the column.

      • Adjust your solvent system. Sometimes adding a small amount of a more polar solvent (like methanol in a dichloromethane system) can improve solubility and peak shape.

Low Yield and Product Decomposition
Question: I'm losing a significant amount of my product during purification. What are the likely causes and how can I mitigate this?

Answer:

Low recovery is a multifaceted problem that can arise from chemical degradation during the workup or purification, or from physical loss.

Potential Causes & Solutions:

  • Decomposition on Silica Gel: As discussed, acid-sensitive protecting groups are particularly susceptible.

    • Mitigation:

      • Use deactivated silica gel.

      • Consider alternative purification methods like reversed-phase chromatography (for less polar protected derivatives) or crystallization.[5]

      • Work quickly and avoid leaving the compound on the column for extended periods.

  • Instability of Protecting Groups during Workup:

    • Acid-Labile Groups (Tr, MMTr, TBDMS): Avoid acidic aqueous washes. Use saturated sodium bicarbonate or brine instead.

    • Base-Labile Groups (Acyl esters): Avoid strong basic washes. Use dilute acid (e.g., 1M HCl) or saturated ammonium chloride if your molecule can tolerate it.

  • Product is Too Polar or Non-Polar for Effective Elution:

    • Highly Polar Compounds: If your compound has several free hydroxyl groups, it may stick irreversibly to the silica gel.

      • Solution: Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. For very polar compounds, reversed-phase chromatography with a water/acetonitrile or water/methanol gradient may be more suitable.

    • Very Non-Polar Compounds: These can elute very quickly with the solvent front, leading to poor separation and apparent low yield if not all fractions are collected and analyzed carefully.

      • Solution: Start with a less polar solvent system (e.g., higher percentage of hexane in ethyl acetate/hexane).

Crystallization Issues
Question: My protected ribose derivative oils out instead of crystallizing. What can I do?

Answer:

"Oiling out" is a common problem, especially with highly protected, amorphous sugar derivatives. It occurs when the compound separates from the solution as a liquid phase rather than an ordered solid lattice.

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: The material must be of high purity (>95%) before attempting crystallization. It is often necessary to perform column chromatography first.

  • Incorrect Solvent System: The choice of solvent is critical.

    • Troubleshooting Protocol:

      • Solvent Screening: Use small vials to test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, diethyl ether, dichloromethane).

      • Ideal Crystallization Solvent: You are looking for a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully soluble when heated.

      • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Heat gently until the solution is clear again, then allow it to cool slowly. A common pair is ethyl acetate/hexane.

  • Cooling Rate is Too Fast: Rapid cooling often leads to the formation of an oil or amorphous solid.

    • Solution: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask (e.g., with glass wool) can help slow the cooling process.

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of the crystallization solvent to dilute the solution slightly, heat to redissolve, and then cool again.

  • Lack of Nucleation Sites:

    • Solution:

      • Seed Crystals: If you have a small amount of crystalline material, add a tiny crystal to the cooled, saturated solution.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

Common Crystallization Solvent Systems for Protected Sugars
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Ethanol / Water
Isopropanol
Methanol

Section 2: Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal" protecting group strategy and why is it important for ribose derivatives?

A1: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the other groups.[6] This is crucial for ribose chemistry because ribose has four hydroxyl groups (at the 1', 2', 3', and 5' positions) that often need to be manipulated independently. For example, in RNA synthesis, you might use an acid-labile group for the 5'-OH (like DMT), a fluoride-labile group for the 2'-OH (like TBDMS), and a base-labile acyl group on the nucleobase.[7] This allows for the selective deprotection and reaction at each position in a controlled sequence.

Orthogonal_Protection

Q2: How do I choose the right TLC stain for my protected ribose derivative?

A2: Since many protected sugars lack a UV chromophore, a visualizing stain is necessary. The choice of stain depends on the nature of your compound and the protecting groups.

StainRecipeVisualizationBest ForNotes
p-Anisaldehyde 4.5 mL p-anisaldehyde, 3.5 mL glacial acetic acid, 12.5 mL conc. H₂SO₄ in 165 mL 95% EtOHHeat plate with a heat gun. Spots appear as various colors.General purpose for most organic compounds, excellent for carbohydrates.Provides good color differentiation between spots.
Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL waterSpots appear as yellow-brown spots on a purple background.Compounds with oxidizable groups (alcohols, alkenes, etc.).Fades over time. Good for a quick check.
Ceric Ammonium Molybdate (CAM) 2 g Ce(NH₄)₂(NO₃)₆, 50 g (NH₄)₆Mo₇O₂₄·4H₂O in 450 mL of 10% H₂SO₄Heat plate with a heat gun. Spots appear as blue-green.General purpose, very sensitive.The stain is acidic, which may affect certain compounds.

Q3: Can I use ¹H NMR to determine the anomeric configuration (α vs. β) of my purified product?

A3: Yes, absolutely. The anomeric proton (H-1) is a key diagnostic signal. The coupling constant between H-1 and H-2 (J1,2) is highly dependent on the dihedral angle between these two protons, which is different for α and β anomers in the furanose and pyranose rings.

  • For Ribofuranosides (5-membered ring):

    • β-anomer (cis H-1, H-2): Typically shows a small J1,2 value (0-2 Hz). The H-1 signal often appears as a singlet or a narrow doublet.

    • α-anomer (trans H-1, H-2): Shows a larger J1,2 value (3-7 Hz).

  • For Ribopyranosides (6-membered ring):

    • The coupling constants will depend on the chair conformation, but a clear difference between the anomers is always observable.

Always consult literature for similar compounds to confirm assignments.

Troubleshooting_TLC

References

  • Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]

  • Reese, C. B. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 2.2.1-2.2.23. [Link]

  • Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. [Link]

  • Phenomenex, Inc. (n.d.). Avoiding Depurination During Trityl-on Purification. Technical Note TN-0008. [Link]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Shodex. (n.d.). Prevention of Anomer Separation. [Link]

  • ResearchGate. (2018). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ResearchGate. (2008). (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. [Link]

  • ResearchGate. (2017). Protecting group migrations in carbohydrate chemistry. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Isopropylidene-Protected Ribose Derivatives

A Senior Application Scientist's Guide to Preventing Decomposition of 2,3-O-Isopropylidene-Protected Ribose Intermediates Welcome to the technical support center for advanced carbohydrate chemistry. This guide provides i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Decomposition of 2,3-O-Isopropylidene-Protected Ribose Intermediates

Welcome to the technical support center for advanced carbohydrate chemistry. This guide provides in-depth troubleshooting advice for researchers, medicinal chemists, and process development scientists working with 2,3-O-isopropylidene-protected ribose derivatives. While the query specifically mentioned "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," this name is chemically ambiguous. This guide will focus on the common and structurally related intermediate, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside , as the principles of stability and decomposition are directly applicable.

The core vulnerability of this molecule, and others like it, is the 2,3-O-isopropylidene group (an acetal), which is highly susceptible to acid-catalyzed hydrolysis.[1][2] This guide is structured to help you diagnose and solve decomposition problems at every stage of your workflow, from storage to reaction workup.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I suspect my stored compound is degrading. What are the signs and how can I confirm it?

Answer: Decomposition of the isopropylidene-protected riboside results in the formation of the corresponding diol (Methyl β-D-ribofuranoside) and acetone. This process is known as deprotection or hydrolysis.

Common Signs of Decomposition:

  • Physical Appearance: The compound may become sticky, oily, or change in appearance from a crisp solid to a gum.

  • TLC Analysis: This is the most direct method. The decomposition product (the diol) is significantly more polar than the starting material. On a silica TLC plate, you will observe a new spot with a lower Rf value (closer to the baseline).

  • NMR Spectroscopy: In the ¹H NMR spectrum, you will see a decrease in the sharp singlet signals corresponding to the two methyl groups of the isopropylidene group (typically around 1.3-1.5 ppm) and the appearance of broad -OH signals.

Troubleshooting Protocol: Stability Check via TLC

  • Prepare Samples: Dissolve a small amount of your stored compound in a suitable solvent (e.g., ethyl acetate). For comparison, dissolve a fresh or newly purchased sample, if available.

  • Select Eluent: A standard eluent system for this compound is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Spot and Develop: Spot both samples on a silica gel TLC plate and develop the plate in the chosen eluent system.[3]

  • Visualize: Use a suitable stain, such as potassium permanganate or p-anisaldehyde, and gently heat the plate.

  • Analyze: The protected compound will have a higher Rf. The decomposed diol will appear as a distinct, more polar spot with a lower Rf. The presence or increased intensity of this lower spot in your stored sample confirms decomposition.[4]

CompoundFunctional GroupsPolarityTypical Rf (Hex/EtOAc 1:1)
Protected Riboside Isopropylidene Acetal, EtherLow~0.6-0.7
Decomposition Product Diol, EtherHigh~0.1-0.2
Q2: My compound seems to decompose during my reaction workup. What am I doing wrong?

Answer: Reaction workups are a major source of decomposition due to the inadvertent introduction of acid. The isopropylidene group is an acetal, which is stable in neutral to strongly basic conditions but hydrolyzes rapidly in the presence of acid, especially aqueous acid.[1][5]

Common Acidic Pitfalls in Workups:

  • Aqueous Washes: Using "neutral" water (which can be slightly acidic from dissolved CO₂) or standard ammonium chloride (NH₄Cl) washes (which are acidic, pH ~5-6) can cause rapid deprotection.[6]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can contain trace amounts of HCl from decomposition, especially after prolonged storage or exposure to light.[7]

  • Silica Gel: Standard silica gel used for chromatography is inherently acidic and can cause significant decomposition on the column.

Troubleshooting Workflow: Designing a "Protecting Group-Safe" Workup

start End of Reaction quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract Use non-acidic quench (e.g., sat. NaHCO3) wash Aqueous Wash Step extract->wash Use DCM/EtOAc dry Drying Organic Layer wash->dry Use sat. NaHCO3 (aq), then Brine concentrate Concentration dry->concentrate Use Na2SO4 or MgSO4 (anhydrous) purify Purification concentrate->purify final Isolated Product purify->final Use Neutralized Silica or alternative method

A workflow for handling acid-sensitive compounds.

Detailed Protocol for a Safe Workup:

  • Quenching: Avoid acidic quenches. Use saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid present and quench the reaction.[8]

  • Extraction: Extract your product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to ensure all acid is removed).

    • Brine (saturated aqueous NaCl) to remove bulk water and break emulsions.[6]

  • Drying: Dry the organic layer over an anhydrous, neutral, or basic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents.

  • Purification: If column chromatography is necessary, use silica gel that has been pre-treated (neutralized) by slurrying it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, consider other purification methods like crystallization.[9]

Q3: I use chlorinated solvents like DCM and chloroform. How can I ensure they don't decompose my compound?

Answer: Commercial chloroform is often stabilized with a small amount of ethanol or amylene.[10] However, upon purification or recovery, this stabilizer is removed, and the solvent can degrade to form phosgene and HCl, which are detrimental to your acid-sensitive compound.

Best Practices for Solvent Handling:

  • Use Fresh Solvent: Always use freshly opened or recently distilled solvents for sensitive reactions.

  • Neutralize Before Use: For critical applications, "stabilize" your chlorinated solvent immediately before use. A common lab practice is to shake the solvent with a saturated solution of sodium bicarbonate, separate the layers, and then dry it over anhydrous potassium carbonate (K₂CO₃).[7][11][12] Another method involves passing the solvent through a short plug of basic alumina.

  • Proper Storage: Store chlorinated solvents in amber bottles, away from direct light, to minimize photo-oxidative decomposition.[12]

Solvent IssueRoot CausePrevention Protocol
Decomposition on TLC Plate Acidic silica gel surfaceAdd 0.5-1% triethylamine to the TLC eluent.
Decomposition in NMR Tube Acidic impurities in CDCl₃Filter the CDCl₃ through a small plug of basic alumina or K₂CO₃ in a pipette just before use.
Decomposition during Extraction Trace HCl in bulk DCM/ChloroformWash the solvent with sat. NaHCO₃ solution, dry over K₂CO₃, and use immediately.[7][11]

Understanding the Mechanism: Why Is the Isopropylidene Group So Labile?

The decomposition is a classic acid-catalyzed hydrolysis of an acetal. The reaction is initiated by the protonation of one of the acetal oxygens, making it a good leaving group (an alcohol). The subsequent steps involve the formation of a resonance-stabilized oxocarbenium ion, which is then attacked by water to ultimately yield the diol and acetone.

G start_mol Protected Riboside (Isopropylidene Acetal) protonated Protonated Acetal start_mol->protonated + H+ oxocarbenium Resonance-Stabilized Oxocarbenium Ion protonated->oxocarbenium - Isopropanol hemiacetal Hemiacetal Intermediate oxocarbenium->hemiacetal + H2O final_prod Diol + Acetone hemiacetal->final_prod - H+

Acid-catalyzed hydrolysis of the isopropylidene group.

This mechanism highlights why even trace amounts of acid can be so effective, as the proton (H⁺) acts as a catalyst and is regenerated at the end of the cycle.[13][14]

Long-Term Storage Protocol

To ensure the long-term stability of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside and similar compounds:

  • Ensure Purity: Before long-term storage, ensure the compound is free from acidic residues from its synthesis or purification. If in doubt, dissolve it in a non-reactive solvent (like ethyl acetate), wash with NaHCO₃ solution, dry thoroughly, and re-isolate.

  • Storage Conditions: Store the solid compound in a tightly sealed container.[15] Some suppliers recommend storage at -20°C or -80°C under a nitrogen atmosphere to protect against moisture and air.[16]

  • Location: Keep it in a dark, dry place, such as a desiccator inside a freezer.[15]

By understanding the inherent acid-lability of the isopropylidene protecting group and implementing these rigorous handling, workup, and storage protocols, you can significantly minimize decomposition and ensure the integrity of your valuable synthetic intermediates.

References

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). [Link]

  • The Organic Chemistry Tutor. (2018). Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(6), 2306–2315. [Link]

  • Papaioannou, D., et al. (1990). Studies on the Oxidation of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside with Pyridinium Dichromate. Identification of Unexpected By-Products. ResearchGate. [Link]

  • University of Rochester. (n.d.). Workup section. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Besier, M., et al. (2021). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Molecules, 26(11), 3330. [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. [Link]

  • Fife, T. H. (1972). General Acid Catalysis of Acetal, Ketal, and Ortho Ester Hydrolysis. Accounts of Chemical Research, 5(8), 264–272. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). [Link]

  • ResearchGate. (2014). How do you dry chloroform?[Link]

  • TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. [Link]

  • ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. [Link]

  • ResearchGate. (n.d.). Thin‐Layer Chromatography for the Detection and Analysis of Bioactive Natural Products. [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

  • AZoM. (2014). Separating Acidic, Basic and Neutral Compounds. [Link]

  • Wikipedia. (n.d.). Chloroform. [Link]

  • DOKUMEN.PUB. (n.d.). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]

  • Professor Dave Explains. (2019). Thin Layer Chromatography (TLC). YouTube. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

Sources

Optimization

Technical Support Center: Deprotection of Isopropylidene Groups in Nucleoside Synthesis

Welcome to the technical support center for navigating the complexities of isopropylidene group deprotection in nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of isopropylidene group deprotection in nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on providing not just procedural steps, but the fundamental rationale behind them to empower you to overcome challenges in your own research.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the removal of isopropylidene (acetonide) protecting groups from nucleosides.

Issue 1: Incomplete or Slow Deprotection

Question: My reaction is sluggish, or TLC/LC-MS analysis shows a significant amount of starting material even after extended reaction times. What's going wrong?

Answer: Incomplete deprotection is a frequent hurdle. The stability of the isopropylidene ketal is influenced by several factors, and addressing them systematically can resolve the issue.

  • Insufficient Acid Strength or Concentration: The core of the deprotection mechanism is acid-catalyzed hydrolysis. If the acid is too weak or too dilute, the reaction will not proceed efficiently.[1] Consider the following:

    • For mild conditions: Acetic acid (AcOH) in water is a common choice, often requiring elevated temperatures.[2] If this is ineffective, a stronger acid is warranted.

    • For standard conditions: Trifluoroacetic acid (TFA) in aqueous solutions (typically 50-80%) is highly effective at room temperature.[3]

    • For robust conditions: Dilute solutions of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can be used, but require careful control to avoid side reactions.[3][4]

  • Inadequate Water Content: The hydrolysis mechanism requires water as a nucleophile to break down the ketal. Ensure your solvent system has a sufficient aqueous component. Anhydrous conditions will prevent the reaction from proceeding.

  • Steric Hindrance: The steric environment around the isopropylidene group can affect the rate of hydrolysis. Dioxolanes (five-membered rings) are generally more stable and hydrolyze slower than dioxanes (six-membered rings). If your substrate is particularly hindered, you may need to employ harsher conditions (stronger acid, higher temperature) or a different catalytic system.

  • Solid-Phase Synthesis Considerations: If the deprotection is performed on a solid support, inefficient swelling of the resin can limit reagent access to the substrate. Ensure the chosen solvent system is compatible with your solid support and promotes adequate swelling.

Issue 2: Undesired Side Reactions and Byproduct Formation

Question: My deprotection reaction is yielding unexpected products alongside my desired nucleoside. How can I minimize these side reactions?

Answer: Side reactions are often a consequence of the acidic conditions required for deprotection. Understanding the potential pathways is key to mitigating them.

  • Depurination: The N-glycosidic bond, particularly in purine nucleosides (adenosine, guanosine), is susceptible to cleavage under strongly acidic conditions. This results in the loss of the nucleobase.

    • Mitigation Strategy: Employ milder acidic conditions. Consider using a resin-based acid catalyst like Dowex 50W, which can often be used in less harsh solvent systems and is easily removed by filtration.[3] Acetic acid/water mixtures are also a good alternative to minimize depurination.[2]

  • Anomerization: The stereochemistry at the anomeric carbon (C1') can be scrambled under acidic conditions, leading to a mixture of α and β anomers.

    • Mitigation Strategy: Use the mildest effective conditions and monitor the reaction closely to avoid prolonged exposure to acid. Purification by chromatography is often necessary to separate anomers.

  • Migration of Other Protecting Groups: Acid-labile protecting groups elsewhere in the molecule (e.g., trityl, DMT, tert-boc) may be partially or fully cleaved.

    • Mitigation Strategy: Carefully select your deprotection conditions based on the complete protecting group strategy of your synthetic route. If selective deprotection is required, milder methods are essential. For instance, perchloric acid supported on silica gel has been used for selective deprotection of terminal isopropylidene acetals over other acid-sensitive groups.[5]

  • Deoxygenation at the Anomeric Position: In some cases, particularly with the use of Lewis acids like boron trifluoride etherate in the presence of a reducing agent like triethylsilane, the deprotection can be accompanied by deoxygenation at the anomeric position.[6]

    • Mitigation Strategy: Avoid the combination of strong Lewis acids and reducing agents unless this transformation is desired. Stick to protic acid-catalyzed hydrolysis for standard deprotection.

Issue 3: Difficult Product Isolation and Purification

Question: After quenching the reaction, I'm struggling to isolate and purify my deprotected nucleoside. What are the best practices for workup and purification?

Answer: The hydrophilic nature of deprotected nucleosides can make their isolation challenging.

  • Neutralization: It is crucial to neutralize the acidic reaction mixture.

    • For volatile acids (TFA, HCl): The acid can often be removed by co-evaporation with a suitable solvent like toluene.

    • For non-volatile acids (H₂SO₄): Careful addition of a base such as sodium bicarbonate or a resin-based scavenger is necessary.[4] Over-basification should be avoided as it can lead to degradation of some nucleosides.

  • Removal of Acid Catalyst Resins: If using a resin like Dowex, it can be simply filtered off before solvent removal.[3] This is a significant advantage of using solid-supported reagents.

  • Purification Techniques:

    • Silica Gel Chromatography: This is the most common method. Due to the polarity of the product, polar solvent systems like dichloromethane/methanol or ethyl acetate/methanol are often required.

    • Reverse-Phase HPLC (RP-HPLC): For highly polar nucleosides or for achieving high purity, RP-HPLC is an excellent option.[3] A C18 column with a water/acetonitrile or water/methanol gradient is typically used.

    • Ion-Exchange Chromatography: This can be useful for separating charged species or for removing ionic impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed deprotection of an isopropylidene group?

A1: The mechanism involves three key steps:

  • Protonation: One of the oxygen atoms of the ketal is protonated by the acid catalyst.

  • Ring Opening: The protonated ketal undergoes ring opening to form a resonance-stabilized carbocation and a hydroxyl group.

  • Nucleophilic Attack by Water: A water molecule attacks the carbocation, and subsequent deprotonation yields the diol and acetone.

Q2: Can I selectively deprotect one of two isopropylidene groups in my molecule?

A2: Yes, selective deprotection is often possible and is governed by steric and electronic factors. Terminal isopropylidene groups are generally more sterically accessible and hydrolyze faster than those in more hindered positions.[2][5] Careful control of reaction time, temperature, and acid concentration can allow for the selective removal of the more labile group.

Q3: Are there any non-acidic methods for isopropylidene deprotection?

A3: While acidic hydrolysis is the most common method, some alternatives exist for specific applications. These include methods utilizing Lewis acids, such as cobalt(II) chloride or indium(III) chloride, which can offer different selectivity profiles.[7] Additionally, methods involving reagents like iodine in methanol have been reported for specific substrates where acidic conditions led to undesired outcomes.

Q4: How do I monitor the progress of my deprotection reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques.

  • TLC: A simple and rapid way to visualize the disappearance of the starting material and the appearance of the more polar product.

  • LC-MS: Provides more detailed information, allowing for the identification of the desired product, any intermediates, and byproducts by their mass-to-charge ratio.

Section 3: Experimental Protocols and Data

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol is suitable for many common nucleoside substrates.

Step-by-Step Methodology:

  • Dissolve the isopropylidene-protected nucleoside in a mixture of TFA and water (e.g., 80:20 v/v). A typical concentration is 0.1 M.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, remove the TFA and water under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

  • Purify the crude product by silica gel chromatography.

Protocol 2: Mild Deprotection using Acetic Acid (AcOH)

This protocol is recommended for acid-sensitive substrates.[2]

Step-by-Step Methodology:

  • Dissolve the isopropylidene-protected nucleoside in a mixture of acetic acid and water (e.g., 80:20 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Purify the residue by chromatography.

Protocol 3: Deprotection using Dowex 50W Resin

This protocol is advantageous for its simple workup.[3]

Step-by-Step Methodology:

  • Dissolve the isopropylidene-protected nucleoside in a suitable solvent (e.g., methanol/water).

  • Add Dowex 50W-X8 resin (pre-washed with the reaction solvent).

  • Stir the suspension at room temperature or with gentle heating.

  • Monitor the reaction by analyzing aliquots of the supernatant by TLC or LC-MS.

  • Upon completion, filter off the resin and wash it with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Comparative Data on Deprotection Conditions
Reagent SystemTypical ConditionsAdvantagesDisadvantages
80% aq. TFARoom Temp, 1-4 hFast and efficientCan cause depurination or removal of other acid-labile groups
80% aq. AcOH60-80 °C, 2-12 hMild, good for sensitive substratesSlower reaction times, requires heating
Dowex 50W in MeOH/H₂ORoom Temp or HeatEasy workup (filtration)Can be slower than strong acids
1% H₂SO₄ in H₂OReflux, 1-3 hStrong and effectiveHarsh conditions, high risk of side reactions[4]
Lewis Acids (e.g., CoCl₂•2H₂O)50-60 °C in MeCNCan offer different selectivity[7]Requires specific reagents, may not be universally applicable

Section 4: Visualized Workflows

Decision-Making Workflow for Choosing a Deprotection Method

Deprotection_Decision start Start: Isopropylidene-Protected Nucleoside acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive depurination_risk Is the nucleoside prone to depurination (e.g., purine)? acid_sensitive->depurination_risk No mild_conditions Use Mild Conditions: - 80% aq. AcOH, Heat - Dowex 50W acid_sensitive->mild_conditions Yes depurination_risk->mild_conditions Yes standard_conditions Use Standard Conditions: - 80% aq. TFA, RT depurination_risk->standard_conditions No harsher_conditions Reaction Sluggish? mild_conditions->harsher_conditions standard_conditions->harsher_conditions strong_acid Consider Stronger Acid: - Dilute HCl or H2SO4 (Use with caution) harsher_conditions->strong_acid Yes end Purified Nucleoside harsher_conditions->end No strong_acid->end

Caption: Decision tree for selecting an appropriate deprotection method.

General Experimental Workflow

Experimental_Workflow step1 Step 1 Dissolve Substrate & Add Reagent step2 Step 2 Reaction (Stirring/Heating) step1->step2 step3 Step 3 Monitor (TLC/LC-MS) step2->step3 step4 Step 4 Workup (Quench/Filter/Evaporate) step3->step4 step5 Step 5 Purification (Chromatography) step4->step5 step6 Step 6 Characterization step5->step6

Caption: Generalized experimental workflow for isopropylidene deprotection.

References

  • ResearchGate. (2022). Deprotection of di-O-isopropylidene isocarbonucleosides. Available at: [Link]

  • ScienceDirect. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Peptide Portal. (n.d.). Deprotection: Protective Group Removal. Available at: [Link]

  • ResearchGate. (2005). Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel. Available at: [Link]

  • Glen Research. (n.d.). Deprotection Guide. Available at: [Link]

  • Nagy, L., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(2), 261-274. Available at: [Link]

  • Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Zeitschrift für Naturforschung B, 60(9), 962-966. Available at: [Link]

  • Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635-636. Available at: [Link]

  • Gilar, M., et al. (2001). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 29(15), e74. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Ribose Modification Reactions

Welcome to the technical support center for ribose modification reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving optimal yields in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ribose modification reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving optimal yields in their RNA and nucleoside modification experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a deeper understanding for future experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in 2'-O-methylation reactions?

A1: Low yields in 2'-O-methylation are frequently traced back to a few key areas:

  • Suboptimal Protecting Group Strategy: The 2'-hydroxyl group, the target for methylation, is often sterically hindered and has reactivity similar to the 3'- and 5'-hydroxyls. Inadequate protection of the 3'- and 5'-positions can lead to a mixture of products and a low yield of the desired 2'-O-methylated compound.[1]

  • Inefficient Methylating Agent or Activation: The choice of methylating agent and the method of its activation are critical. For instance, using a less reactive agent without an appropriate activator may result in incomplete reactions.

  • Steric Hindrance: The local nucleotide environment can significantly impact the accessibility of the 2'-hydroxyl group to the methylating agent.[2]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time are crucial. Non-anhydrous conditions can lead to the deactivation of reagents, while incorrect temperature or time can result in incomplete reactions or the formation of byproducts.[3]

Q2: I'm observing incomplete acylation of the ribose 2'-hydroxyl. What should I investigate first?

A2: Incomplete acylation is a common hurdle. Here's a logical troubleshooting sequence:

  • Reagent Stability and Activity: Acylating agents, particularly acyl imidazoles, can be sensitive to moisture and have limited half-lives in aqueous solutions.[4] Ensure your acylating agent is fresh and the reaction is performed under anhydrous conditions if required by the specific reagent.

  • Catalyst Efficiency: For reactions requiring a nucleophilic catalyst, such as DMAP with certain less reactive acylating agents, ensure the catalyst is active and used in the correct stoichiometry.[4]

  • Reaction pH: The pH of the reaction can significantly influence the reactivity of the 2'-hydroxyl group. For some acylation reactions, a slightly basic pH can enhance nucleophilicity, but too high a pH can lead to RNA degradation.

  • RNA Secondary Structure: Complex secondary structures can mask the 2'-hydroxyl groups, making them inaccessible to the acylating reagent. Consider a denaturation-renaturation step before the reaction to ensure your RNA is in a consistent and accessible conformation.[5]

Q3: My primary issue is the difficult removal of the TBDMS protecting group from the 2'-hydroxyl, leading to product loss. What are my options?

A3: The tert-butyldimethylsilyl (TBDMS) group is a popular choice for protecting the 2'-hydroxyl due to its stability.[1] However, its removal can be challenging.

  • Standard Deprotection: The most common method is using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.[6] If you are experiencing low yields, consider increasing the equivalents of TBAF or the reaction time.[7]

  • Alternative Fluoride Reagents: Other fluoride sources like HF-pyridine or triethylamine trihydrofluoride (TEA·3HF) can sometimes be more effective, but care must be taken as they are more corrosive.

  • Acidic Cleavage: While TBDMS is generally stable to acid, prolonged exposure to strong acids can lead to its removal.[8] This is often not ideal as it can lead to the cleavage of other acid-labile protecting groups.

  • Transetherification: In some specific contexts, a transfer of the TBDMS group can occur, which might be an unintended side reaction leading to apparent deprotection but actual product modification.[9]

Section 2: Troubleshooting Guides

Guide 1: Low Yield in 2'-O-Methylation of Oligonucleotides

This guide addresses low yields specifically in the context of solid-phase oligonucleotide synthesis.

Problem: Low coupling efficiency of 2'-O-methyl phosphoramidites.

Troubleshooting Workflow

start Low Coupling Efficiency of 2'-O-Me Phosphoramidite q1 Check Reagent Quality (Phosphoramidite, Activator, Solvents) start->q1 s1 Use fresh, anhydrous reagents. Verify phosphoramidite integrity via ³¹P NMR. q1->s1 Degradation Suspected q2 Optimize Coupling Time q1->q2 Reagents OK s1->q2 s2 Increase coupling time in increments (e.g., from 2 min to 5-10 min). q2->s2 Inefficient Coupling q3 Evaluate Activator q2->q3 Time Optimized s2->q3 s3 Consider a stronger activator (e.g., switch from tetrazole to DCI or BMT). q3->s3 Activator Insufficient q4 Assess Steric Hindrance q3->q4 Activator OK s3->q4 s4 If coupling after a bulky group or within a complex sequence, consider a more potent activator and longer coupling time. q4->s4 Sequence-Specific Issues end Improved Coupling Efficiency s4->end

Caption: Troubleshooting workflow for low 2'-O-methyl phosphoramidite coupling.

Detailed Causality
  • Reagent Integrity: Phosphoramidites are moisture-sensitive. Any degradation will lead to lower coupling efficiency. Anhydrous conditions are paramount.

  • Kinetics of Coupling: The 2'-O-methyl group adds steric bulk, which can slow down the coupling reaction compared to standard DNA phosphoramidites. Extending the coupling time allows the reaction to proceed to completion.

  • Activator Strength: A stronger activator generates a higher concentration of the reactive phosphoramidite intermediate, which can overcome the steric hindrance and drive the reaction forward more efficiently.

Guide 2: Inefficient Ribose Acylation

This guide focuses on solution-phase acylation of RNA or ribonucleosides.

Problem: Incomplete acylation leading to a mixture of starting material and product.

Key Experimental Parameters and Optimization
ParameterStandard ConditionOptimization StrategyRationale
Acylating Agent 10-50 equivalentsIncrease to 100-200 equivalentsDrives the equilibrium towards the product, especially for less reactive 2'-hydroxyls.
Solvent Anhydrous DMF or DMSOEnsure solvent is truly anhydrousWater competes with the 2'-hydroxyl for the acylating agent.[3]
Temperature 0 °C to RTIncrease temperature to 40-50 °CProvides the necessary activation energy to overcome steric or electronic barriers.
Catalyst (if applicable) 0.1-0.2 equivalents DMAPIncrease to 0.5-1.0 equivalentsFor less reactive acylating agents, a higher catalyst concentration can increase the rate of reaction.[4]
Reaction Time 1-4 hoursExtend to 12-24 hoursAllows for the slow acylation of sterically hindered or less reactive hydroxyl groups to reach completion.
Protocol: Test Reaction for Optimizing Acylation
  • Preparation: Dry the RNA/nucleoside substrate by co-evaporation with anhydrous acetonitrile three times and place under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: Prepare a stock solution of the acylating agent and any catalyst in fresh, anhydrous solvent.

  • Reaction Setup: Dissolve the dried substrate in anhydrous solvent. Cool to the starting reaction temperature (e.g., 0 °C).

  • Initiation: Add the acylating agent solution dropwise to the substrate solution.

  • Monitoring: Take aliquots of the reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) and quench them with an appropriate reagent (e.g., water or a primary amine).

  • Analysis: Analyze the quenched aliquots by HPLC or LC-MS to determine the ratio of starting material to product.[10]

  • Optimization: Based on the results, adjust one parameter at a time (e.g., temperature or reagent equivalents) and repeat the test reaction.

Section 3: Advanced Topics & Methodologies

Protecting Group Strategies for Selective Ribose Modification

The key to high-yield ribose modification is often a robust protecting group strategy that allows for the selective deprotection of the desired hydroxyl group.

sub Unprotected Ribonucleoside 5'-OH 3'-OH 2'-OH step1 Step 1: 5' Protection prot1 5'-Protected Ribonucleoside 5'-O-DMT 3'-OH 2'-OH step2 Step 2: 2',3' Protection prot2 Fully Protected (transient) 5'-O-DMT 3'-O-TBDMS 2'-O-TBDMS step3 Step 3: Selective 3' Deprotection prot3 2'-Protected Intermediate 5'-O-DMT 3'-OH 2'-O-TBDMS

Caption: A common protecting group strategy for isolating the 3'-hydroxyl for subsequent chemistry, leaving the 2'-hydroxyl protected.

Analysis of Ribose Modifications

Confirming the success and yield of your modification reaction is crucial.

  • Mass Spectrometry (LC-MS): This is the gold standard for confirming the addition of the modifying group. The mass shift of the parent molecule or its fragments provides direct evidence of the modification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For nucleoside modifications, ¹H and ¹³C NMR can confirm the site of modification. The chemical shift of the proton at the modified position (e.g., H2') will change upon modification.

  • Enzymatic Digestion and HPLC Analysis: For modified oligonucleotides, the product can be digested into individual nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting mixture of nucleosides can then be analyzed by HPLC with a UV detector, comparing the retention times to known standards of modified and unmodified nucleosides.[11]

Purification of Modified Oligonucleotides

Achieving high purity is essential for downstream applications. The choice of purification method depends on the nature of the modification and the length of the oligonucleotide.[12]

Purification MethodPrincipleBest ForPurity
Desalting Size exclusion chromatographyRemoving residual salts and small molecules from short oligos.[13]~85-90%
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[14]Purification of oligos with hydrophobic modifications (e.g., dyes) and shorter oligos (<50 bases).>95%
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone).[14]High-resolution separation of oligonucleotides based on length. Good for unmodified oligos.>98%
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.High-purity purification of long oligonucleotides.>99%

References

  • Zhou, K. I., Pecot, C. V., & Holley, C. L. (2024). 2′-O-methylation (Nm) in RNA: Progress, Challenges, and Future Directions. [Source not available]
  • Giege, R., et al. (Date not available). Modification interference approach to detect ribose moieties important for the optimal activity of a ribozyme.
  • Motorin, Y., & Helm, M. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. [Link]

  • Giege, R., et al. (Date not available). Modification interference approach to detect ribose moieties important for the optimal activity of a ribozyme. Oxford Academic.
  • Motorin, Y., & Helm, M. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. MDPI. [Link]

  • Jasinski, D., et al. (Date not available).
  • Patel, A., et al. (Date not available). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. MDPI.
  • CD Genomics. (Date not available).
  • (2024).
  • Thermo Fisher Scientific. (Date not available). Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.
  • (2022).
  • (2021). Ribose Moieties Acylation and Characterization of Some Cytidine Analogs. [Source not available]
  • (Date not available). Protecting Groups for the Synthesis of Ribonucleic Acids.
  • Organic Chemistry Portal. (Date not available). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Giege, R., et al. (Date not available). Modification interference approach to detect ribose moieties important for the optimal activity of a ribozyme. PMC - NIH.
  • (2019).
  • (Date not available). Ribose moieties acylation and characterization of some cytidine analogs. SciSpace.
  • (Date not available). Impact of modified ribose sugars on nucleic acid conformation and function. [Source not available]
  • Phenomenex. (Date not available). Oligonucleotide Purification. Phenomenex. [Link]

  • (2020). Can TBDMS protecting group be cleaved under 25% TFA/DCM?
  • (2024). 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. [Source not available]
  • (Date not available). Practical Silyl Protection of Ribonucleosides. PMC - NIH.
  • (2021). 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases. NIH.
  • (Date not available). Acylation probing of “generic” RNA libraries reveals critical influence of loop constraints on reactivity. PubMed Central.
  • LabCluster. (Date not available).
  • (Date not available). RNA 2′-O-Methylation (Nm)
  • (2018). Protection of 2′‐Hydroxy Functions of Ribonucleosides. [Source not available]
  • (Date not available).
  • (Date not available). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. NIH.
  • Benchchem. (Date not available). Technical Support Center: Achieving Complete Deprotection of the TBDMS Group. Benchchem.
  • Waters Corporation. (Date not available). Purifying Oligonucleotides.
  • (Date not available). Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies. PMC - NIH.
  • (2008). Protecting groups transfer: unusual method of removal of tr and tbdms groups by transetherification. PubMed. [Link]

  • Benchchem. (Date not available).
  • (2024). Selective 2' Hydroxyl Acylation Analyzed By Primer Extension (SHAPE). YouTube.
  • Wikipedia. (Date not available).
  • Oligofastx. (Date not available).
  • Wikipedia.
  • (Date not available). Impact of Pharmacogenetic Variants in NAD Salvage Pathway Enzymes on Drug Response: A Personalized Medicine Perspective. International Journal of Pharmaceutical Sciences.
  • Total Synthesis. (Date not available). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • (Date not available). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC - NIH.
  • (Date not available).

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of Protected Sugars

Welcome to the technical support center for carbohydrate chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbohydrate chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of protected sugars. The high purity of these intermediates is paramount for successful outcomes in complex glycosylation reactions and the synthesis of bioactive molecules.[1][2] This resource provides in-depth, field-proven insights and systematic protocols to diagnose and resolve common recrystallization issues, ensuring the integrity of your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental principles governing the crystallization of protected sugars. Understanding why these molecules are challenging to purify is the first step toward developing a successful methodology.

Q1: Why is my protected sugar "oiling out" instead of forming crystals?

"Oiling out" is a common and frustrating phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[3] This occurs when the melting point of your compound (often lowered by impurities) is below the temperature of the solution from which it is separating.[4][5]

Causality Explained:

  • High Impurity Load: Significant amounts of impurities, such as residual solvents or reaction byproducts, can dramatically depress the melting point of your target compound.[4]

  • Supersaturation Shock: If the solution is cooled too rapidly or if an anti-solvent is added too quickly, the system can become highly supersaturated. This kinetic pressure forces the solute out of solution faster than it can organize into an ordered crystal lattice, leading to a disordered, liquid-like state.[3]

  • Inappropriate Solvent Choice: The chosen solvent system may not be ideal. If the boiling point of the solvent is too high relative to the melting point of the sugar derivative, oiling out is more likely to occur.[5]

  • Molecular Flexibility: Protected sugars often possess flexible side chains (e.g., benzyl ethers, silyl ethers) that can hinder the efficient packing required for crystallization, favoring an amorphous or oily state.[6]

Oiled-out products are problematic because the liquid droplets are excellent solvents for impurities, meaning the subsequent solidification often yields an impure, amorphous glass rather than purified crystals.[3][7]

Q2: I've managed to form crystals, but my recovery is consistently low. What are the primary causes?

Low yield is a frequent issue that undermines the efficiency of a synthetic sequence. The primary culprits are almost always related to the solvent system and procedural execution.

Causality Explained:

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product.[4] According to solubility principles, even at low temperatures, some product will remain in the "mother liquor." An excessive volume of solvent magnifies this loss.[4][8]

  • Suboptimal Solvent System: The ideal recrystallization solvent dissolves the compound when hot but has very poor solubility for it when cold.[9] If your protected sugar remains significantly soluble even in the cold solvent, a large portion will not crystallize and will be lost upon filtration.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in significant loss of product that has not yet had a chance to crystallize from the cold solution.

  • Rapid Crystallization: Inducing crystallization too quickly (e.g., by crash-cooling in a dry ice bath) leads to the formation of very small, often impure crystals.[10] These fine particles have a high surface area, making them harder to wash effectively and more difficult to collect completely during filtration.[10]

Q3: What makes protected sugars inherently more difficult to crystallize than their parent, unprotected carbohydrates?

Unprotected sugars like glucose or sucrose are polyhydroxy compounds that form extensive and highly ordered hydrogen-bonding networks, which facilitates their crystallization. The introduction of protecting groups fundamentally alters their physicochemical properties.

Causality Explained:

  • Disruption of Hydrogen Bonding: Protecting groups (e.g., acetyl, benzyl, silyl) mask the hydroxyl groups, eliminating the primary sites for the strong, directional hydrogen bonds that guide crystal lattice formation in native sugars.[11]

  • Increased Conformational Flexibility: Bulky and often non-polar protecting groups increase the number of possible conformations the molecule can adopt in solution.[12][13] This conformational freedom makes it entropically unfavorable for the molecules to lock into a single, ordered arrangement required for a crystal lattice.

  • Steric Hindrance: The sheer size of groups like tert-butyldiphenylsilyl (TBDPS) or multiple benzyl ethers can physically prevent the sugar backbone from packing closely and efficiently.

  • Amorphous Tendencies: As a result of these factors, many highly protected sugars have a natural tendency to form amorphous glasses or syrups upon concentration, rather than crystalline solids.[14][15]

Section 2: Systematic Troubleshooting Guides

This section provides actionable steps to diagnose and solve specific recrystallization failures.

Problem 1: Complete Failure to Crystallize (Product remains an oil or glass)

When a protected sugar fails to solidify, a systematic approach is required to induce crystallization. The following workflow and table outline the diagnostic process.

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// Edges start -> check_purity; check_purity -> purify [label=" Yes "]; check_purity -> triturate [label=" No (Appears Pure) "]; purify -> triturate; triturate -> solid_check; solid_check -> recrystallize [label=" Yes "]; solid_check -> solvent_screen [label=" No "]; recrystallize -> success; solvent_screen -> success; solvent_screen -> oil_persists [style=dashed]; } } Caption: Decision tree for troubleshooting persistent oils or glasses.

Troubleshooting Table for Non-Crystallizing Products

SymptomPotential CauseSuggested Action & Rationale
Persistent Oil 1. High impurity load.2. Residual solvent.Action: Re-purify the crude material using flash column chromatography.[16] Rationale: This is the most effective way to remove structurally similar impurities or catalysts that inhibit crystallization. Ensure the product is thoroughly dried under high vacuum to remove any trapped solvent which can act as an impurity.[17]
Forms a Glass upon Solvent Removal 1. Compound is inherently amorphous.2. High viscosity prevents molecular rearrangement.Action 1: Attempt trituration (see Protocol B). Rationale: Grinding the glass/oil with a solvent in which it is insoluble (but impurities are soluble) can wash away contaminants and provide the mechanical energy needed to induce nucleation.[18] Action 2: Dissolve in a minimal amount of a good solvent (e.g., DCM) and slowly add an anti-solvent (e.g., hexanes) until cloudy, then let stand.[19] Rationale: This controlled precipitation can sometimes favor crystal formation over amorphous collapse.
Solution Remains Clear, Even at Low Temperature 1. Too much solvent was used.2. The compound is highly soluble in the chosen solvent.Action 1: Slowly evaporate the solvent under a gentle stream of nitrogen or by rotary evaporation until turbidity appears, then allow to cool slowly.[5] Rationale: This carefully increases the concentration to the point of supersaturation needed for crystallization to begin. Action 2: If the solution is already concentrated, add a miscible anti-solvent dropwise to induce precipitation (see Protocol A).
Problem 2: Poor Crystal Quality or Low Yield

Once crystallization occurs, the goal is to maximize recovery and purity. This requires controlling the rate of crystal formation.

// Nodes start [label="Prepare Saturated\nSolution at High Temp", fillcolor="#FBBC05", fontcolor="#202124"]; cool_method [label="Choose Cooling Method", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cool [label="Slow, Controlled Cooling\n(e.g., in Dewar or insulated box)", fillcolor="#34A853", fontcolor="#FFFFFF"]; fast_cool [label="Rapid Cooling\n(e.g., ice bath, benchtop)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; slow_result [label="Large, High-Purity Crystals\n(Higher Purity, Easier Filtration)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; fast_result [label="Small, Impure Needles/Powder\n(Lower Purity, Traps Mother Liquor)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; seed [label="Optional: Add Seed Crystals\nin Metastable Zone", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool_method; cool_method -> slow_cool [label=" Optimal "]; cool_method -> fast_cool [label=" Suboptimal "]; slow_cool -> seed; seed -> slow_result; fast_cool -> fast_result; } } Caption: Relationship between cooling rate and crystal quality.

Troubleshooting Table for Poor Yield or Quality

SymptomPotential CauseSuggested Action & Rationale
Fine Needles or Powder Formed Nucleation rate is much faster than the growth rate.Action: Slow down the cooling process.[20] After dissolving the solid, place the flask in an insulated container (like a beaker packed with glass wool or a Dewar flask) to cool to room temperature over several hours before moving to a refrigerator. Rationale: Slow cooling keeps the solution in the metastable zone longer, favoring the growth of existing crystals over the formation of new nuclei, leading to larger, purer crystals.[8][10]
Product "Crashes Out" Immediately The solution is excessively supersaturated.Action: Re-heat the flask to re-dissolve the precipitate. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation, then cool slowly as described above.[4] Rationale: This reduces the driving force for precipitation, allowing for more controlled crystal growth.
Low Mass of Recovered Crystals 1. Compound is too soluble in the solvent system.2. Insufficient cooling.Action 1: Re-evaluate your solvent choice. A different solvent or anti-solvent may provide a better solubility profile. Rationale: The difference in solubility between hot and cold is the primary driver of yield.[9]Action 2: After slow cooling to room temperature, place the flask in a refrigerator (4 °C) and then a freezer (-20 °C), if the solvent allows, to maximize precipitation.

Section 3: Key Experimental Protocols

These detailed protocols provide step-by-step methodologies for the techniques discussed above.

Protocol A: The Two-Solvent (Anti-Solvent) Recrystallization Method

This is one of the most powerful techniques for compounds that are highly soluble in one solvent and poorly soluble in another.[21]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude protected sugar in the minimum amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane, ethyl acetate) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (the anti-solvent, e.g., hexanes, diethyl ether) dropwise. The anti-solvent must be miscible with the good solvent.[19]

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolve: Add a few drops of the "good" solvent back into the flask until the solution becomes clear again. This ensures you are just at the edge of the saturation point.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is critical.[22] If no crystals form, try gently scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[5]

  • Cooling & Isolation: Once crystal growth appears complete at room temperature, place the flask in a refrigerator and then a freezer to maximize yield. Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

Protocol B: Trituration for Inducing Crystallization of Oils

Trituration is a purification method that uses a solvent to wash soluble impurities from a solid or oil that is insoluble in that solvent.[19][23] It is particularly effective for converting stubborn oils into solids.[17]

  • Solvent Selection: Choose a solvent in which your protected sugar is expected to be poorly soluble, but impurities (like residual solvents or non-polar byproducts) are soluble (e.g., hexanes, pentane, or diethyl ether).

  • Procedure: Place the oil or amorphous solid in a flask. Add a small volume of the chosen trituration solvent.

  • Agitation: Using a spatula or glass rod, vigorously scratch, scrape, and grind the oil against the walls of the flask while it is immersed in the solvent.[18] This mechanical action breaks up the oil, washes away impurities, and can provide the energy needed to trigger nucleation.

  • Solid Formation: Often, the oil will transform into a free-flowing solid powder during this process.

  • Isolation: Once you have a solid, you can either filter it directly or carefully decant the solvent. Repeat the process 2-3 times with fresh solvent to ensure thorough washing.

  • Drying: Dry the resulting solid under high vacuum. This solid can now be used directly or subjected to a proper recrystallization (Protocol A) for further purification.

Protocol C: Preparation and Use of Seed Crystals

Seeding is the process of adding a tiny amount of pure crystal to a supersaturated solution to initiate crystallization.[24][25] It is a powerful method to control the onset of crystallization and can sometimes yield a specific desired polymorph.

  • Obtaining Seed Crystals:

    • From a previous batch: If you have a small amount of pure, crystalline material from a prior experiment, use that.

    • Inducing formation: If no crystals exist, take a tiny sample of the crude oil on the tip of a spatula. Allow the solvent to fully evaporate in the air. The resulting film can sometimes contain microcrystalline domains.

    • Scratching: Dissolve a small amount of the oil in a minimal amount of solvent in a test tube. Scratch the inside of the tube vigorously with a glass rod. Any small solid particles that form can be used as seeds.

  • Seeding Protocol:

    • Prepare a saturated solution of your compound as you would for recrystallization (e.g., step 4 in Protocol A).

    • Allow the solution to cool slightly into the "metastable zone"—the region where the solution is supersaturated but has not yet spontaneously nucleated.[24]

    • Add one or two tiny seed crystals to the solution. Do not add a large amount, as this will cause rapid precipitation rather than controlled growth.[24]

    • Allow the solution to cool slowly without disturbance. The seed crystals will act as templates for ordered molecular growth, leading to larger, higher-quality crystals.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Wekiva Culinary. (2021). Working with Sugar: the Magic of Crystallization. [Link]

  • Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]

  • IU Pressbooks. Recrystallization of Sugar – Virtual Chemistry Experiments. [Link]

  • Bahrami, Y., & Zhang, W. (2016). Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades. PubMed Central. [Link]

  • Google Patents. (1965).
  • Eritain, J. A., & Labuza, T. P. (2007). Crystallization inhibition of an amorphous sucrose system using raffinose. PubMed Central. [Link]

  • Li, H., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Common Organic Chemistry. Performing a Trituration. [Link]

  • Chemistry LibreTexts. (2022). 3.4B: Cooling Slowly. [Link]

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • ResearchGate. (2020). Protocol for the purification of protected carbohydrates. [Link]

  • Chemtips. (2013). Shake, Scrape, and Drain. [Link]

  • University of California, Irvine. Guide for crystallization. [Link]

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • MDPI. (2016). Structure Elucidation of New Acetylated Saponins. [Link]

  • Reddit. (2021). Trituration : r/Chempros. [Link]

  • ScienceDirect. (2022). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. [Link]

  • YouTube. (2012). Slow Cooling During Recrystallization. [Link]

  • YouTube. (2020). Selecting a recrystallization solvent. [Link]

  • Google Patents. (2018). WO2018100059A1 - Process for making amorphous porous particles for reducing sugar in food.
  • Academia.edu. The Recrystallization of Sugar. [Link]

  • PubMed Central. (2018). Synthesis and Glycosidation of Anomeric Halides. [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • Taylor & Francis. Trituration – Knowledge and References. [Link]

  • Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Hampton Research. Seeding. [Link]

  • ResearchGate. (2018). Protecting Group Strategies Toward Glycofuranoses. [Link]

  • PubMed. (2012). Assembly of naturally occurring glycosides, evolved tactics, and glycosylation methods. [Link]

  • ResearchGate. (2007). Crystallization inhibition of an amorphous sucrose system using raffinose. [Link]

  • ResearchGate. (2022). How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis?[Link]

  • University of Washington. (2006). Crystallisation Techniques. [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • TutorChase. Why are protecting groups used in carbohydrate synthesis?[Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • PubMed Central. (2019). Effects of emulsifiers on the moisture sorption and crystallization of amorphous sucrose lyophiles. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranoside and its Unprotected Analogue

A Senior Application Scientist's Guide to Structural Elucidation for Drug Development Professionals In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogues and other carb...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation for Drug Development Professionals

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the precise structural characterization of synthetic intermediates is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of a key protected ribose derivative, 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside , and its unprotected counterpart, methyl-β-D-ribofuranoside . Understanding the distinct NMR signatures of these molecules is crucial for confirming their identity, purity, and for guiding subsequent synthetic transformations.

This guide will delve into the detailed analysis of ¹H and ¹³C NMR spectra, providing experimentally-backed data and explaining the causal relationships between molecular structure and observed spectral parameters. We will explore how the presence of the isopropylidene protecting group significantly influences the chemical shifts and coupling constants of the ribofuranose ring, offering a clear method for their differentiation.

The Pivotal Role of Protected Ribose Derivatives in Synthesis

Ribose and its derivatives are fundamental building blocks in numerous biologically active compounds, including antiviral and anticancer agents. The targeted synthesis of these molecules often requires the strategic use of protecting groups to selectively mask certain hydroxyl groups while others are modified. The 2,3-O-isopropylidene group is a commonly employed protecting group for the cis-diols present in ribofuranosides. Its introduction imparts conformational rigidity to the furanose ring, which can be a desirable feature in certain synthetic strategies.

The accurate characterization of these protected intermediates is a critical quality control step. NMR spectroscopy stands as the most powerful tool for this purpose, providing unambiguous structural information.

NMR Characterization of 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside

The structure of 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside, with its fused bicyclic system, exhibits a distinct and well-resolved NMR spectrum. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts (δ) and scalar coupling constants (J). The presence of the isopropylidene group locks the furanose ring into a specific conformation, which is reflected in the observed coupling patterns.

Structure of 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside.

Table 1: ¹H NMR Data for 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside in CDCl₃

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.97s-
H-24.58d5.9
H-34.83d5.9
H-44.42m-
H-5, H-5'3.61-3.71m-
OCH₃3.43s-
C(CH₃)₂1.48, 1.31s, s-

Causality Behind the Chemical Shifts and Coupling Constants:

  • H-1 (δ 4.97): This anomeric proton is a singlet, which is a key diagnostic feature. The dihedral angle between H-1 and H-2 is approximately 90° due to the rigid conformation imposed by the isopropylidene group, resulting in a near-zero coupling constant according to the Karplus relationship.

  • H-2 (δ 4.58) and H-3 (δ 4.83): These protons appear as doublets with a coupling constant of about 5.9 Hz, characteristic of the cis relationship between them on the furanose ring.

  • OCH₃ (δ 3.43): The sharp singlet corresponds to the three equivalent protons of the methoxy group at the anomeric position.

  • Isopropylidene Methyls (δ 1.48 and 1.31): The two methyl groups of the isopropylidene moiety are diastereotopic and thus magnetically non-equivalent, giving rise to two distinct singlets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for 2,3-O-Isopropylidene-1-O-methyl-β-D-ribofuranoside in CDCl₃

CarbonChemical Shift (δ, ppm)
C-1110.2
C-286.0
C-381.7
C-488.6
C-564.2
OCH₃55.7
C (CH₃)₂112.3
C(C H₃)₂26.6, 24.9

Rationale for the Chemical Shifts:

  • C-1 (δ 110.2): The anomeric carbon is significantly downfield due to being attached to two oxygen atoms.

  • C-2 and C-3 (δ 86.0 and 81.7): These carbons are shifted downfield due to the attachment of the electron-withdrawing oxygen atoms of the isopropylidene group.

  • C(CH₃)₂ (δ 112.3): The quaternary carbon of the isopropylidene group appears at a characteristic downfield position.

  • C(CH₃)₂ (δ 26.6 and 24.9): The two methyl carbons of the isopropylidene group are, like their attached protons, diastereotopic and show distinct signals.

A Comparative Analysis: The Unprotected Analogue, Methyl-β-D-ribofuranoside

For a meaningful comparison, we will examine the NMR data of the parent compound, methyl-β-D-ribofuranoside, which lacks the 2,3-O-isopropylidene protecting group. This data is typically acquired in deuterium oxide (D₂O) due to the presence of free hydroxyl groups.

G cluster_pre Pre-acquisition cluster_acq 1D NMR Acquisition cluster_2d 2D NMR Acquisition (for full assignment) cluster_post Post-acquisition SamplePrep Sample Preparation InsertSample Insert Sample into Magnet SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Shim Shim Magnetic Field Lock->Shim Proton ¹H NMR Shim->Proton Carbon ¹³C NMR Proton->Carbon COSY COSY Carbon->COSY Optional but recommended HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Process Data Processing (FT, Phasing, Baseline Correction) HMBC->Process Analyze Spectral Analysis & Interpretation Process->Analyze

Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number and type of protons present.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to determine the number of protons attached to each carbon (CH, CH₂, CH₃).

  • 2D NMR (for complete assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. It is invaluable for tracing out proton spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for assigning quaternary carbons.

By following this comprehensive workflow, researchers can confidently and accurately characterize the structures of these important synthetic intermediates, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(47), 30799-30811. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the ¹H and ¹³C NMR of Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of carbohydrate intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of carbohydrate intermediates is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, a pivotal building block in the synthesis of various nucleoside analogues and other bioactive molecules.

A note on nomenclature: The topic refers to "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid". This is likely a non-standard name for the widely recognized compound, Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (CAS 4099-85-8), which will be the focus of this guide.[1][2] This protected ribose derivative is favored in synthesis because the isopropylidene group imparts conformational rigidity and selectively blocks the 2'- and 3'-hydroxyl groups, simplifying subsequent chemical transformations.[3]

The Power of NMR in Carbohydrate Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of carbohydrates.[4][5] For molecules like Methyl 2,3-O-isopropylidene-β-D-ribofuranoside, NMR provides critical information on:

  • Connectivity: Which atoms are bonded to each other.

  • Configuration: The relative spatial arrangement of substituents at each stereocenter.

  • Conformation: The three-dimensional shape adopted by the furanose ring in solution.

The isopropylidene group dramatically simplifies the NMR spectrum by locking the five-membered furanose ring into a preferred conformation, a phenomenon we will explore in detail.[3][5]

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, the standard numbering convention for the ribofuranoside ring is used.

Caption: Molecular structure with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and scalar coupling constants (J). The data presented here is for a sample dissolved in deuterated chloroform (CDCl₃).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H1~4.97singlet (s)J₁,₂ ≈ 0Anomeric proton, singlet due to ~90° dihedral angle with H2.
H2~4.58doublet (d)J₂,₃ ≈ 6.0Coupled only to H3.
H3~4.83doublet (d)J₃,₂ ≈ 5.7-6.0Coupled only to H2.
H4~4.42triplet (t)J₄,₅ ≈ 2.7Coupled to the two C5 protons.
H5, H5'~3.56-3.72multiplet (m)-Diastereotopic methylene protons, complex coupling with H4.
OCH₃~3.43singlet (s)-Methyl group on the anomeric carbon.
C(CH₃)₂~1.49, ~1.32two singlets (s)-Diastereotopic methyls of the isopropylidene group.
Table 1: ¹H NMR Data for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃.[2]
Causality Behind the Spectral Features:
  • The Anomeric Proton (H1) Singlet : The most diagnostic signal is the singlet for H1 at ~4.97 ppm. In furanose rings, the coupling constant between H1 and H2 is highly dependent on their dihedral angle. The rigid 2,3-O-isopropylidene group forces the furanose ring into an envelope or twist conformation where the H1-C1-C2-H2 angle is approximately 90°, resulting in a J₁,₂ coupling constant that is close to zero Hz according to the Karplus equation.[3] This is a hallmark of the β-anomer in this specific protected system.

  • Isopropylidene Methyl Groups : The two methyl groups of the isopropylidene moiety appear as distinct singlets (~1.49 and 1.32 ppm). This is because the chiral environment of the ribose ring renders them diastereotopic; one methyl group is exo and the other is endo relative to the furanose ring, and thus they experience different magnetic environments.

¹³C NMR Spectral Analysis: Carbon Skeleton Fingerprinting

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The following assignments are based on data from the closely related 5-O-acetyl derivative, as the acetylation at C5 has a minimal effect on the chemical shifts of the core structure.[3]

CarbonChemical Shift (δ, ppm)Assignment Rationale
C1~109.6Anomeric carbon (acetal), significantly downfield.
C2~85.4Carbon involved in both the furanose ring and isopropylidene acetal.
C3~82.1Carbon involved in both the furanose ring and isopropylidene acetal.
C4~84.5Furanose ring carbon adjacent to the exocyclic CH₂OH group.
C5~64.9Exocyclic methylene carbon.
OCH₃~55.1Anomeric methyl group carbon.
C (CH₃)₂~112.8Quaternary carbon of the isopropylidene group.
C(CH₃ )₂~26.7, ~25.2Diastereotopic methyl carbons of the isopropylidene group.
Table 2: ¹³C NMR Data (estimated) for Methyl 2,3-O-isopropylidene-β-D-ribofuranoside in CDCl₃.[3]

Comparative Analysis: The Importance of Protecting Groups

To fully appreciate the spectral clarity of the target compound, it is instructive to compare it with alternatives.

Alternative 1: Unprotected D-Ribose

The ¹H NMR spectrum of D-ribose in solution (e.g., in D₂O) is significantly more complex. This is because D-ribose exists as an equilibrium mixture of four different cyclic forms (α-furanose, β-furanose, α-pyranose, and β-pyranose) and a minor open-chain aldehyde form.[6] This results in a forest of overlapping signals, making direct assignment and conformational analysis exceptionally challenging without advanced 2D NMR techniques. The protection strategy (methylation at C1 and isopropylidene formation at C2/C3) effectively isolates a single, conformationally locked isomer, yielding a clean, easily interpretable spectrum.

Alternative 2: Methyl 5-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranoside

This compound is the direct product of acetylating the primary alcohol of our target molecule.

  • ¹H NMR Comparison : The spectra are nearly identical for the furanose ring protons (H1, H2, H3, H4) and the protecting groups.[3] The key differences are a downfield shift of the C5 protons (H5, H5') to ~4.1 ppm and the appearance of a new singlet at ~2.08 ppm for the acetyl methyl group.[3]

  • ¹³C NMR Comparison : Acetylation at C5 causes a predictable downfield shift for C5 and a slight downfield shift for the adjacent C4.[3] A new carbonyl signal appears around 170.7 ppm, and the acetyl methyl carbon resonates near 21.0 ppm.[3] This comparison is invaluable for confirming that a reaction at the 5-OH position has occurred.

Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and standardized acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) B 2. Add Deuterated Solvent (~0.6 mL CDCl₃) A->B C 3. Add Internal Standard (e.g., TMS, optional) B->C D 4. Vortex to Dissolve C->D E 5. Transfer to NMR Tube D->E F 1. Insert Tube & Lock E->F To Spectrometer G 2. Tune & Shim F->G H 3. Load Standard Parameters G->H I 4. Acquire ¹H Spectrum (e.g., zg30 pulse program) H->I J 5. Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) H->J K 6. Process Data (FT, Phase, Baseline Correction) I->K J->K

Caption: Standard workflow for NMR analysis.

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Dissolution: Vortex the vial until the sample is completely dissolved. The compound should be readily soluble.[2]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the NMR coil (typically ~4 cm).

  • Capping: Securely cap the NMR tube.

Protocol 2: Standard 1D NMR Data Acquisition (Varian/Bruker Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Load a standard 1D proton experiment.

    • Set the spectral width to cover the range of ~-1 to 10 ppm.

    • Use a 30° pulse angle to ensure quantitative signal intensity if needed, though a 90° pulse is standard for routine spectra.

    • Set the number of scans (e.g., 8-16 scans) and a relaxation delay (D1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition:

    • Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover ~0 to 220 ppm.

    • Use a 30° pulse angle.

    • Set a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H. Use a relaxation delay of 2 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply Fourier Transformation (FT) to the FID.

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

This comprehensive guide demonstrates how standard 1D ¹H and ¹³C NMR spectroscopy, when applied with an understanding of the underlying chemical principles, provides a rapid, reliable, and information-rich method for the structural verification and conformational assessment of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

References

  • Characteristic ¹H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. [Link]

  • SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides. The Royal Society of Chemistry. [Link]

  • Identification of the furanose ring conformations and the factors driving their adoption. ResearchGate. [Link]

  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. PubChem. [Link]

  • Identification of the furanose ring conformations and the factors driving their adoption. ResearchGate. [Link]

  • Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. University of Southampton ePrints. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

In the landscape of drug development and carbohydrate research, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of mass spectrometry techni...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and carbohydrate research, the precise structural elucidation of synthetic intermediates is paramount. This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a protected monosaccharide derivative. With a molecular formula of C9H14O6 and a molecular weight of 218.20, this compound serves as a valuable building block in the synthesis of various biologically active molecules.[1] Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of the available analytical strategies, supported by plausible experimental data and field-proven insights.

Introduction: The Analytical Challenge

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is a chiral molecule whose purity and structural integrity are critical for the successful synthesis of target compounds. Mass spectrometry offers a powerful tool for its analysis, providing not only molecular weight confirmation but also valuable structural information through fragmentation analysis. The presence of the isopropylidene and methyl protecting groups, as well as the carboxylic acid and furanosidic methyl ether moieties, dictates the ionization and fragmentation behavior of the molecule. This guide will compare two primary approaches: direct analysis by Electrospray Ionization (ESI) and analysis following derivatization by Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this protected sugar acid. Here, we compare the utility of Electrospray Ionization (ESI), a soft ionization technique suitable for polar and thermally labile molecules, with Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization to enhance volatility.

FeatureElectrospray Ionization (ESI-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Minimal: Dissolution in a suitable solvent.Requires derivatization (e.g., silylation) to increase volatility.[2]
Ionization Principle Soft ionization, forms protonated or sodiated adducts.Electron Ionization (EI), a hard ionization technique causing extensive fragmentation.
Molecular Ion Detection Typically strong [M+H]+ or [M+Na]+ signal.Molecular ion may be weak or absent due to extensive fragmentation.[3]
Fragmentation Controlled fragmentation via MS/MS (CID).[4][5]Reproducible fragmentation patterns, useful for library matching.[6]
Structural Information MS/MS spectra reveal connectivity of functional groups.Fragmentation pattern provides a fingerprint of the molecule.
Sensitivity High sensitivity, suitable for trace analysis.Good sensitivity, dependent on derivatization efficiency.
Throughput High, suitable for rapid screening.Lower, due to chromatographic separation and sample preparation.

In-depth Look: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is often the method of choice for compounds like 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid due to its gentle nature, which typically preserves the molecular ion. The presence of the carboxylic acid group facilitates protonation in positive ion mode or deprotonation in negative ion mode.

Experimental Workflow: ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis s1 Dissolve sample in Methanol/Water (1:1) with 0.1% Formic Acid s2 Infuse sample into ESI source via syringe pump s1->s2 Introduction s3 Acquire full scan MS in positive ion mode s2->s3 Ionization s4 Select precursor ion (e.g., m/z 219.08) s3->s4 Precursor Selection s5 Perform Collision-Induced Dissociation (CID) s4->s5 Fragmentation s6 Acquire MS/MS spectrum s5->s6 Detection s7 Identify molecular ion and adducts s6->s7 Data Interpretation s8 Interpret fragmentation pattern s7->s8

Caption: ESI-MS workflow for the analysis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Step-by-Step Protocol for ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid in 1 mL of a 1:1 methanol/water solution containing 0.1% formic acid. The acidic modifier promotes the formation of protonated molecules, [M+H]+.

  • Instrumentation Setup:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Gas Flow: 600 L/hr

    • Desolvation Temperature: 350 °C

    • Source Temperature: 120 °C

  • Data Acquisition:

    • Mode: Full Scan MS and Product Ion Scan (MS/MS)

    • Mass Range (Full Scan): m/z 50-500

    • Precursor Ion for MS/MS: m/z 219.08 ([M+H]+)

    • Collision Energy: Ramp from 10-30 eV to observe a range of fragment ions.

Predicted ESI-MS Data
IonPredicted m/zInterpretation
[M+H]+219.08Protonated molecular ion
[M+Na]+241.06Sodiated adduct
[M+K]+257.04Potassiated adduct

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]+ at m/z 219.08) in an MS/MS experiment provides valuable structural information. The most probable fragmentation pathways involve the loss of neutral molecules such as water, methanol, and acetone, as well as cleavage of the furanose ring.

Fragmentation_Pathway parent [M+H]+ m/z 219.08 frag1 Loss of H2O (-18.01 Da) m/z 201.07 parent->frag1 frag2 Loss of CH3OH (-32.03 Da) m/z 187.05 parent->frag2 frag3 Loss of Acetone (-58.04 Da) m/z 161.04 parent->frag3 frag4 Loss of CH3OH and CO (-60.02 Da) m/z 159.06 frag2->frag4 frag5 Loss of Isopropylidene group and COOH (-101.05 Da) m/z 118.03 frag3->frag5

Caption: Predicted fragmentation pathway of protonated 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile sugar acid must first be derivatized to increase its volatility. A common approach is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and any free hydroxyl groups into their trimethylsilyl (TMS) esters/ethers.

Experimental Workflow: GC-MS Analysis
  • Derivatization: To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.

  • GC Separation:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-600

Predicted GC-MS Data

The resulting TMS-derivatized compound will have a higher molecular weight. The EI mass spectrum will likely show extensive fragmentation, with characteristic ions corresponding to the loss of methyl groups ([M-15]+), the TMS group, and fragments arising from the cleavage of the sugar ring.[4] While the molecular ion may be weak or absent, the overall fragmentation pattern serves as a reproducible fingerprint for identification.

Conclusion and Recommendations

Both ESI-MS and GC-MS are viable techniques for the analysis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, each with its own set of advantages and disadvantages.

  • For rapid molecular weight confirmation and detailed structural elucidation through controlled fragmentation, ESI-MS/MS is the recommended approach. Its minimal sample preparation and soft ionization make it ideal for analyzing the intact molecule and its fragmentation products.

  • GC-MS is a powerful alternative, particularly for quantitative analysis and when a robust, library-searchable fragmentation pattern is desired. However, the requirement for derivatization adds a layer of complexity to the workflow.

Ultimately, the choice of technique will depend on the specific analytical goals, available instrumentation, and the desired level of structural detail. For comprehensive characterization, employing both techniques can provide complementary information, leading to a more confident identification and structural assignment of this important synthetic intermediate.

References

  • MDPI. (n.d.). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Retrieved from [Link]

  • PubMed. (2014). Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometer (GC-MS) analysis of methylated sugar residues components of polysaccharide fraction 1 from Phellinus baumii Pilát mycelial (PBMP 1). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2007). The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterizing the Dynamics of Solvated Disaccharides with in-Electrospray Ionization Hydrogen/Deuterium Exchange-Mass Spectrometry. Retrieved from [Link]

  • Glycopedia. (n.d.). GC-MS Determination of Sugar Composition. Retrieved from [Link]

  • PubMed. (2009). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [Link]

  • PubMed. (2003). Mechanistic investigation of ionization suppression in electrospray ionization. Retrieved from [Link]

  • ResearchGate. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • Restek. (2024). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside. Retrieved from [Link]

  • PubMed Central. (2017). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Retrieved from [Link]

  • Springer. (n.d.). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. Retrieved from [Link]

  • MDPI. (2022). Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Retrieved from [Link]

  • PubMed. (2004). Enhanced electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry of long-chain polysaccharides. Retrieved from [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

  • Chemistry in New Zealand. (n.d.). Sweet as: exemplars of carbohydrate analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-O-ISOPROPYLIDENE-L-ERYTHROTETRURONIC ACID AND -L-ERYTHROSE, AND THE METHYL D-ERYTHRO- AND D-THREO-TETROFURANOSIDES. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid by HPLC

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a key chiral building block in the synthesis of various biologically active molecules. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also exploring alternative and complementary methods. This guide is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the recommended approaches.

Introduction: The Significance of Purity in Chiral Building Blocks

"2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" is a protected derivative of D-ribosic acid, a furanose sugar acid. Its protected nature makes it soluble in organic solvents, facilitating its use in various synthetic transformations. The stereochemistry of the ribose core is critical for the biological activity of the final products. Therefore, ensuring the chemical and enantiomeric purity of this intermediate is a non-negotiable aspect of quality control in pharmaceutical synthesis.

Potential impurities in this material can arise from several sources, including residual starting materials from the synthesis, byproducts of the reaction, and degradation products. A typical synthesis might involve the protection of D-ribose, followed by oxidation and methylation.

Based on a likely synthetic route starting from D-ribose, potential impurities could include:

  • Starting Materials: D-ribose, acetone, methanol, and any catalysts or reagents used in the protection and oxidation steps.

  • Reaction Byproducts: Incompletely reacted intermediates, over-oxidized products, or products with incomplete methylation or protection.

  • Stereoisomers: The presence of the L-enantiomer or other diastereomers would be a critical impurity.

  • Degradation Products: Hydrolysis of the isopropylidene or methyl ester groups can lead to the corresponding unprotected or partially protected species.

This guide will focus on chromatographic methods to resolve and quantify the target molecule from these potential impurities.

Comparative Analysis of Purity Assessment Techniques

While HPLC is the workhorse of pharmaceutical analysis for its versatility and sensitivity, a comprehensive purity assessment often involves orthogonal techniques.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for Target Molecule
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Robust, versatile, wide range of column chemistries available, suitable for moderately polar to nonpolar compounds.May require a chromophore for UV detection; limited resolution for highly polar or very similar compounds without derivatization.Excellent. The isopropylidene and methyl groups increase hydrophobicity, making it well-suited for RP-HPLC.
Chiral HPLC Enantioselective interaction with a chiral stationary phase (CSP).Directly separates enantiomers.CSPs can be expensive and have specific mobile phase requirements.Essential for determining enantiomeric purity.
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like sugar acids, which can introduce analytical variability.Feasible with derivatization. Derivatization to a more volatile ester could be employed.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase.Faster separations and lower organic solvent consumption compared to HPLC.[1]Specialized equipment required; method development can be complex.Promising alternative, especially for chiral separations, offering faster run times.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).[2][3]Lower sensitivity compared to chromatographic methods for trace impurity detection.[4]Essential for structural confirmation and can be used for purity assessment against a certified standard.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity; provides molecular weight information.[2]Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.[5][6]Crucial for impurity identification when coupled with HPLC.

Expert Insight: For routine purity analysis of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid," a combination of RP-HPLC for chemical purity and chiral HPLC for enantiomeric excess is the most robust and widely accepted approach in a pharmaceutical setting. NMR should be used for initial structural confirmation of the bulk material.

Recommended HPLC Methodologies: A Step-by-Step Guide

The following protocols are designed as a starting point for method development and validation. The causality behind each parameter selection is explained to empower the analyst to optimize the method for their specific needs.

Chemical Purity Assessment by Reversed-Phase HPLC

Rationale: The increased hydrophobicity imparted by the isopropylidene and methyl groups makes RP-HPLC an ideal choice.[7] A C18 column is a good starting point, but for protected monosaccharides, phenyl-based columns can offer alternative selectivity.

Experimental Workflow:

Figure 1: General workflow for HPLC analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol). The choice of solvent should be based on solubility and compatibility with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. (A phenyl-hexyl or pentafluorophenyl column can be evaluated for alternative selectivity).

    • Mobile Phase A: 0.1% Formic acid in Water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol. Methanol can sometimes provide better selectivity for protected carbohydrates.

    • Gradient:

      Time (min) % B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm. The carboxylic acid and ester moieties provide some UV absorbance at lower wavelengths. If sensitivity is an issue, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not require a chromophore.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak.

Enantiomeric Purity Assessment by Chiral HPLC

Rationale: The direct separation of enantiomers is best achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[8][9]

Experimental Workflow:

Figure 2: Workflow for chiral method development.

Protocol:

  • Sample Preparation:

    • Prepare a sample solution as described for the RP-HPLC analysis. It is also advisable to prepare a racemic or enriched sample of the L-enantiomer to confirm the separation and elution order.

  • Chiral HPLC System and Conditions:

    • Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H). Column screening is often necessary to find the optimal CSP.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving separation. A starting point could be 90:10 (v/v) hexane:isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.

    • Column Temperature: 25 °C. Temperature can significantly affect chiral separations.

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (or ELSD/CAD).

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Orthogonal and Confirmatory Techniques

To ensure the highest level of confidence in the purity assessment, it is recommended to employ orthogonal analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the main component and to identify any major impurities.[2][3][10] Quantitative NMR (qNMR) can provide an accurate purity value without the need for a reference standard of the analyte itself.

  • LC-MS: Coupling the developed RP-HPLC method to a mass spectrometer is invaluable for the identification of unknown impurities.[5][6] The mass-to-charge ratio of the impurity peaks can provide crucial information about their molecular weight and elemental composition.

Data Summary and Interpretation

The results from the different analytical techniques should be compiled and compared to provide a comprehensive purity profile of the "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" sample.

Table of Expected Purity Results:

ParameterMethodAcceptance Criteria
Chemical PurityRP-HPLC (Area %)≥ 98.0%
Enantiomeric ExcessChiral HPLC (% ee)≥ 99.0%
Identity¹H and ¹³C NMRConforms to structure
Residual SolventsGC-HSWithin specified limits

Conclusion and Future Perspectives

The purity analysis of "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" is a critical step in the drug development process. A well-developed and validated HPLC method, combining both reversed-phase and chiral chromatography, provides a robust platform for routine quality control. The integration of orthogonal techniques such as NMR and MS is essential for comprehensive characterization and impurity identification. As advancements in chromatographic materials and detector technologies continue, we can expect even more sensitive and efficient methods for the analysis of such important chiral building blocks.

References

  • Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comparative study for analysis of carbohydrates in biological samples - PubMed. (2021, December 20). Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - NIH. (2016, October 24). Retrieved from [Link]

  • Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield - Worldwidejournals.com. (n.d.). Retrieved from [Link]

  • 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science. (n.d.). Retrieved from [Link]

  • Determination of monosaccharides in glycoproteins by reverse-phase high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization | Request PDF - ResearchGate. (2025, December 14). Retrieved from [Link]

  • Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. (2017, September 12). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). - ResearchGate. (n.d.). Retrieved from [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • The Role of NMR and Mass Spectroscopy in Glycan Analysis | Pharmaceutical Technology. (n.d.). Retrieved from [Link]

  • Comparison of liquid and supercritical fluid chromatography mobile phases for enantioselective separations on polysaccharide stationary phases | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR of carbohydrates | Nuclear Magnetic Resonance | Books Gateway. (n.d.). Retrieved from [Link]

  • Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - MDPI. (n.d.). Retrieved from [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - MDPI. (2022, December 3). Retrieved from [Link]

  • Comparative study for analysis of carbohydrates in biological samples - PMC. (2021, December 20). Retrieved from [Link]

  • HPLC or SFC? Which One Should I Choose? - Teledyne Labs. (n.d.). Retrieved from [Link]

  • Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates - YouTube. (2020, April 9). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Application of NMR spectroscopy and LC-NMR/MS to the identification of carbohydrates in beer - PubMed. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Chiral HPLC for the Enantiomeric Purity of Ribose Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular biology, the stereochemistry of chiral molecules is of paramount importance. For ribose and its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular biology, the stereochemistry of chiral molecules is of paramount importance. For ribose and its derivatives, which form the backbone of nucleic acids and are integral to many antiviral and anticancer nucleoside analogue drugs, the control and assessment of enantiomeric purity are critical. The biological activity and toxicity of D- and L-enantiomers can differ significantly, necessitating robust analytical methods for their separation and quantification.[1] This guide provides an in-depth comparison of Chiral High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric purity of ribose derivatives, grounded in scientific principles and practical application.

The Foundation of Chiral Separation: A Mechanistic Overview

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. Chiral HPLC overcomes this by creating a transient diastereomeric interaction between the analyte and a chiral selector, which is immobilized on the stationary phase (Chiral Stationary Phase or CSP).[2] This differential interaction in a three-dimensional chiral environment leads to different retention times for each enantiomer, enabling their separation and quantification.

The successful development of a chiral HPLC method hinges on the selection of an appropriate CSP and the optimization of the mobile phase.[2][3][4] The choice of CSP is often empirical, but a foundational understanding of the available technologies can streamline the method development process.[4][5]

A Comparative Analysis of Chiral Stationary Phases for Ribose Derivatives

The selection of the CSP is the most critical step in developing a chiral separation method.[3] For highly polar molecules like ribose and its derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used for their broad applicability.[6][7] The chiral recognition mechanism is based on the complex three-dimensional structure of the polysaccharide, which includes helical grooves and cavities where analyte molecules can interact through hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[6]

Chiralpak® AD-H , an amylose-based CSP, has demonstrated success in the separation of underivatized monosaccharides, including ribose. A study reported the separation of anomers and enantiomers of several carbohydrates, including ribose, on a Chiralpak AD-H column.[8] This makes it a primary candidate for the analysis of ribose derivatives.

Chiralcel® OD-H , a cellulose-based CSP, offers a different selectivity profile compared to its amylose counterparts and is another excellent candidate for screening. The subtle differences in the helical structure between cellulose and amylose can lead to significant variations in chiral recognition.[7]

Key Considerations for Polysaccharide-Based CSPs:

  • Broad Selectivity: Effective for a wide range of chiral compounds.

  • Multiple Interaction Modes: Allows for separation in normal-phase, reversed-phase, and polar organic modes.[9]

  • Empirical Method Development: The optimal mobile phase and column are often found through screening.[4]

Macrocyclic Glycopeptide-Based CSPs: An Alternative with Unique Selectivity

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, form the basis of another powerful class of CSPs, commercialized as CHIROBIOTIC™ columns.[10][11] These CSPs offer a unique chiral recognition mechanism due to their complex structure, which includes peptide backbones, sugar moieties, and ionizable groups.[12] This allows for a multitude of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.[10][12]

Key Considerations for Macrocyclic Glycopeptide-Based CSPs:

  • Multi-modal Separations: Can be operated in reversed-phase, polar ionic, polar organic, and normal phase modes.[10]

  • Unique Selectivity: Often provides complementary selectivity to polysaccharide-based CSPs.[12]

  • Longer Equilibration Times: May require longer equilibration times compared to other CSPs.[5]

Performance Comparison of Chiral Stationary Phases

The following table summarizes the key characteristics and typical performance of the discussed CSPs for the separation of polar chiral compounds, with a focus on their applicability to ribose derivatives.

Chiral Stationary Phase (CSP)Base MaterialPrimary Interaction MechanismsTypical Mobile PhasesSuitability for Ribose Derivatives
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, inclusionNormal Phase: Hexane/Alcohol; Polar Organic: Acetonitrile/AlcoholProven Efficacy: Successfully used for the separation of ribose enantiomers.[8]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, inclusionNormal Phase: Hexane/Alcohol; Polar Organic: Acetonitrile/AlcoholHigh Potential: A standard screening column with different selectivity to amylose phases.[13][14][15]
CHIROBIOTIC™ V Vancomycin (Macrocyclic Glycopeptide)Hydrogen bonding, ionic, inclusion, dipole-dipoleReversed Phase: Water/Methanol/Buffers; Polar Ionic: Methanol/Acid/BaseHigh Potential: Excellent for polar and ionizable compounds; a good alternative to polysaccharide CSPs.[10][11][16]

Experimental Protocol: Enantiomeric Purity of a Ribose Derivative on Chiralpak® AD-H

This protocol is a representative method for the determination of the enantiomeric purity of a ribose derivative, based on established methods for monosaccharide separation on a Chiralpak® AD-H column.[8]

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents (n-hexane, 2-propanol, ethanol, acetonitrile).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Chromatographic Conditions
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., 2-propanol or ethanol). A typical starting point is 90:10 (v/v) n-Hexane:2-propanol. The ratio can be optimized to achieve desired resolution and retention times.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a suitable wavelength for the ribose derivative (if it has a chromophore) or Refractive Index (RI) detector for underivatized ribose.

  • Injection Volume: 10 µL

Sample and Standard Preparation
  • Standard Preparation: Prepare individual solutions of the D- and L-enantiomers of the ribose derivative (if available) at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a racemic standard by mixing equal volumes of the individual enantiomer solutions.

  • Sample Preparation: Accurately weigh and dissolve the sample of the ribose derivative in the mobile phase to achieve a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Inject the racemic standard solution six times. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas is not more than 2.0%.

Analysis and Calculation

Inject the sample solution. Identify the peaks corresponding to the D- and L-enantiomers based on their retention times from the standard injections. Calculate the enantiomeric purity (or enantiomeric excess, ee%) of the desired enantiomer using the following formula:

Enantiomeric Purity (%) = (Area of desired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)) x 100

Enantiomeric Excess (ee%) = |(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)| x 100

Visualizing the Chiral HPLC Workflow

Chiral_HPLC_Workflow Sample Prepare Ribose Derivative Sample (1 mg/mL) Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) Column Chiral HPLC Column (e.g., Chiralpak AD-H) Injector->Column Mobile Phase Flow Detector Detection (UV/RI) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Caption: A streamlined workflow for determining the enantiomeric purity of ribose derivatives using Chiral HPLC.

Method Validation: Ensuring Trustworthiness and Compliance

A chiral HPLC method intended for quality control must be validated according to the International Council for Harmonisation (ICH) guidelines.[17][18][19] This ensures the method is reliable, reproducible, and fit for its intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer and other potential impurities. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomers.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the undesired enantiomer is spiked into the sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling trace levels of the enantiomeric impurity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Logical Framework for Chiral Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates the logical flow from initial screening to a validated method.

Method_Development_Logic Start Define Analytical Goal: Enantiomeric Purity of Ribose Derivative Screening Screen CSPs (Polysaccharide & Macrocyclic Glycopeptide) Start->Screening Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Screening->Optimization Select Best Candidate(s) Performance Assess Performance (Resolution, Tailing, Analysis Time) Optimization->Performance Performance->Optimization Further Optimization Needed Validation Validate Method (ICH Guidelines) Performance->Validation Acceptable Performance FinalMethod Final Validated Method Validation->FinalMethod

Caption: A logical flowchart for the systematic development of a chiral HPLC method.

Conclusion

The determination of enantiomeric purity is a non-negotiable aspect of the development of pharmaceuticals based on ribose and its derivatives. Chiral HPLC stands as the preeminent technique for this purpose. While polysaccharide-based CSPs like Chiralpak® AD-H have demonstrated success, a systematic screening approach that includes alternative selectivities, such as those offered by macrocyclic glycopeptide-based columns, is recommended for robust method development. By following a logical workflow and adhering to rigorous validation standards, researchers can confidently and accurately assess the enantiomeric purity of their ribose-containing compounds, ensuring their safety and efficacy.

References

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Retention times for monosaccharide separation in a Chiralpack AD-H column, at 25°C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • PubMed. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Retrieved from [Link]

  • HPLC.eu. (n.d.). Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Retrieved from [Link]

  • MDPI. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • MZ-Analysentechnik GmbH. (n.d.). Astec® Chirobiotic® V Chiral HPLC Column, 5 µm particle size, L x I.D. 10 cm x 2.1 mm. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • HPLC.eu. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated LC Method for the Determination of Enantiomeric Purity of Clopidogrel Intermediate Using Amylose-Based Stationary Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • PubMed. (n.d.). Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Retrieved from [Link]

  • HPLC.eu. (n.d.). Please read this instruction sheet completely before using this column. Retrieved from [Link]

  • MDPI. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

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Comparative

A Researcher's Guide to Navigating D-Ribose Protection Strategies

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful D-ribose chemistry. As a key component of numerous antiviral and ant...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful D-ribose chemistry. As a key component of numerous antiviral and anticancer nucleoside analogues, the precise manipulation of D-ribose's hydroxyl groups is paramount. This guide provides an in-depth, objective comparison of common protecting group strategies for D-ribose synthesis, grounded in experimental data and mechanistic principles to inform your synthetic design.

The Challenge of D-Ribose: A Polyfunctional Scaffold

D-ribose, with its four hydroxyl groups and anomeric center, presents a significant synthetic challenge. The goal of any protection strategy is to mask specific hydroxyl groups to allow for selective functionalization of the remaining ones. The choice of protecting group dictates not only the regioselectivity of subsequent reactions but also influences the equilibrium between the furanose and pyranose forms of the ribose ring. The furanose form is often the desired isomer for the synthesis of biologically active nucleosides.

Comparative Analysis of Key Protecting Groups

This section provides a detailed comparison of the most frequently employed protecting groups in D-ribose synthesis: acetals, silyl ethers, and acyl groups.

Acetal Protecting Groups: Isopropylidene and Benzylidene

Acetal protecting groups are invaluable for the simultaneous protection of vicinal cis-diols, such as the 2'- and 3'-hydroxyls of D-ribofuranose.

  • Isopropylidene Acetals (Acetone): The reaction of D-ribose with acetone under acidic conditions readily forms 2,3-O-isopropylidene-D-ribofuranose. This strategy effectively locks the ribose in its furanose conformation, a crucial prerequisite for many nucleoside synthesis pathways.

  • Benzylidene Acetals (Benzaldehyde): Similar to isopropylidene acetals, benzylidene groups protect vicinal diols. The reaction conditions can be tuned to favor the formation of different isomers. For instance, studies on D-(+)-ribono-1,4-lactone have shown that the choice of acid catalyst and solvent system can direct the formation of either furanoside or pyranoside products.[1]

Causality Behind Experimental Choices: The formation of a five-membered acetal ring with the 2'- and 3'-hydroxyls is thermodynamically favored, thus driving the equilibrium towards the furanose form. This is a classic example of thermodynamic control in protecting group strategy.

Trustworthiness of the Protocol: While acetal protection is a robust method, deprotection can be challenging, especially in the synthesis of purine nucleosides where the acidic conditions required for acetal cleavage can lead to the undesired cleavage of the glycosidic bond.[1] This limitation must be carefully considered when planning a synthetic route.

Silyl Ethers: TBDMS and TIPS

Silyl ethers are widely used for the protection of hydroxyl groups due to their ease of introduction, stability to a range of reaction conditions, and straightforward removal with fluoride ions.

  • tert-Butyldimethylsilyl (TBDMS or TBS): The TBDMS group is a workhorse in RNA synthesis, primarily for the protection of the 2'-hydroxyl group.[2] Its steric bulk allows for the regioselective protection of the less hindered 5'-primary hydroxyl group, followed by the 2'-hydroxyl. Catalytic methods have been developed to achieve high regioselectivity in the silylation of ribonucleosides.[2]

  • Triisopropylsilyl (TIPS): The even bulkier TIPS group offers enhanced stability compared to TBDMS, which can be advantageous in multi-step syntheses.

Causality Behind Experimental Choices: The regioselectivity of silylation is primarily governed by steric hindrance. The primary 5'-hydroxyl is the most accessible, followed by the 2'-hydroxyl. The 3'-hydroxyl is the most sterically hindered. This inherent reactivity difference can be exploited to achieve selective protection.

Trustworthiness of the Protocol: Silyl ether protecting groups are generally considered orthogonal to many other protecting groups, meaning they can be removed under conditions that do not affect other protected functionalities. This orthogonality is a key principle in modern synthetic chemistry.

Acyl Protecting Groups: Benzoyl and Acetyl

Acyl groups, such as benzoyl and acetyl, are often employed for the "per-protection" of all hydroxyl groups in D-ribose.

  • Benzoyl (Bz) Group: The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is a common strategy to generate a stable, crystalline intermediate that is activated at the anomeric position for glycosylation reactions.[3]

  • Acetyl (Ac) Group: Acetyl groups are also used for per-protection and can be removed under basic conditions.

Causality Behind Experimental Choices: Acyl groups at the C2 position act as "participating groups" in glycosylation reactions.[4] This means that during the reaction, the carbonyl oxygen of the C2-acyl group can attack the anomeric center to form a cyclic intermediate. This intermediate shields one face of the ribose ring, leading to the stereoselective formation of the desired β-nucleoside.

Trustworthiness of the Protocol: The use of participating acyl groups is a highly reliable method for controlling the stereochemical outcome of glycosylation reactions, a critical aspect in the synthesis of biologically active nucleosides.

Quantitative Data Summary

The following table summarizes typical yields for the protection of D-ribose using different protecting groups, as compiled from various literature sources. It is important to note that these yields are not from a single comparative study and can vary depending on the specific reaction conditions.

Protecting GroupProtected DerivativeTypical Yield (%)Reference
Isopropylidene2,3-O-Isopropylidene-D-ribofuranose30[5]
4-Methoxytrityl (MMTr)5-O-MMTr-D-ribose62[2]
Acetyl/Benzoyl1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose56 (overall)[6]
Benzoyl1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseHigh[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-ribofuranose

Methodology:

  • Suspend D-ribose (10.0 g) in acetone (200 ml).

  • Add hydriodic acid (57%, 175 mg) to the suspension.

  • Reflux the mixture with stirring at 60°C for 6 hours. During the reaction, the refluxing solvent is dried using Molecular Sieves 3A.

  • After the reaction is complete, add a small amount of aqueous sodium bicarbonate solution to neutralize the acid.

  • Remove the acetone by distillation under reduced pressure.

  • Dissolve the residue in benzene, wash with aqueous sodium bicarbonate and water, and then dry over anhydrous sodium sulfate.

  • Distill off the benzene under reduced pressure.

  • The residue is further purified by distillation under reduced pressure to yield 2,3-O-isopropylidene-D-ribofuranose.[5]

Protocol 2: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Methodology:

This synthesis typically involves a multi-step process:

  • Methylation: D-ribose is first reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) at low temperature (0-5°C) for several hours to form the methyl ribofuranoside.[3]

  • Benzoylation: The methyl ribofuranoside is then treated with benzoyl chloride in the presence of a base (e.g., pyridine) to protect the 2-, 3-, and 5-hydroxyl groups.

  • Acetylation: The anomeric methyl group is replaced with an acetyl group by reacting the tribenzoylated intermediate with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).[7]

Visualization of Synthetic Workflow

D_Ribose_Protection cluster_acetal Acetal Protection cluster_silyl Silyl Ether Protection cluster_acyl Acyl Protection D_Ribose D-Ribose Acetone Acetone, H+ D_Ribose->Acetone TBDMSCl TBDMS-Cl, Imidazole D_Ribose->TBDMSCl BenzoylChloride Benzoyl Chloride, Pyridine D_Ribose->BenzoylChloride Isopropylidene 2,3-O-Isopropylidene- D-ribofuranose Acetone->Isopropylidene TBDMS_Ribose 5-O-TBDMS- D-ribose TBDMSCl->TBDMS_Ribose Perbenzoylated 1,2,3,5-Tetra-O-benzoyl- D-ribofuranose BenzoylChloride->Perbenzoylated AceticAnhydride Acetic Anhydride, H+ Perbenzoylated->AceticAnhydride Final_Acyl 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose AceticAnhydride->Final_Acyl

Caption: Synthetic pathways for the protection of D-ribose.

Orthogonal Protection Strategies: The Key to Complex Syntheses

In the synthesis of complex molecules derived from D-ribose, it is often necessary to selectively deprotect one hydroxyl group while others remain protected. This is achieved through an "orthogonal" protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others.

For example, a common orthogonal strategy for D-ribose involves:

  • 5'-O-Trityl (or MMTr) protection: This acid-labile group is used to protect the primary hydroxyl.

  • 2',3'-O-Isopropylidene protection: This acid-labile acetal protects the vicinal diols.

  • Introduction of a base-labile group at a specific position.

This allows for the selective removal of the trityl group under mild acidic conditions, followed by functionalization of the 5'-hydroxyl. Subsequently, the isopropylidene group can be removed under stronger acidic conditions, and finally, the base-labile group can be cleaved.

Orthogonal_Strategy Start D-Ribose Step1 1. Trityl Chloride, Pyridine 2. Acetone, H+ Start->Step1 Protected 2',3'-O-Isopropylidene-5'-O-trityl-D-ribofuranose Step1->Protected Step2 Mild Acid (e.g., TFA) Protected->Step2 Deprotected_5 2',3'-O-Isopropylidene-D-ribofuranose Step2->Deprotected_5 Step3 Functionalization of 5'-OH Deprotected_5->Step3 Functionalized 5'-O-Functionalized Ribose Step3->Functionalized Step4 Stronger Acid (e.g., aq. AcOH) Functionalized->Step4 Deprotected_23 5'-O-Functionalized D-ribofuranose Step4->Deprotected_23

Sources

Validation

A Researcher's Guide to Alternative Chiral Synthons for Nucleoside Analogue Synthesis

In the landscape of modern drug discovery, nucleoside analogues remain a cornerstone of antiviral and anticancer therapies. The stereochemistry of the sugar moiety is paramount to their biological activity, making the ef...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, nucleoside analogues remain a cornerstone of antiviral and anticancer therapies. The stereochemistry of the sugar moiety is paramount to their biological activity, making the efficient and stereoselective synthesis of chiral synthons a critical endeavor. While classical approaches have heavily relied on carbohydrate-derived starting materials, the field has evolved to embrace a diverse array of alternative chiral synthons. This guide provides an in-depth comparison of these alternatives, offering insights into their synthetic strategies, performance, and practical applications for researchers, scientists, and drug development professionals.

The Enduring Utility of the Chiral Pool: Beyond D-Ribose

The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that serve as convenient starting materials for asymmetric synthesis. While D-ribose and its derivatives are the traditional mainstays for nucleoside synthesis, other members of the chiral pool offer unique advantages in accessing diverse structural motifs.

D-Ribonolactone: A Versatile Precursor

D-Ribono-1,4-lactone, readily derived from D-ribose, is a powerful and versatile chiral synthon. Its lactone functionality provides a convenient handle for a variety of chemical transformations, enabling the synthesis of both N- and C-nucleosides.

Rationale for Use: The rigid lactone structure allows for stereocontrolled manipulations at various positions of the ribose scaffold. The carbonyl group can be targeted by nucleophiles to introduce diverse functionalities, and its reduction provides access to the corresponding furanose ring.

Experimental Protocol: Synthesis of a Protected Pseudouridine Precursor from D-Ribonolactone

This protocol illustrates the use of D-ribonolactone for the stereoselective synthesis of a C-nucleoside precursor.

  • Protection of Hydroxyl Groups: To a solution of D-ribono-1,4-lactone in pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The silyl groups protect the hydroxyl functions, enhancing solubility in organic solvents and preventing unwanted side reactions.

  • Nucleophilic Addition: The protected lactone is then dissolved in anhydrous THF and cooled to -78 °C. A solution of a lithiated nucleobase surrogate (e.g., lithiated and silylated uracil) in THF is added dropwise. The nucleophile attacks the carbonyl carbon of the lactone, leading to the formation of a hemiacetal intermediate.

  • Reduction of the Hemiacetal: The resulting hemiacetal is reduced in situ with a stereoselective reducing agent, such as sodium borohydride, to yield the desired protected C-nucleoside. The stereoselectivity of this reduction is often directed by the existing stereocenters of the ribose backbone.

  • Deprotection and Purification: The protecting groups are removed under appropriate conditions (e.g., with a fluoride source like TBAF for silyl groups), and the final product is purified by column chromatography.

Amino Acids: Chiral Scaffolds for Aza- and Carbocyclic Nucleosides

Amino acids, with their inherent chirality and readily available diverse side chains, serve as excellent starting materials for the synthesis of nucleoside analogues where the furanose oxygen is replaced by nitrogen (azanucleosides) or carbon (carbocyclic nucleosides).

Rationale for Use: The stereocenter of the amino acid can be translated into the desired stereochemistry of the final nucleoside analogue. The carboxylic acid and amine functionalities provide versatile handles for ring formation and functional group interconversion.

De Novo Synthesis: Asymmetric Routes from Achiral Precursors

Moving beyond the reliance on the chiral pool, de novo asymmetric synthesis strategies offer the flexibility to construct chiral synthons from simple, achiral starting materials. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

Asymmetric Catalysis: Enantioselective C-C Bond Formation

The development of powerful asymmetric catalysts has revolutionized the synthesis of chiral molecules. In the context of nucleoside analogues, catalytic asymmetric methods are employed to construct key stereocenters in cyclopentane and pyrrolidine rings.

Rationale for Catalyst Selection: The choice of catalyst is critical for achieving high enantioselectivity. For instance, in the asymmetric synthesis of cyclopentane-based synthons, transition metal catalysts with chiral ligands (e.g., rhodium or palladium complexes) are often used to control the stereochemical outcome of cycloaddition or cross-coupling reactions.[1] The ligand's structure creates a chiral environment around the metal center, directing the approach of the reactants and favoring the formation of one enantiomer over the other.

Experimental Protocol: Asymmetric Synthesis of a Chiral Cyclopentenyl Precursor

This protocol outlines a general approach for the asymmetric synthesis of a chiral cyclopentene, a valuable precursor for carbocyclic nucleosides.

  • Preparation of the Substrate: A suitable achiral starting material, such as a 1,4-dicarbonyl compound or a divinyl ketone, is prepared.

  • Asymmetric Cyclization: The substrate is subjected to a cyclization reaction in the presence of a chiral catalyst. For example, a Nazarov cyclization can be rendered asymmetric using a chiral Brønsted acid or Lewis acid catalyst.

  • Reaction Conditions: The reaction is typically carried out in a non-polar solvent at low temperatures to enhance stereoselectivity. The catalyst loading is usually in the range of 1-10 mol%.

  • Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is purified by chromatography to yield the enantiomerically enriched cyclopentenone derivative.

Chemoenzymatic Synthesis: Combining the Best of Both Worlds

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes for key transformations within a chemical synthesis sequence. This strategy can significantly improve the efficiency and sustainability of chiral synthon production.[2]

Rationale for Use: Enzymes, such as lipases, esterases, and oxidoreductases, can perform highly selective reactions that are often difficult to achieve with traditional chemical methods. For example, enzymatic resolution of a racemic mixture of a key intermediate can provide access to enantiomerically pure starting materials for subsequent chemical transformations.[3]

Workflow for Chemoenzymatic Synthesis of a Chiral Synthon

Caption: Chemoenzymatic workflow for chiral synthon preparation.

Acyclic and Conformationally Restricted Synthons

Moving away from the traditional five-membered ring, acyclic and conformationally restricted synthons have emerged as important alternatives for creating nucleoside analogues with unique biological properties.

Acyclic Nucleoside Analogues

Acyclic nucleoside analogues lack a complete furanose ring, offering greater conformational flexibility. This can lead to improved binding to viral enzymes that have more open active sites.

Synthetic Strategy: The synthesis of acyclic nucleosides typically involves the coupling of a nucleobase with a chiral acyclic side chain. The chirality in the side chain is often introduced from a chiral pool starting material or through an asymmetric synthesis.

Pyrrolidine- and Cyclopentane-Based Scaffolds

Replacing the furanose oxygen with nitrogen (pyrrolidine) or carbon (cyclopentane) leads to nucleoside analogues with increased stability towards enzymatic cleavage.

Synthetic Protocol: Synthesis of a Pyrrolidine-Based Synthon

  • Starting Material: A common starting point is a chiral amino acid, such as L-proline or D-proline.

  • Functional Group Manipulation: The carboxylic acid and amine functionalities are protected, and the ring is functionalized to introduce the necessary hydroxyl groups with the correct stereochemistry.

  • Introduction of the Nucleobase: The nucleobase is then coupled to the pyrrolidine scaffold, often via a Mitsunobu reaction or by activating a hydroxyl group as a leaving group.

  • Deprotection: Finally, the protecting groups are removed to yield the desired pyrrolidine nucleoside analogue.

Comparative Analysis of Chiral Synthon Strategies

StrategyKey AdvantagesKey DisadvantagesTypical YieldsStereoselectivityScalability
Chiral Pool (e.g., D-Ribonolactone) Readily available, well-established chemistry, predictable stereochemistry.Limited structural diversity, can require lengthy protecting group manipulations.Moderate to HighHigh (substrate-controlled)Good to Excellent
Asymmetric Catalysis High flexibility in synthon design, access to both enantiomers.Catalyst development can be challenging and expensive, optimization of reaction conditions required.Variable (Good to Excellent)High (catalyst-controlled)Moderate to Good
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly.Limited substrate scope of enzymes, potential for enzyme inhibition.Good to ExcellentExcellentModerate to Good
Acyclic/Ring-Modified Synthons Increased enzymatic stability, unique conformational properties.Can be synthetically more complex to access the chiral building blocks.Moderate to GoodHigh (depends on starting material)Moderate

Conclusion

The synthesis of nucleoside analogues has moved beyond its classical reliance on D-ribose, embracing a diverse and powerful toolkit of alternative chiral synthons. The choice of the optimal synthetic strategy depends on the specific target molecule, desired structural modifications, and scalability requirements. By understanding the advantages and limitations of each approach, from the well-trodden path of the chiral pool to the innovative frontiers of asymmetric catalysis and chemoenzymatic synthesis, researchers can more effectively navigate the complex landscape of nucleoside analogue development and accelerate the discovery of new therapeutic agents.

References

  • Sauve, E., et al. (2010). An Improved, Stereoselective Synthesis of Clofarabine. Nucleosides, Nucleotides & Nucleic Acids, 29(4-6), 385-391.
  • Meanwell, N. A., et al. (2021). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 12(23), 7914-7933.
  • Cosgrove, S. C., & Miller, G. J. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(5), 525-538.
  • Bolli, M., et al. (1996). A Novel, Efficient Synthesis of 1,3-Oxathiolane Nucleosides. Journal of Organic Chemistry, 61(19), 6564-6570.
  • Agrofoglio, L. A., et al. (2006). Synthesis of Carbocyclic Nucleosides. Chemical Reviews, 106(8), 2895-2953.
  • de la Fuente, J. L., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(18), 11549-11593.
  • Meggers, E. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
  • Baran, P. S. (2005). Cyclopentane Synthesis.
  • Westarp, S., et al. (2025). Nucleoside chemistry: a challenge best tackled together. Comptes Rendus. Chimie, 28, 319-326.
  • Wang, Z., et al. (2025). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol.
  • Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia.
  • Cong, Q. V. (2019). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Sargsyan, M. S. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Molecules, 29(1), 123.
  • Reddy, L. R., et al. (2017). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 13, 1368-1397.
  • Frontier Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
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  • Fernández-Lucas, J. (2024). Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition. Biomolecules, 14(7), 804.
  • D'Alonzo, D., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 27(1), 234.
  • Davoll, J., & Lythgoe, B. (1946). Experiments on the synthesis of purine nucleosides. Part XV. The configuration of some synthetic purine and pyrimidine glycosides. Journal of the Chemical Society (Resumed), 833-839.
  • Wang, F., et al. (2024). Asymmetric electrosynthesis: emerging catalytic strategies and mechanistic insights. Green Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • Kumar, D., & Bhalla, T. C. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. International Journal of Peptide Research and Therapeutics, 20(4), 455-468.
  • Miller, G. J., & Cosgrove, S. C. (2024). Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. The Journal of Organic Chemistry.
  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078.
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  • Royal Society of Chemistry. (2024).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. University of Rochester.
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  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Organic Chemistry Portal.
  • Pérez, E., et al. (2024). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. Biomolecules, 14(7), 750.

Sources

Comparative

A Senior Application Scientist's Guide to Ribose Derivatives in Nucleoside Synthesis: A Comparative Analysis

Introduction: The Central Role of Ribose in Modern Drug Discovery In the landscape of antiviral and anticancer therapeutics, nucleoside analogues represent a cornerstone of chemical innovation. The efficacy of these pote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Ribose in Modern Drug Discovery

In the landscape of antiviral and anticancer therapeutics, nucleoside analogues represent a cornerstone of chemical innovation. The efficacy of these potent molecules hinges on their structural mimicry of natural nucleosides, allowing them to intercept viral replication and cell proliferation pathways. At the heart of these structures lies the D-ribofuranose ring, a five-carbon sugar whose precise chemical modification is paramount to synthetic success. The journey from simple D-ribose to a complex, biologically active nucleoside is a multi-step endeavor where the strategic use of protecting groups is not merely a convenience, but a determining factor for yield, purity, and, most critically, stereochemical outcome.[1]

This guide provides an in-depth, data-driven comparison of two pivotal intermediates in nucleoside synthesis: 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranose and the widely adopted 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . We will dissect the strategic rationale behind each protecting group scheme, compare their performance in the crucial glycosylation step, and provide validated, step-by-step protocols for their synthesis and application. This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to make informed, evidence-based decisions in their synthetic campaigns.

Section 1: The Strategic Divergence in Ribose Protection

The choice of protecting groups for a ribose donor dictates the entire synthetic strategy. It influences stability, reactivity of the free hydroxyls, and most importantly, the stereochemical orientation of the nucleobase addition at the anomeric (C1) carbon. For most therapeutic applications, the β-anomer is the biologically active form, making its selective synthesis a primary objective.

Profile 1: 2,3-O-Isopropylidene-1-O-methyl-D-ribofuranose (The "Ketal-Protected" Donor)

This derivative employs a cyclic ketal (isopropylidene group) to simultaneously protect the cis-diols at the C2 and C3 positions. This is an efficient one-step protection that leaves the C5 primary hydroxyl and the C1 anomeric position available for modification.[2] The 1-O-methyl group serves as a simple, stable protecting group for the anomeric hydroxyl.

  • Synthetic Logic: The key advantage of this strategy is the orthogonal deprotection it offers. The isopropylidene group is labile under mild acidic conditions, while the C5 hydroxyl can be functionalized or modified separately.[2] The 1-O-methyl group is stable but requires harsher conditions for activation or removal.

  • Stereochemical Implication: Crucially, the oxygen atoms of the 2,3-O-isopropylidene group are ethers, not esters. They are considered "non-participating" groups . In the context of a glycosylation reaction, they do not actively shield one face of the ribose ring, which often leads to poor stereocontrol and the formation of a mixture of α and β anomers.[3]

Profile 2: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (The "Acyl-Protected" Donor)

This is the quintessential glycosyl donor for high-selectivity nucleoside synthesis, particularly in the context of the renowned Vorbrüggen glycosylation.[4] Here, all hydroxyl groups are protected with benzoyl (Bz) esters, and the anomeric position is activated with an acetate group.

  • Synthetic Logic: The benzoyl groups are robust and stable to the Lewis acidic conditions of glycosylation. They are readily removed under basic conditions (e.g., sodium methoxide in methanol), which are orthogonal to the acidic removal of many other protecting groups.

  • Stereochemical Implication: The defining feature of this donor is the presence of a benzoyl ester at the C2 position. This is a "participating group." During the reaction, the carbonyl oxygen of the C2-benzoyl group attacks the transient oxocarbenium ion at C1, forming a stable bicyclic dioxolenium ion intermediate. This intermediate effectively blocks the α-face of the ribose ring, forcing the incoming nucleobase to attack exclusively from the β-face. This phenomenon, known as neighboring group participation , is the mechanistic foundation for the high β-selectivity achieved with this donor.[4]

Neighboring_Group_Participation cluster_0 Mechanism with Acyl-Protected Donor cluster_1 Mechanism with Ketal-Protected Donor Donor Ribose Donor (C2-Benzoyl) Oxocarbenium Oxocarbenium Ion (Transient) Donor->Oxocarbenium Activation Lewis_Acid Lewis Acid (e.g., TMSOTf) Dioxolenium Dioxolenium Ion (Stabilized Intermediate) Oxocarbenium->Dioxolenium Neighboring Group Participation (fast) Product β-Nucleoside (1,2-trans product) Dioxolenium->Product β-face attack (slow) Nucleobase Silylated Nucleobase Donor_K Ribose Donor (C2/C3-Ketal) Oxocarbenium_K Oxocarbenium Ion Donor_K->Oxocarbenium_K Activation Product_Mix α/β Anomer Mixture Oxocarbenium_K->Product_Mix α and β attack Protocol_1_Workflow Start D-Ribose Step1 React with: - Methanol (Anhydrous) - Acetone - Acid Catalyst (e.g., H₂SO₄) Start->Step1 Step2 Stir at Room Temp (Monitor by TLC) Step1->Step2 Step3 Neutralize (e.g., NaHCO₃) Step2->Step3 Step4 Workup: - Filter - Concentrate - Purify (Chromatography) Step3->Step4 End Methyl 2,3-O-isopropylidene- β-D-ribofuranoside Step4->End

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ribose Isomers

For researchers in biochemistry, drug development, and materials science, the precise identification of monosaccharides is a foundational requirement. Among these, the aldopentoses—a group of five-carbon sugars that incl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in biochemistry, drug development, and materials science, the precise identification of monosaccharides is a foundational requirement. Among these, the aldopentoses—a group of five-carbon sugars that includes D-ribose, D-arabinose, D-xylose, and D-lyxose—present a significant analytical challenge. As stereoisomers, they share the same chemical formula (C₅H₁₀O₅) and connectivity, differing only in the three-dimensional arrangement of their hydroxyl groups. This subtle structural variance leads to profound differences in their biological roles and chemical properties, making unambiguous identification essential.

This guide provides an in-depth comparison of key spectroscopic techniques for differentiating these isomers. We will move beyond simple data presentation to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

The Dynamic Structure of Pentoses in Solution

Before delving into spectroscopy, it is crucial to understand that simple sugars like ribose do not exist as single, static structures in solution. They are in a dynamic equilibrium, primarily consisting of five-membered (furanose) and six-membered (pyranose) ring structures, each of which exists as two anomers (α and β), alongside a minor population of the open-chain aldehyde form.[1] The distribution of these forms is unique to each sugar and is highly sensitive to the solvent and temperature, a factor that is both a challenge and a powerful diagnostic tool in spectroscopic analysis.[2][3] For example, at room temperature in an aqueous solution, D-ribose is a mixture of pyranose (approx. 76%) and furanose (approx. 24%) forms, with the open-chain form being a minor component.[1]

The diagram below illustrates this complex equilibrium for D-ribose. The relative populations of these conformers are influenced by the stereochemistry of the hydroxyl groups, which in turn dictates the unique spectroscopic signature of each isomer.

Caption: Integrated workflow for spectroscopic isomer identification.

Summary of Techniques:

TechniqueStrengthsLimitationsBest For...
NMR Provides complete structural detail (connectivity, stereochemistry); quantitative. [4][5]Lower sensitivity; requires more sample; complex spectra for mixtures.Definitive, unambiguous structure elucidation.
FTIR/Raman Fast, requires minimal sample prep; excellent for solid samples; high specificity (fingerprinting). [6][7]Indirect structural information; sensitive to physical state (hydration).Rapid screening and quality control against a known reference.
Circular Dichroism Highly sensitive to stereochemistry; small sample requirement. [8][9]Provides global, not local, structural information; limited to chiral molecules.Confirming absolute configuration and detecting conformational changes.

By understanding the principles behind each of these powerful techniques and implementing rigorous, self-validating protocols, researchers can confidently navigate the analytical challenges posed by ribose isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of d‐ribose 4 a, d‐arabinose 4 b, d‐lyxose 4 c and d‐xylose 4 d. Retrieved from [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 41(11), 2743-2759.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Farooq, Z. (2014). Successful sugar identification with ATR-FTIR. Agro FOOD Industry Hi Tech, 25(1), 36-38.
  • Chemistry LibreTexts. (2022, April 16). Circular Dichroism. Retrieved from [Link]

  • accedaCRIS. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-Raman spectra of solid fructose and glucose and two honey samples S3.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Individual sugar content control by the use of FTIR spectroscopy coupled with an attenuated total reflectance accessory. Retrieved from [Link]

  • ACS Omega. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1990). A NMR study of the interactions between the La(II1) cation and D-ribose in aqueous solution. 68(8), 1332-1336.
  • ResearchGate. (n.d.). D‐Ribose, D‐xylose and some of their glycosylamine derivatives. A 300‐MHz 1H‐NMR study. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Biochemist. (2021, March 26). Beginners guide to circular dichroism. Portland Press. [Link]

  • ResearchGate. (n.d.). Conformational equilibrium in monosaccharides?. Retrieved from [Link]

  • TSI. (2014). Raman Spectroscopic Study of Sugars in Common Liquid Sweeteners. Retrieved from [Link]

  • Bio-Logic. (2019, December 26). Circular Dichroism spectroscopy in 4 minutes [Video]. YouTube. [Link]

  • TSI. (2014). Raman Spectroscopic Study of Sugars in Common Liquid Sweeteners Application Note RAMAN-003. Retrieved from [Link]

  • University of Birmingham. (n.d.). An introduction to circular dichroism spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR of carbohydrates. Retrieved from [Link]

  • PubMed. (1994). 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Chiral Recognition of D/L-Ribose by Visual and SERS Assessments. Retrieved from [Link]

  • PubMed. (2013). Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases. Retrieved from [Link]

  • PubMed. (2012). Application of FTIR spectroscopy for the quantification of sugars in mango juice as a function of ripening. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000283). Retrieved from [Link]

  • National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Retrieved from [Link]

  • ScienceDirect. (2015). Application of FTIR-ATR spectroscopy to the quantification of sugar in honey. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribose. Retrieved from [Link]

  • USP-NF. (2021). Ribose. Retrieved from [Link]

  • CNR-IRIS. (2022). NMR-Based Approaches in the Study of Foods. Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Use of a Nondestructive, Raman Spectroscopy Technique for Differentiating Sweeteners. Retrieved from [Link]

  • MDPI. (n.d.). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A Raman and infrared study of crystalline D-fructose, L-sorbose, and related carbohydrates. Hydrogen bonding and sweetness. Retrieved from [Link]

  • Megazyme. (n.d.). D-XYLOSE. Retrieved from [Link]

  • Teknoscienze. (n.d.). Successful sugar identification with ATR-FTIR. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Retrieved from [Link]

  • ResearchGate. (n.d.). Change in ¹H‐NMR signal of D‐ribose (5 mM) with and without 1 (2.5 and.... Retrieved from [Link]

  • QMRO Home. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). Membered D‐Ribonolactone Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid

For researchers and professionals in drug development, the synthesis and handling of complex molecules like 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid are routine. However, the lifecycle of such a chemical does not e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of complex molecules like 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid are routine. However, the lifecycle of such a chemical does not end with the successful completion of an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid, grounded in established safety protocols and an understanding of its chemical nature.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is paramount. Based on the structure and analogous compounds, 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid should be treated as a hazardous substance. A closely related compound, Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside, is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The addition of a carboxylic acid functional group necessitates treating the compound as corrosive.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of the acidic compound and any solvents or bases used during the disposal process.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the potentially corrosive and irritating substance.
Body Protection A standard laboratory coatProtects against incidental spills and splashes.
Respiratory Protection Not generally required if handled in a fume hoodA respirator may be necessary if handling large quantities or if there is a risk of aerosolization outside of a ventilated enclosure.

All disposal-related activities should be conducted within a certified chemical fume hood to minimize the risk of inhaling any vapors.

Part 2: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid should follow the hazardous waste guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and institutional policies[2][3]. The following workflow provides a safe and compliant procedure.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with acidic organic waste. High-density polyethylene (HDPE) or glass containers are suitable choices[4][5]. Avoid metal containers for acidic waste[5].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid" and any solvents used[4].

  • Collection: Collect all waste containing this compound, including residues from reaction vessels, contaminated consumables (like pipette tips and weighing paper), and solvent rinses, in the designated container.

Step 2: Neutralization (For Aqueous Waste Streams)

For purely aqueous solutions containing the acid, neutralization is a viable pre-treatment step. However, if the waste is dissolved in an organic solvent, it should be disposed of as organic solvent waste without neutralization. Carboxylic acids react with bases to form a salt and water in a neutralization reaction[6][7][8].

Protocol for Neutralization of Aqueous Solutions:

  • Preparation: In a chemical fume hood, place the aqueous waste solution in a suitably large beaker with a magnetic stir bar.

  • Cooling: Place the beaker in an ice bath to manage any heat generated during neutralization.

  • Slow Addition of Base: While stirring, slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), or a strong base like 1M sodium hydroxide (NaOH) dropwise[9]. Using a weak base is often preferred as it is less exothermic and less likely to cause a runaway reaction.

  • Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0[9].

  • Gas Evolution: If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved. Add the base slowly to control the rate of foaming[8].

  • Final Disposal of Neutralized Solution: Even after neutralization, the resulting solution may not be suitable for drain disposal, as it contains the organic carboxylate salt. It is best practice to collect this neutralized aqueous waste in a designated "Hazardous Waste - Aqueous" container for pickup by your institution's environmental health and safety (EHS) office[10].

Step 3: Storage and Disposal

Proper storage of the hazardous waste container while it is being filled is critical for laboratory safety.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel[2][4].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container closed at all times, except when adding waste[2][10]. Do not overfill the container; leave at least 10% headspace for expansion[4].

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (often 90 days to one year, depending on institutional policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company[3][5].

The following diagram illustrates the decision-making process for the disposal of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_pathways Disposal Pathways cluster_final Final Disposition start Start: Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood characterize Is the waste in an organic or aqueous solvent? fume_hood->characterize organic_waste Collect in 'Hazardous Waste - Organic Acid' container characterize->organic_waste Organic aqueous_waste Neutralize with dilute base (e.g., NaHCO3) to pH 6-8 characterize->aqueous_waste Aqueous store_saa Store in Satellite Accumulation Area organic_waste->store_saa collect_aqueous Collect in 'Hazardous Waste - Aqueous' container aqueous_waste->collect_aqueous collect_aqueous->store_saa ehs_pickup Arrange for EHS Pickup store_saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal decision workflow for 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid.

Part 3: Trustworthiness and Self-Validation

This protocol is designed to be a self-validating system by adhering to the widely accepted hierarchy of chemical safety and waste management principles. By assuming the compound is hazardous based on its functional groups, we err on the side of caution. The segregation, neutralization, and containment steps are standard best practices in chemical laboratories worldwide. Always consult your institution's specific waste disposal guidelines, as they are tailored to local regulations and facilities. Your EHS department is the ultimate authority on chemical disposal in your laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025-11-25). [Link]

  • Neutralization of Carboxylic Acid. YouTube. (2019-08-14). [Link]

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  • 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. Chemistry LibreTexts. (2022-10-27). [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
Reactant of Route 2
2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid
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